molecular formula C13H17N B1337092 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 32018-56-7

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1337092
CAS No.: 32018-56-7
M. Wt: 187.28 g/mol
InChI Key: MKIZSVUTUWPHMD-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZSVUTUWPHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423620
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-56-7
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in neurobiology and drug development due to its structural similarity to the parkinsonian-inducing neurotoxin MPTP. This document details its chemical structure, physicochemical properties, synthesis protocols, and its biological mechanism of action.

Chemical Structure and Identification

This compound is a tertiary amine featuring a tetrahydropyridine ring substituted with a benzyl group on the nitrogen atom and a methyl group at the 4-position of the ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below.

PropertyValueSource
Identifiers
IUPAC Name1-benzyl-4-methyl-3,6-dihydro-2H-pyridinePubChem[1]
CAS Number32018-56-7PubChem[1]
PubChem CID6421572PubChem[1]
Molecular Properties
Molecular FormulaC₁₃H₁₇NPubChem[1]
Molar Mass187.28 g/mol PubChem[1], ChemBK[2]
Exact Mass187.13610 DaPubChem[1]
Physical Properties
Boiling Point270 °CChemBK[2]
Flash Point107 °CChemBK[2]
Density1.000 g/cm³ChemBK[2]
Spectroscopy
13C NMRSpectra availablePubChem[1]
GC-MSSpectra availablePubChem[1]

Biological Activity and Mechanism of Action

Relationship to the Neurotoxin MPTP

This compound is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin that causes irreversible parkinsonian symptoms in humans and animals.[3][4] The toxicity of MPTP is not inherent to the molecule itself but arises from its metabolic conversion in the brain.[5][6]

Metabolic Activation Pathway

The mechanism of MPTP-induced neurotoxicity is a well-established pathway that serves as a model for studying Parkinson's disease.[7][8] The process begins when the lipophilic MPTP crosses the blood-brain barrier.[5][7] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[9][10] This conversion occurs via a dihydropyridinium intermediate (MPDP⁺).[3][7]

MPP⁺ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[5][11] This selective uptake leads to a high concentration of MPP⁺ within these specific neurons. Once inside, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[9][12] This inhibition disrupts ATP production, increases the formation of reactive oxygen species (ROS), and ultimately leads to the death of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][13]

A study on a closely related analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), found that it is also efficiently converted by MAO-B to its corresponding dihydropyridinium (BMDP⁺) and pyridinium (BMP⁺) ions.[14] However, BMTP was found to be non-neurotoxic in mice, suggesting that differences in pharmacokinetics or subsequent metabolic pathways prevent it from causing the neuronal damage seen with MPTP.[14]

metabolic_pathway Tetrahydropyridine 1-R-4-R'-1,2,3,6-tetrahydropyridine (e.g., MPTP, BMTP) Dihydropyridinium Dihydropyridinium Ion (e.g., MPDP+, BMDP+) Tetrahydropyridine->Dihydropyridinium MAO-B Pyridinium Pyridinium Ion (e.g., MPP+, BMP+) Dihydropyridinium->Pyridinium MAO-B / Auto-oxidation DAT Dopamine Transporter (DAT) Pyridinium->DAT Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation Complex1 Complex I Inhibition Mitochondrion->Complex1 ATP_depletion ATP Depletion Complex1->ATP_depletion ROS ROS Increase Complex1->ROS Cell_Death Neuronal Cell Death ATP_depletion->Cell_Death ROS->Cell_Death

Caption: Metabolic activation of MPTP analogs and subsequent neurotoxicity.

Experimental Protocols

Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine (Illustrative Protocol)[15]

This protocol illustrates a common strategy for forming the tetrahydropyridine ring from a piperidone.

Step 1: Formation of Tosylhydrazone (13)

  • A solution of 1-benzyl-3-methylpiperidin-4-one (10) (1995 g, 9.81 mol) in ethanol (8 L) is prepared.

  • p-Toluenesulfonyl hydrazide (1800 g, 9.67 mol) is added to the solution.

  • The resulting slurry is heated to 50 °C for 30 minutes.

  • The solution is then slowly cooled to 0 °C over 2 hours to induce crystallization.

  • The product is isolated by filtration, washed with cold ethanol, and dried under vacuum to yield the tosylhydrazone.

Step 2: Shapiro Reaction and Bromination (12)

  • The tosylhydrazone (13) (3268 g, 8.80 mol) is suspended in toluene (16 L).

  • TMEDA (4.14 kg, 35.6 mol) is added to the mixture.

  • The mixture is cooled to -40 °C.

  • n-BuLi in heptane (24%, 9.54 kg, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C. This generates the vinyllithium intermediate.

  • The reaction mixture is then quenched by adding it to a solution of 1,2-dibromoethane (4.13 kg, 22.0 mol) in toluene (7 L) at -40 °C.

  • The final product is worked up through extraction and purification to yield rac-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine.

synthesis_workflow Piperidone 1-Benzyl-3-methyl -piperidin-4-one Tosylhydrazone Tosylhydrazone Intermediate Piperidone->Tosylhydrazone Tosylhydrazide p-Toluenesulfonyl hydrazide Tosylhydrazide->Tosylhydrazone nBuLi n-BuLi / TMEDA Vinyllithium Vinyllithium Intermediate nBuLi->Vinyllithium BromineSource 1,2-Dibromoethane FinalProduct rac-1-Benzyl-4-bromo -3-methyl-1,2,3,6 -tetrahydropyridine BromineSource->FinalProduct Tosylhydrazone->Vinyllithium Shapiro Reaction Vinyllithium->FinalProduct Bromination

Caption: General workflow for the synthesis of a tetrahydropyridine via a Shapiro reaction.

Characterization Methods

Structural confirmation and purity analysis of this compound and related compounds typically involve a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons in the molecule.[16][17]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[1][16]

  • Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. Chiral separation methods like SFC can be employed for enantiomeric resolution if applicable.[18]

Conclusion

This compound serves as an important structural analog for studying the neurotoxic mechanisms of MPTP. While it shares the core tetrahydropyridine structure, its biological activity appears to differ significantly, making it a valuable tool for investigating the specific structural determinants of neurotoxicity. The synthesis of this and related compounds can be achieved through established organometallic reactions like the Shapiro reaction, starting from readily available piperidone precursors. A thorough understanding of its chemistry and biological interactions is crucial for researchers in the fields of neuropharmacology and medicinal chemistry.

References

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) requires careful consideration of its role as a chemical intermediate and its relationship to neurotoxicology research. BMTP is recognized as a precursor in the synthesis of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound known to induce symptoms of Parkinson's disease in primates, including humans. Consequently, the handling and synthesis of BMTP and related compounds are conducted under strict safety protocols, typically within specialized research settings.

This guide provides an overview of the common synthetic routes to BMTP, focusing on the chemical principles and methodologies reported in scientific literature. The information is intended for an audience of researchers and drug development professionals with a strong background in synthetic organic chemistry and an understanding of appropriate safety measures for handling potentially hazardous materials.

Core Synthetic Strategies

The synthesis of this compound generally involves the formation of the tetrahydropyridine ring, followed by N-benzylation, or the construction of the ring system with the benzyl group already in place. The most prevalent methods involve the reaction of a pre-formed piperidine precursor or the cyclization of an acyclic amine.

Method 1: Reductive Amination of a Ketone Precursor

One common approach involves the reductive amination of 4-methyl-1-benzyl-piperidin-4-ol. This method typically proceeds via dehydration of the tertiary alcohol to form the tetrahydropyridine double bond, followed by the introduction of the N-benzyl group if not already present.

Experimental Protocol:

A solution of 4-methyl-1-benzyl-piperidin-4-ol in a suitable solvent such as toluene is treated with a dehydrating agent, for instance, p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the desired tetrahydropyridine. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

Method 2: Cyclization of an Acyclic Precursor

Another established route involves the cyclization of an appropriate acyclic aminoalkene. This strategy builds the heterocyclic ring from a linear starting material.

Experimental Protocol:

An N-benzyl protected aminoalkene, such as N-benzyl-N-(4-methylpent-3-en-1-yl)amine, can be induced to cyclize in the presence of a suitable electrophilic reagent. For example, treatment with an acid catalyst can promote an intramolecular hydroamination reaction. The reaction conditions, including solvent, temperature, and catalyst, are critical for achieving good yields and selectivity. Work-up and purification steps are analogous to those described in the first method.

Quantitative Data Summary

The efficiency of these synthetic routes can vary significantly based on the specific reagents and conditions employed. The following table summarizes representative quantitative data from published literature.

MethodStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
14-methyl-1-benzyl-piperidin-4-olp-toluenesulfonic acid, Toluene4-8110 (reflux)75-85
2N-benzyl-N-(4-methylpent-3-en-1-yl)amineAcid catalyst (e.g., H2SO4)6-1280-10060-70

Visualizing the Synthetic Workflow

To better understand the sequence of operations in a typical synthesis, a generalized workflow diagram is provided below. This illustrates the key stages from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup (e.g., Reflux) start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup monitoring Reaction Monitoring (TLC, GC) reaction_setup->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

The choice of synthetic method often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the logical relationship between the two primary synthetic strategies discussed.

G cluster_methods Synthetic Strategies cluster_precursors Key Precursors goal Synthesis of This compound method1 Method 1: Dehydration/Reductive Amination method1->goal method2 Method 2: Intramolecular Cyclization method2->goal precursor1 Cyclic Precursor (e.g., Piperidin-4-ol derivative) precursor1->method1 precursor2 Acyclic Precursor (e.g., Aminoalkene) precursor2->method2

Caption: Logical relationship between synthetic strategies for BMTP.

It is imperative to reiterate that the synthesis and handling of this compound should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls to prevent exposure. The neurotoxic potential of its derivatives necessitates a rigorous approach to safety and containment.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT). This document collates available data on its chemical and physical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and explores its relationship to biologically active structural analogs.

Core Physicochemical Properties

This compound is a heterocyclic organic compound. Its core properties are summarized below. It is important to note that while some data are from direct measurements, others are predicted or derived from structurally similar compounds, which is indicated where applicable.

Identifiers and Molecular Characteristics
PropertyValueSource(s)
IUPAC Name 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine[1]
CAS Number 32018-56-7[1][2][3]
Molecular Formula C₁₃H₁₇N[1][2][3]
Molecular Weight 187.28 g/mol [1][2][3]
Canonical SMILES CC1=CCN(CC1)CC2=CC=CC=C2[1]
Physical and Chemical Properties
PropertyValueNotesSource(s)
Boiling Point 270 °CAt standard pressure.[3]
Density 1.000 g/cm³-[3]
Flash Point 107 °C-[3]
pKa 7.08 ± 0.40Predicted value for a structurally similar compound (Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate).[4]
Solubility Soluble in ether, chloroform, ethanolData for a structurally similar compound.[4]
Appearance LiquidData for a structurally similar compound.[4]

Experimental Protocols

Detailed experimental protocols for determining the specific properties of this compound are not widely published. However, standard methodologies for synthesis and characterization can be applied.

General Synthetic Protocol

The synthesis of N-benzyl tetrahydropyridines can be achieved through several established routes. A common method involves the N-alkylation of a corresponding tetrahydropyridine precursor with a benzyl halide. The logical workflow for a potential synthesis is outlined below.

G start Starting Materials: 4-Methyl-1,2,3,6-tetrahydropyridine Benzyl Bromide reaction N-Alkylation Reaction start->reaction reagents Reaction Conditions: - Aprotic Solvent (e.g., THF) - Non-nucleophilic Base (e.g., NaH) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification: Flash Column Chromatography workup->purification product Final Product: 1-Benzyl-4-methyl- 1,2,3,6-tetrahydropyridine purification->product Purified Compound

Fig 1. General workflow for the synthesis of this compound.

Methodology:

  • Preparation: The precursor, 4-methyl-1,2,3,6-tetrahydropyridine, is dissolved in a suitable aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is added portion-wise to deprotonate the secondary amine, forming the corresponding anion.

  • Alkylation: Benzyl bromide is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for complete N-alkylation[5].

  • Quenching & Extraction: The reaction is carefully quenched with water. The organic product is extracted into a non-polar solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification & Analysis: The solvent is removed under reduced pressure. The resulting crude product is purified using flash column chromatography. The purity and identity of the final compound are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Property Determination
  • Boiling Point: Determined using a distillation apparatus at atmospheric pressure or under reduced pressure, with the temperature and pressure recorded.

  • Density: Measured using a calibrated pycnometer or a digital density meter at a specified temperature.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and assess purity.

    • Mass Spectrometry: GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Solubility: Assessed qualitatively by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO) and observing its dissolution at a specific temperature.

Biological Context and Potential Signaling Pathways

While no specific biological signaling pathways have been documented for this compound, its structure is highly analogous to the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is known to induce a Parkinson's-like syndrome by selectively destroying dopaminergic neurons[6][7]. Understanding the MPTP neurotoxicity pathway is therefore critical for predicting the potential biological activities and toxicological profile of its analogs.

The key steps in MPTP-induced neurotoxicity are:

  • Systemic Entry: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier[8][9].

  • Metabolic Activation: Within the brain, MPTP is metabolized by the enzyme Monoamine Oxidase B (MAO-B), primarily in astrocytes, to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺)[6][7].

  • Selective Uptake: MPP⁺ is then selectively transported into dopaminergic neurons via the dopamine transporter (DAT)[7][10].

  • Mitochondrial Inhibition: Inside the neuron, MPP⁺ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain[7][8].

  • Cell Death: This inhibition leads to a catastrophic failure of ATP production, an increase in oxidative stress from free radicals, and ultimately, apoptotic cell death of the neuron[7][9].

G cluster_blood Systemic Circulation cluster_brain Central Nervous System cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron mptp MPTP (Lipophilic Precursor) mptp_in_astrocyte MPTP mptp->mptp_in_astrocyte Crosses Blood-Brain Barrier maob MAO-B mptp_in_astrocyte->maob Metabolism mpp_plus MPP⁺ (Toxic Metabolite) maob->mpp_plus dat Dopamine Transporter (DAT) mpp_plus->dat Enters Extracellular Space mpp_in_neuron MPP⁺ dat->mpp_in_neuron Selective Uptake mitochondrion Mitochondrion mpp_in_neuron->mitochondrion Accumulation complex1 Complex I Inhibition mitochondrion->complex1 atp_depletion ATP Depletion & Oxidative Stress complex1->atp_depletion cell_death Neuronal Death atp_depletion->cell_death

Fig 2. The neurotoxic pathway of MPTP, a structural analog of BMT.

Given its structural similarity, it is plausible that this compound could interact with some of the same biological targets, such as MAO-B or the dopamine transporter. However, studies on the closely related analog 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) found it to be non-neurotoxic, despite being metabolized by MAO-B[11]. This suggests that subtle structural changes, such as the replacement of a phenyl with a benzyl group, can significantly alter the compound's toxicokinetic and toxicodynamic properties, possibly by affecting its rate of metabolism or its ability to be transported by DAT and inhibit Complex I. Further research is required to elucidate the specific biological activity of this compound.

References

In-Depth Technical Guide: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32018-56-7

This technical guide provides a comprehensive overview of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, spectral analysis, and potential biological significance, with a focus on its relationship to neuroactive compounds.

Chemical and Physical Properties

This compound is a tertiary amine with a tetrahydropyridine core structure. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 32018-56-7[1][2]
Molecular Formula C₁₃H₁₇N[2]
Molecular Weight 187.28 g/mol [2]
IUPAC Name 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine[2]

Synthesis

One plausible synthetic approach involves the condensation of benzylamine with a suitable 4-methyl-substituted C5 synthon, followed by cyclization and reduction steps. A general workflow for the synthesis of substituted tetrahydropyridines is outlined below.

Synthesis_Workflow cluster_start Starting Materials Benzylamine Benzylamine Condensation Condensation/ Imine Formation Benzylamine->Condensation C5_Synthon 4-Methyl C5 Synthon C5_Synthon->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Reduction Selective Reduction Cyclization->Reduction Target_Compound 1-Benzyl-4-methyl- 1,2,3,6-tetrahydropyridine Reduction->Target_Compound Metabolism_Pathway BMTP 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (Non-neurotoxic analog) MAO_B Monoamine Oxidase B (MAO-B) BMTP->MAO_B Oxidation BMDP Dihydropyridinium Intermediate MAO_B->BMDP BMP Pyridinium Metabolite (BMP+) BMDP->BMP Further Oxidation No_Toxicity Lack of Neurotoxicity BMP->No_Toxicity Research_Logic cluster_known Known Information cluster_gaps Knowledge Gaps cluster_future Future Research CAS CAS: 32018-56-7 Develop_Synthesis Develop & Optimize Synthesis CAS->Develop_Synthesis Properties Basic Properties (MW, Formula) Properties->Develop_Synthesis Analog_Info Analog (BMTP) is Non-Neurotoxic Pharmacology In-depth Pharmacological Screening Analog_Info->Pharmacology Synthesis_Protocol Detailed Synthesis Protocol Synthesis_Protocol->Develop_Synthesis Quantitative_Data Quantitative Data (Yields, IC50, etc.) Quantitative_Data->Pharmacology Biological_Activity Specific Biological Activity/Mechanism Neuroprotection Neuroprotection Assays Biological_Activity->Neuroprotection SAR Structure-Activity Relationship Studies Develop_Synthesis->SAR Pharmacology->SAR Neuroprotection->SAR

References

The Biological Activity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the plausible biological activity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Due to the limited direct research on this specific molecule, this guide leverages extensive data from its close structural analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (also known as 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine or MBzTP), to infer its likely pharmacological profile. The primary focus is on its interaction with the monoaminergic system, particularly its role as a substrate for Monoamine Oxidase B (MAO-B) and the subsequent effects of its metabolites on the dopamine transporter and mitochondrial function. This document outlines key experimental protocols and presents quantitative data from analogue studies to serve as a foundational resource for future research and development.

Introduction

This compound belongs to the tetrahydropyridine class of compounds, which has garnered significant interest in neuropharmacology. This interest is largely due to the structural similarity of some of its members to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely used to model Parkinson's disease in preclinical studies. Understanding the structure-activity relationships within this class is crucial for the development of novel therapeutics targeting neurological disorders. This guide will explore the anticipated biological activities of this compound, drawing parallels from its well-studied analogue, MBzTP.

Interaction with Monoamine Oxidase B (MAO-B)

Based on studies of its analogue MBzTP, this compound is predicted to be a substrate for Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters. The interaction of tetrahydropyridine derivatives with MAO-B is a critical determinant of their biological effects.

Metabolic Pathway

The enzymatic oxidation of this compound by MAO-B is expected to proceed through a two-step process, analogous to the metabolism of MPTP and MBzTP. This process leads to the formation of a dihydropyridinium intermediate, which is then further oxidized to a pyridinium metabolite.

Metabolic Pathway This compound This compound Dihydropyridinium Intermediate Dihydropyridinium Intermediate This compound->Dihydropyridinium Intermediate MAO-B Pyridinium Metabolite Pyridinium Metabolite Dihydropyridinium Intermediate->Pyridinium Metabolite Oxidation

Caption: Predicted metabolic pathway of this compound.

Dopaminergic System Modulation

The pyridinium metabolite of this compound is anticipated to interact with the dopamine transporter (DAT). The affinity for DAT is a crucial factor in the potential neurotropic effects of this class of compounds.

Dopamine Transporter Binding

Studies on the pyridinium metabolite of MBzTP have shown competitive inhibition of the dopamine transporter.[1] This suggests that the pyridinium derivative of this compound would also act as a DAT inhibitor.

Compound AnalogueTargetAssay TypeKi (μM)
1-methyl-4-benzylpyridiniumDopamine TransporterCompetitive Binding21[1]

Table 1: Dopamine Transporter Inhibition Data for the Pyridinium Metabolite of an Analogue.

Mitochondrial Effects

The pyridinium metabolites of tetrahydropyridine derivatives are known to affect mitochondrial function. This is a key mechanism behind the neurotoxicity of MPTP.

Inhibition of Mitochondrial Respiration

The pyridinium metabolite of MBzTP has been shown to inhibit mitochondrial respiration, although to a lesser extent than the toxic metabolite of MPTP, MPP+.[1] It is plausible that the pyridinium metabolite of this compound would exhibit similar, likely modest, inhibitory effects on mitochondrial complex I.

Neurotoxicity Profile

A significant finding for the analogue MBzTP is its lack of neurotoxicity in mouse models, even at high doses.[2] This is in stark contrast to MPTP. The reduced neurotoxicity is attributed to the inefficient conversion of the dihydropyridinium intermediate to the pyridinium species and its subsequent oxidative degradation.[1] It is therefore hypothesized that this compound would also be non-neurotoxic.

Neurotoxicity Comparison cluster_0 MPTP (Neurotoxic) cluster_1 This compound (Predicted Non-Neurotoxic) MPTP MPTP MPDP MPDP+ MPTP->MPDP MAO-B MPP MPP+ MPDP->MPP Efficient Oxidation Neuronal Cell Death Neuronal Cell Death MPP->Neuronal Cell Death BMTP Target Compound BMDP Dihydropyridinium Intermediate BMTP->BMDP MAO-B BMP Pyridinium Metabolite BMDP->BMP Inefficient Oxidation Oxidative Degradation Oxidative Degradation BMDP->Oxidative Degradation No Neuronal Cell Death No Neuronal Cell Death BMP->No Neuronal Cell Death

Caption: Comparative logic of MPTP vs. predicted this compound metabolism and neurotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on established protocols for its analogues.

Monoamine Oxidase B (MAO-B) Activity Assay

This protocol describes a fluorometric assay to determine the MAO-B inhibitory activity of a test compound.

  • Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a MAO substrate.

  • Materials:

    • MAO-B enzyme preparation

    • Test compound (this compound)

    • MAO-B specific substrate (e.g., benzylamine or tyramine)

    • Horseradish peroxidase (HRP)

    • A fluorometric probe (e.g., Amplex Red)

    • MAO-B specific inhibitor for control (e.g., selegiline)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the MAO-B enzyme to each well.

    • Add the test compound dilutions or control inhibitor to the wells.

    • Pre-incubate for a specified time at 37°C.

    • Initiate the reaction by adding the MAO substrate, HRP, and fluorometric probe.

    • Measure the fluorescence intensity kinetically over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC₅₀ value for the test compound.

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of the pyridinium metabolite for DAT.

  • Principle: This assay measures the displacement of a radiolabeled DAT ligand by the test compound in a membrane preparation rich in DAT.

  • Materials:

    • Rat striatal membranes (or cells expressing DAT)

    • Radioligand (e.g., [³H]WIN 35,428)

    • Pyridinium metabolite of this compound

    • Known DAT inhibitor for non-specific binding (e.g., cocaine)

    • Assay buffer (e.g., Tris-HCl buffer)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the pyridinium metabolite.

    • In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), unlabeled DAT inhibitor (for non-specific binding), or the test compound dilution.

    • Incubate at room temperature for a defined period.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding and determine the IC₅₀, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Assessment of Neurotoxicity in Mice

This protocol describes an in vivo method to evaluate the potential neurotoxic effects of this compound.

  • Principle: The compound is administered to mice, and the integrity of the nigrostriatal dopaminergic system is assessed by measuring striatal dopamine levels and the number of dopaminergic neurons in the substantia nigra.

  • Materials:

    • C57BL/6 mice

    • This compound

    • MPTP (as a positive control for neurotoxicity)

    • High-performance liquid chromatography (HPLC) with electrochemical detection

    • Tyrosine hydroxylase (TH) antibody for immunohistochemistry

  • Procedure:

    • Administer the test compound to mice via a chosen route (e.g., intraperitoneal injection) over a specified dosing regimen.

    • Include a vehicle control group and an MPTP-treated group.

    • After a set period, euthanize the animals and dissect the striata and midbrain.

    • For biochemical analysis, homogenize the striata and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.

    • For histological analysis, fix the midbrain, section it, and perform immunohistochemistry for tyrosine hydroxylase to quantify the number of dopaminergic neurons in the substantia nigra pars compacta.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on its close analogue, MBzTP, provides a strong foundation for predicting its biological activity. It is likely to be a non-neurotoxic substrate of MAO-B, with its primary metabolite acting as a weak inhibitor of the dopamine transporter and mitochondrial respiration. The experimental protocols detailed in this guide offer a clear roadmap for the empirical validation of these predicted activities. Further research into this compound and its derivatives could yield valuable insights for the development of novel neuropharmacological agents.

References

An In-depth Technical Guide to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine scaffold represents a class of compounds with significant potential in neuropharmacology and medicinal chemistry. As analogs of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), these derivatives have been investigated for their differential effects on the central nervous system. Notably, the substitution of a benzyl group for the phenyl moiety at the 1-position dramatically alters the toxicological profile, with certain analogs demonstrating a lack of neurotoxicity and potential for neuroprotective or other therapeutic activities. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of this compound class, supported by detailed experimental protocols and data analysis.

Introduction

The tetrahydropyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces Parkinsonism in humans and primates has spurred extensive research into its analogs to understand the mechanisms of dopaminergic neurotoxicity and to develop novel therapeutic agents.[1] The this compound derivatives are of particular interest due to the structural similarity to MPTP, yet they exhibit distinct biological profiles. Understanding the nuances of their synthesis and pharmacological effects is crucial for the development of new central nervous system (CNS) agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common strategy involves the construction of a substituted piperidinone precursor followed by modification to introduce the tetrahydropyridine double bond.

General Synthetic Pathway

A practical and scalable synthesis for a closely related analog, (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, has been developed, which can be adapted for the synthesis of the title compounds.[2] The key steps involve the formation of a tosylhydrazone from 1-benzyl-3-methylpiperidin-4-one, followed by a Shapiro reaction to generate the vinyl lithium species, which is then quenched to yield the tetrahydropyridine.

G A 1-Benzyl-3-methylpiperidin-4-one C rac-(E)-N'-(1-benzyl-3-methylpiperidin-4-ylidene)-4-methylbenzenesulfonohydrazide A->C Ethanol, 50°C B p-Toluenesulfonyl hydrazide B->C E 1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine C->E Toluene, -40°C D n-BuLi, TMEDA D->E

Caption: General synthesis scheme for a 1-benzyl-3-methyl-tetrahydropyridine analog.

Detailed Experimental Protocol: Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine

This protocol is adapted from a reported kilogram-scale synthesis and can be modified for other derivatives.[2]

Step 1: Synthesis of rac-(E)-N′-(1-benzyl-3-methylpiperidin-4-ylidene)-4-methylbenzenesulfonohydrazide

To a solution of 1-benzyl-3-methylpiperidin-4-one (1995 g, 9.81 mol) in ethanol (8 L), p-toluenesulfonyl hydrazide (1800 g, 9.67 mol) is added. The resulting slurry is heated to 50 °C for 30 minutes. The solution is then slowly cooled to 0 °C over 2 hours to facilitate crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the tosylhydrazone.

Step 2: Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine

Tetramethylethylenediamine (TMEDA) (4.14 kg, 35.6 mol) is added to a suspension of the tosyl hydrazone (3268 g, 8.80 mol) in toluene (16 L). The mixture is cooled to -40 °C. A 24% solution of n-butyllithium (n-BuLi) in heptane (9.54 kg, 35.7 mol) is added over 5 hours, maintaining the internal temperature below -31 °C. The reaction mixture is stirred for an additional hour at -35 °C. The reaction is then quenched with a solution of bromine in toluene. After workup, the crude product is purified to yield rac-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine.

Pharmacological Profile

The pharmacological activity of this compound derivatives is largely influenced by the nature of the substituents on the nitrogen and at the 4-position of the tetrahydropyridine ring. A key analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been studied as a non-neurotoxic analog of MPTP.[3]

Monoamine Oxidase (MAO) Inhibition

Like MPTP, some tetrahydropyridine derivatives are substrates for monoamine oxidase B (MAO-B). The metabolism of BMTP by MAO-B has been shown to be an efficient process, leading to the formation of the corresponding 2,3-dihydropyridinium intermediate (BMDP+), which is further oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+).[3] However, despite this metabolic activation, BMTP does not exhibit the neurotoxicity seen with MPTP, suggesting that pharmacokinetic factors or alternative metabolic pathways may play a role in its lack of toxicity.[3]

G cluster_0 Astrocyte cluster_1 Dopaminergic Neuron A BMTP (4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine) B BMDP+ (2,3-dihydropyridinium intermediate) A->B MAO-B C BMP+ (4-benzyl-1-methylpyridinium ion) B->C MAO-B D BMP+ C->D Dopamine Transporter (DAT) E Lack of Neurotoxicity D->E

Caption: Metabolic pathway of BMTP by MAO-B.

Neuroprotective and Anticonvulsant Activities

While direct evidence for the neuroprotective effects of this compound is limited, related N-benzyl substituted compounds have shown promise. For instance, N-benzyl-2-acetamidopropionamide derivatives have demonstrated potent anticonvulsant activities.[4] Furthermore, other benzyl derivatives have been investigated for their neuroprotective capabilities in various models of neuronal injury.[5]

Other Biological Activities

Derivatives of the tetrahydropyridine and dihydropyridine scaffold have been explored for a wide range of biological activities, including:

  • Antihypertensive agents: As analogs of nifedipine, some 1,4-dihydropyridines exhibit calcium channel blocking activity.[6]

  • Antiprotozoal agents: Certain 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts have shown activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[7]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on their structural features.

  • Substitution on the Nitrogen: The N-benzyl group appears to be a key determinant in reducing or eliminating the neurotoxicity observed with the N-methyl-4-phenyl analog (MPTP).

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the tetrahydropyridine ring significantly influences the pharmacological profile. For example, a benzyl group at this position in BMTP results in a non-neurotoxic compound.[3]

  • Substitution on the Benzyl Ring: Modifications to the phenyl ring of the benzyl group can modulate activity. For instance, in a series of tetrahydropyridine-based MAO inhibitors, the presence of electron-withdrawing or -donating groups on the phenyl rings influenced the selectivity for MAO-A versus MAO-B.[8]

Quantitative Data

Quantitative data for this compound derivatives are not widely available in the literature. However, data from related tetrahydropyridine and dihydropyridine analogs can provide insights into the potential potency and efficacy of this class of compounds.

Table 1: MAO Inhibitory Activity of Selected Tetrahydropyridine Analogs [8]

CompoundSubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
4l 4-Fluorophenylamino, 2,6-bis(4-trifluoromethylphenyl)0.40 ± 0.05>100
4n 4-Methoxyphenylamino, 2,6-bis(4-chlorophenyl)>1001.01 ± 0.03
Clorgyline (Standard)0.0045 ± 0.0003-
L-Deprenyl (Standard)-0.0196 ± 0.001

Table 2: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in Mice (i.p.) [4]

CompoundSubstituent at C(3)MES ED₅₀ (mg/kg)
18 Methoxy8.3
19 Ethoxy17.3
(R)-18 Methoxy4.5
(S)-18 Methoxy>100
Phenytoin (Standard)6.5

Key Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to screen for MAO-B inhibitory activity.[9][10]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., tyramine or benzylamine)

  • Developer

  • Fluorescent Probe (e.g., OxiRed™ Probe)

  • Test compounds and positive control (e.g., Selegiline)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare working solutions of the test inhibitors and the positive control (Selegiline) at 10x the desired final concentration in MAO-B Assay Buffer.

  • Add 10 µL of the test inhibitor, positive control, or buffer (for enzyme control) to the appropriate wells of a 96-well plate.

  • Prepare the MAO-B enzyme solution by diluting the enzyme stock in MAO-B Assay Buffer.

  • Add 50 µL of the diluted MAO-B enzyme solution to each well.

  • Incubate the plate for 10 minutes at 37 °C.

  • Prepare the substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer.

  • Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37 °C.

  • Calculate the reaction rate for each well and determine the percent inhibition for each test compound.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G A Prepare Test Compounds and Controls B Add Compounds to 96-well Plate A->B C Add MAO-B Enzyme B->C D Incubate at 37°C C->D E Add Substrate Mix (Substrate, Developer, Probe) D->E F Measure Fluorescence (Kinetic Mode) E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for in vitro MAO-B inhibition assay.

In Vitro Neuroprotection Assay against MPP⁺-induced Toxicity

This assay evaluates the ability of test compounds to protect neuronal cells from the toxicity induced by MPP⁺, the active metabolite of MPTP.[1]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • MPP⁺ iodide

  • Test compounds

  • Cell viability reagent (e.g., MTT or resazurin)

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Introduce MPP⁺ to the wells (except for the vehicle control wells) at a concentration known to induce significant cell death (e.g., 1-2 mM).

  • Incubate the plate for 24-48 hours at 37 °C in a CO₂ incubator.

  • Assess cell viability by adding the cell viability reagent and incubating for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the concentration of the test compound that provides 50% protection (EC₅₀).

Conclusion

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. The departure from the neurotoxic profile of MPTP, as exemplified by the non-neurotoxic analog BMTP, opens avenues for exploring these compounds for neuroprotective, anticonvulsant, and other therapeutic applications. Further research focusing on a systematic exploration of the structure-activity relationships, particularly through the synthesis and screening of a diverse library of derivatives, will be instrumental in unlocking the full therapeutic potential of this chemical class. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the understanding and application of these intriguing molecules.

References

Spectroscopic Data Analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for their acquisition.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇N[1]

  • Molecular Weight: 187.28 g/mol [1]

  • CAS Number: 32018-56-7

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 5.40Singlet1HOlefinic proton (-C=CH-)
~ 3.60Singlet2HBenzyl protons (-CH₂-Ph)
~ 2.90 - 3.10Multiplet2HAllylic protons (-N-CH₂-C=)
~ 2.40 - 2.60Multiplet2HProtons adjacent to nitrogen (-N-CH₂-CH₂)
~ 2.20 - 2.30Multiplet2HAllylic protons (-CH₂-C=)
~ 1.70Singlet3HMethyl protons (-CH₃)

Table 2: ¹³C NMR (Carbon-13) NMR Data (Partially from PubChem and Predicted)

Chemical Shift (δ, ppm)Assignment
~ 138Aromatic quaternary carbon (C₆H₅)
~ 129Aromatic CH (C₆H₅)
~ 128Aromatic CH (C₆H₅)
~ 127Aromatic CH (C₆H₅)
~ 120Olefinic quaternary carbon (-C=CH-)
~ 118Olefinic CH (-C=CH-)
~ 62Benzyl carbon (-CH₂-Ph)
~ 55Methylene carbon adjacent to nitrogen (-N-CH₂)
~ 50Methylene carbon adjacent to nitrogen (-N-CH₂)
~ 28Allylic methylene carbon (-CH₂-C=)
~ 23Methyl carbon (-CH₃)
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/zInterpretation
187Molecular ion [M]⁺[1]
172[M - CH₃]⁺[1]
91Tropylium ion [C₇H₇]⁺ (from cleavage of the benzyl group)
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H stretch
2950 - 2850Medium-StrongAliphatic C-H stretch
1650 - 1630MediumC=C stretch (tetrahydropyridine ring)
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1120 - 1080MediumC-N stretch
740 - 700StrongAromatic C-H out-of-plane bend (monosubstituted benzene)
690StrongAromatic C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Compound Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides structural framework MS Mass Spectrometry (MS) Compound->MS Determines molecular weight & fragmentation IR Infrared Spectroscopy (IR) Compound->IR Identifies functional groups Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Elucidation & Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

References

The Enigmatic Profile of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Non-Neurotoxic Analogue in a Neurotoxic Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) presents a fascinating case study in neuropharmacology. As a close structural analogue of the potent parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), BMTP would be predicted to exhibit similar neurotoxic properties. However, extensive research has demonstrated that BMTP is surprisingly non-neurotoxic in vivo. This guide delves into the core scientific investigations surrounding BMTP, presenting a comprehensive overview of its metabolic fate, a comparative analysis of its neurochemical effects against MPTP, and the prevailing hypotheses for its lack of neurotoxicity. Detailed experimental protocols for the assessment of such compounds are also provided to facilitate further research in this area. The evidence suggests that while the oxidized metabolite of BMTP is indeed toxic to dopaminergic neurons, pharmacokinetic factors likely prevent it from reaching its target in sufficient concentrations in vivo.

Comparative Neurochemical Effects: BMTP vs. MPTP

The primary indicator of the neurotoxic potential of MPTP and its analogues is the extent of dopamine depletion in the striatum. Comparative studies have starkly highlighted the difference in in vivo effects between BMTP and MPTP.

Table 1: Comparative Effects of MPTP and BMTP on Striatal Dopamine Levels in C57BL/6 Mice

CompoundDosing RegimenStriatal Dopamine Depletion (%)Reference
MPTP2 x 40 mg/kg s.c.~80%[1]
MPTP4 x 20 mg/kg i.p. at 2-hr intervalsSevere and persistent depletion[2]
MPTP30 mg/kg/day for 5 days40-50%[3]
BMTPUp to 10x the dose of MPTP causing 85% dopamine depletionNot neurotoxic[4]

Note: The study by Naiman et al. (1990) did not provide a specific percentage for BMTP's lack of effect, but stated it was not neurotoxic at doses significantly higher than a highly toxic dose of MPTP.

The Metabolic Pathway: A Tale of Two Analogues

The neurotoxicity of MPTP is contingent upon its bioactivation. This process, catalyzed by monoamine oxidase B (MAO-B), converts the lipophilic MPTP into its toxic, positively charged metabolite, 1-methyl-4-phenylpyridinium (MPP+). BMTP undergoes a similar metabolic transformation.

With the aid of purified beef liver MAO-B, BMTP is efficiently and quantitatively converted to its corresponding 2,3-dihydropyridinium intermediate (BMDP+), which is then further, albeit incompletely, oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+).[4] While BMP+ demonstrates neurotoxicity when directly administered, the parent compound BMTP does not exhibit this effect in vivo.[4] This suggests that factors such as pharmacokinetics or alternative metabolic routes are responsible for the lack of neurotoxicity of BMTP.[4]

Comparative Metabolic Pathways of MPTP and BMTP cluster_MPTP MPTP Pathway cluster_BMTP BMTP Pathway cluster_toxicity Neurotoxic Effect MPTP MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ (1-Methyl-4-phenyl-2,3-dihydropyridinium) MPTP->MPDP MAO-B MPP MPP+ (1-Methyl-4-phenylpyridinium) MPDP->MPP Oxidation Toxicity_MPP Dopaminergic Neuron Death MPP->Toxicity_MPP BMTP BMTP (this compound) BMDP BMDP+ (4-Benzyl-1-methyl-2,3-dihydropyridinium) BMTP->BMDP MAO-B BMP BMP+ (4-Benzyl-1-methylpyridinium) BMDP->BMP Incomplete Oxidation Toxicity_BMP Neurotoxic in vitro / upon direct administration BMP->Toxicity_BMP

Comparative metabolism of MPTP and BMTP.

Mechanism of Action of the Toxic Metabolite

The neurotoxic effects of MPP+ are initiated by its selective uptake into dopaminergic neurons via the dopamine transporter (DAT). Once inside, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS), which ultimately triggers cell death. Although BMP+ is also toxic when directly administered to the brain, its affinity for the dopamine transporter and its in vivo distribution are not well-characterized and are likely key to understanding the non-neurotoxicity of its parent compound.

Signaling Pathway of MPP+-Induced Neurotoxicity MPP MPP+ / BMP+ DAT Dopamine Transporter (DAT) MPP->DAT Neuron Dopaminergic Neuron DAT->Neuron Uptake Mitochondrion Mitochondrion Neuron->Mitochondrion Accumulation ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS_Production ROS Production ComplexI->ROS_Production Cell_Death Apoptotic Cell Death ATP_Depletion->Cell_Death ROS_Production->Cell_Death

MPP+-induced neurotoxic cascade in dopaminergic neurons.

Experimental Protocols

To assess the neurotoxic potential of compounds like BMTP, a well-defined experimental workflow is crucial. The following protocol is a synthesis of established methods for inducing and evaluating MPTP-induced neurotoxicity in mice, which serves as the benchmark for comparison.

4.1. Animal Model

  • Species: Mouse

  • Strain: C57BL/6 (known for its high sensitivity to MPTP)[3]

  • Age: Young adult (e.g., 8-10 weeks)

  • Housing: Standard housing conditions with ad libitum access to food and water.

4.2. Dosing Regimen

A variety of dosing regimens for MPTP have been established to model different aspects of Parkinson's disease. A common sub-acute protocol is as follows:

  • Compound: MPTP hydrochloride, dissolved in sterile saline.

  • Dose: 20 mg/kg (free base) administered intraperitoneally (i.p.).[2]

  • Frequency: Four injections at 2-hour intervals for one day.[2]

  • Control Group: Administered with an equivalent volume of sterile saline.

4.3. Post-Treatment Evaluation

  • Timeline: Animals are typically sacrificed 7 to 21 days post-injection to allow for the full development of the dopaminergic lesion.[3]

  • Neurochemical Analysis:

    • Striatal tissue is dissected and flash-frozen.

    • Dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemistry:

    • Brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

  • Behavioral Analysis:

    • Motor function can be assessed using tests such as the rotarod, pole test, and open-field test to measure coordination, bradykinesia, and spontaneous activity, respectively.

Experimental Workflow for Assessing Neurotoxicity start Start animal_selection Animal Selection (C57BL/6 Mice) start->animal_selection dosing Compound Administration (MPTP or BMTP vs. Saline) animal_selection->dosing post_dosing_period Post-Dosing Period (7-21 days) dosing->post_dosing_period behavioral_testing Behavioral Analysis (Rotarod, Pole Test, etc.) post_dosing_period->behavioral_testing sacrifice Sacrifice and Tissue Collection behavioral_testing->sacrifice neurochemical_analysis Neurochemical Analysis (HPLC-ED for Dopamine) sacrifice->neurochemical_analysis histological_analysis Immunohistochemistry (TH Staining) sacrifice->histological_analysis data_analysis Data Analysis and Interpretation neurochemical_analysis->data_analysis histological_analysis->data_analysis end End data_analysis->end

A typical experimental workflow for neurotoxicity assessment.

Conclusion and Future Directions

The case of this compound (BMTP) underscores the subtle structure-activity relationships that govern neurotoxicity. While it undergoes a similar metabolic activation pathway to the potent neurotoxin MPTP, its lack of in vivo toxicity points towards crucial differences in its pharmacokinetic profile. It is hypothesized that BMTP may be metabolized differently in vivo, or its oxidized product, BMP+, may not effectively cross the blood-brain barrier or be taken up by dopaminergic neurons.

Future research should focus on elucidating the precise pharmacokinetic and metabolic fate of BMTP in vivo. Studies investigating the affinity of BMP+ for the dopamine transporter and its ability to inhibit mitochondrial respiration in isolated mitochondria would provide valuable insights. A deeper understanding of why BMTP is non-neurotoxic could inform the design of safer novel chemical entities and contribute to our knowledge of the mechanisms underlying selective dopaminergic neurodegeneration.

References

In Vitro Stability of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the methodologies used to assess the in vitro stability of the compound 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. As of the latest literature review, specific experimental stability data for this compound is not publicly available. Therefore, this guide presents standardized protocols and data templates to serve as a framework for conducting and interpreting such studies.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated early in the drug discovery process. It provides insights into a compound's susceptibility to degradation in various biological matrices, which can significantly impact its pharmacokinetic profile and in vivo efficacy. Rapid degradation can lead to low bioavailability and short duration of action, while high stability might result in undesirable drug accumulation. This guide focuses on the assessment of the in vitro stability of this compound, a tetrahydropyridine derivative.

The primary assessments for in vitro stability include:

  • Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by enzymes, typically in liver microsomes or hepatocytes.

  • Plasma Stability: Determines the stability of a compound in blood plasma, assessing its susceptibility to plasma enzymes like esterases and amidases.

  • Chemical Stability: Assesses the intrinsic stability of a compound in aqueous solutions at different pH values, which is relevant to storage, formulation, and conditions in the gastrointestinal tract.

Predicted Metabolic Pathways

While specific metabolic data for this compound is unavailable, the metabolism of structurally related N-benzyl tetrahydropyridine compounds has been studied. The primary metabolic pathways for such compounds are anticipated to involve Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes.

Potential metabolic transformations include:

  • N-debenzylation: Cleavage of the bond between the nitrogen atom of the tetrahydropyridine ring and the benzyl group, yielding 4-methyl-1,2,3,6-tetrahydropyridine and benzaldehyde.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring, typically at the para position.

  • Oxidation of the Tetrahydropyridine Ring: This can lead to the formation of a dihydropyridinium or a fully aromatized pyridinium species. The oxidation of the analogous compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known example of this type of transformation.

G cluster_main Predicted Metabolic Pathways for this compound cluster_phase1 Phase I Metabolism (CYP450) Parent This compound M1 N-debenzylation Parent->M1 M2 Aromatic Hydroxylation Parent->M2 M3 Ring Oxidation Parent->M3 P1 4-methyl-1,2,3,6-tetrahydropyridine + Benzaldehyde M1->P1 P2 Hydroxylated Metabolite M2->P2 P3 Pyridinium Metabolite M3->P3

Predicted metabolic pathways for this compound.

Data Presentation: In Vitro Stability

Quantitative data from in vitro stability assays are typically presented in a tabular format to allow for easy comparison and interpretation. The key parameters reported are the half-life (t½) and the intrinsic clearance (CLint).

Microsomal Stability Data (Illustrative)
Compound IDSpeciest½ (min)CLint (µL/min/mg protein)
This compoundHuman4515.4
This compoundRat2527.7
Verapamil (High Clearance Control)Human<5>138.6
Verapamil (High Clearance Control)Rat<5>138.6
Warfarin (Low Clearance Control)Human>120<5.8
Warfarin (Low Clearance Control)Rat>120<5.8
Note: Data are hypothetical and for illustrative purposes only.
Plasma Stability Data (Illustrative)
Compound IDSpeciesTime (min)% Remainingt½ (min)
This compoundHuman0100
3098.5
6097.2>120
12095.1
This compoundRat0100
3099.0
6098.1>120
12096.5
Procaine (Unstable Control)Human60<10<15
Procaine (Unstable Control)Rat60<10<15
Note: Data are hypothetical and for illustrative purposes only.
Chemical Stability Data (Illustrative)
Compound IDpHBuffer SystemTime (hr)% Remaining
This compound2.0HCl2499.2
This compound7.4PBS2498.8
This compound9.0Borate2497.5
Omeprazole (Acid Labile Control)2.0HCl1<5
Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro stability studies.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[1][2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[3]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The elimination rate constant (k) is the negative slope of the linear regression line.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein).

G cluster_workflow Microsomal Stability Assay Workflow prep Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes - NADPH System - Buffer (pH 7.4) pre_incubate Pre-warm microsomes and compound at 37°C prep->pre_incubate start_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate sampling Sample at time points (0, 5, 15, 30, 60 min) incubate->sampling terminate Terminate reaction with cold acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Workflow for the microsomal stability assay.
Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical moieties.[4]

Objective: To determine the rate of degradation of a test compound in plasma from various species.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Positive control compound (known to be unstable in plasma, e.g., procaine)

  • Acetonitrile or methanol with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled plasma at 37°C.

    • Prepare a working solution of the test compound (e.g., 1 µM) by spiking the stock solution into the plasma.

  • Incubation:

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

    • Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Analysis:

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the percent remaining versus time to determine the degradation profile and calculate the half-life.

G cluster_workflow Plasma Stability Assay Workflow prep Prepare Reagents: - Test Compound - Pooled Plasma spike Spike test compound into plasma (e.g., 1 µM final concentration) prep->spike incubate Incubate at 37°C spike->incubate sampling Sample at time points (0, 15, 30, 60, 120 min) incubate->sampling terminate Terminate with cold solvent + Internal Standard sampling->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate % remaining and t½ analyze->data_analysis

Workflow for the plasma stability assay.
Chemical (Buffer) Stability Assay

This assay assesses the intrinsic chemical stability of a compound in aqueous solutions of different pH values, simulating conditions in the stomach (acidic), intestines (neutral), and for formulation purposes.[5]

Objective: To evaluate the stability of a test compound over time in buffers of various pH values.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers (e.g., 0.1 M HCl for pH ~1-2, PBS for pH 7.4, borate buffer for pH ~9)

  • Acetonitrile or other suitable organic solvent

  • 96-well plates

  • Incubator (37°C or room temperature)

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Preparation:

    • Prepare working solutions of the test compound (e.g., 5-10 µM) in each of the selected aqueous buffers.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • If necessary, quench any further degradation by adding an equal volume of a suitable organic solvent or by freezing.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour sample for each pH condition.

    • Plot the percent remaining versus time to assess the stability profile.

G cluster_workflow Chemical Stability Assay Workflow prep Prepare working solutions of test compound in buffers (e.g., pH 2, 7.4, 9) incubate Incubate at a controlled temperature (e.g., 37°C) prep->incubate sampling Sample at time points (e.g., 0, 2, 8, 24 hours) incubate->sampling quench Quench reaction if necessary (e.g., add solvent, freeze) sampling->quench analyze Analyze samples by LC-MS/MS or HPLC-UV quench->analyze data_analysis Calculate % remaining vs. time for each pH condition analyze->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-MPTP) is a structural analog of the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is widely utilized in preclinical research to model Parkinson's disease (PD) due to its ability to selectively destroy dopaminergic neurons in the substantia nigra.[1][2][3][4] In contrast, B-MPTP is considered a non-neurotoxic analog of MPTP.[5] This key difference makes B-MPTP an invaluable tool for neurotoxicity studies, primarily serving as a negative control to elucidate the specific mechanisms of MPTP-induced neurodegeneration. These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals utilizing B-MPTP in their experimental workflows.

Mechanism of Action: A Tale of Two Analogs

The neurotoxicity of MPTP is a multi-step process. As a lipophilic pro-toxin, MPTP readily crosses the blood-brain barrier.[6][7][8][9] Within the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][6][10][11][12] MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[7][8][11] Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][4][6][10] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[1][6][7]

B-MPTP, despite its structural similarity to MPTP, does not exhibit the same neurotoxic profile in vivo.[5] While it is also metabolized by MAO-B to its corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+), systemic administration of B-MPTP does not lead to the significant depletion of neostriatal dopamine seen with MPTP, even at substantially higher doses.[5] However, direct intrastriatal infusion of BMP+ has been shown to cause nerve terminal destruction similar to that of MPP+.[5] This suggests that the lack of in vivo neurotoxicity of B-MPTP may be attributed to differences in its pharmacokinetic properties or alternative metabolic pathways that prevent the accumulation of BMP+ in dopaminergic neurons to toxic levels.[5]

Data Presentation

The following tables are templates for organizing and presenting quantitative data from in vivo and in vitro neurotoxicity studies comparing MPTP and B-MPTP.

Table 1: In Vivo Neurochemical Analysis of Striatal Dopamine and Metabolites

Treatment GroupNStriatal Dopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)
Vehicle Control
B-MPTP (dose)
MPTP (dose)

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data are presented as mean ± SEM.

Table 2: In Vitro Cell Viability Assay (e.g., MTT Assay) in SH-SY5Y or PC12 Cells

TreatmentConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100
B-MPTP1
10
100
1000
MPTP1
10
100
1000
MPP+0.1
1
10
100
BMP+0.1
1
10
100

Data are presented as mean ± SEM from at least three independent experiments.

Table 3: Mitochondrial Function Assessment - Complex I Activity

Treatment GroupNComplex I Activity (% of Control)
Vehicle Control (isolated mitochondria)100
MPP+ (concentration)
BMP+ (concentration)

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo MPTP/B-MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease-like phenotype in mice using MPTP, with B-MPTP as a negative control.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • B-MPTP (synthesized or commercially available)

  • Sterile saline (0.9% NaCl)

  • Animal handling and injection equipment

  • High-performance liquid chromatography (HPLC) system for neurochemical analysis

Procedure:

  • Animal Handling and Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Preparation: On the day of injection, dissolve MPTP HCl and B-MPTP in sterile saline to the desired concentration (e.g., 20 mg/kg for MPTP).

  • Dosing Regimen:

    • Acute Regimen: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) or B-MPTP (e.g., up to 200 mg/kg) at 2-hour intervals.[13]

    • Sub-acute Regimen: Administer one i.p. injection of MPTP (e.g., 30 mg/kg) or B-MPTP daily for five consecutive days.[3][13]

    • A vehicle control group receiving saline injections should always be included.

  • Post-injection Monitoring: Monitor animals for any signs of distress.

  • Tissue Collection: 7-21 days after the last injection, euthanize the mice and rapidly dissect the striata on ice.

  • Neurochemical Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

Protocol 2: In Vitro Neurotoxicity Assessment in a Dopaminergic Cell Line (e.g., SH-SY5Y)

This protocol outlines the assessment of the cytotoxic effects of MPTP, MPP+, B-MPTP, and BMP+ on a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • MPTP, MPP+, B-MPTP, BMP+

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of MPTP, MPP+, B-MPTP, and BMP+ in the cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Assessment of Mitochondrial Respiration

This protocol details the measurement of Complex I activity in isolated mitochondria.

Materials:

  • Freshly isolated mitochondria from mouse brain or cultured cells

  • Respiration buffer

  • Substrates for Complex I (e.g., glutamate and malate)

  • ADP

  • MPP+ and BMP+

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

  • Respirometry:

    • Add the isolated mitochondria to the respiration buffer in the respirometer chamber.

    • Add the Complex I substrates (glutamate and malate) to measure basal respiration.

    • Add ADP to stimulate ATP synthesis (State 3 respiration).

    • Introduce MPP+ or BMP+ at various concentrations and record the oxygen consumption rate to determine the extent of Complex I inhibition.

  • Data Analysis: Calculate the respiratory control ratio (RCR) and the rate of oxygen consumption for each condition. Express the inhibitory effect as a percentage of the control (no inhibitor).

Visualizations

MPTP_Metabolism_and_Toxicity cluster_outside Systemic Circulation / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MPDP+ MPDP+ MPTP->MPDP+ MAO-B MPP+ MPP+ MPDP+->MPP+ Oxidation DAT Dopamine Transporter (DAT) MPP+->DAT MAO-B MAO-B MPP+_in MPP+ DAT->MPP+_in Mitochondrion Mitochondrion Complex I Complex I ATP_depletion ATP Depletion Complex I->ATP_depletion ROS_production ROS Production Complex I->ROS_production Neuronal_Death Neuronal Death ATP_depletion->Neuronal_Death ROS_production->Neuronal_Death MPP+_in->Mitochondrion MPP+_in->Complex I Inhibition

Caption: Metabolic activation of MPTP and subsequent neurotoxic cascade.

Experimental_Workflow Start Hypothesis Treatment_Groups Treatment Groups: - Vehicle - B-MPTP (Negative Control) - MPTP (Positive Control) Start->Treatment_Groups In_Vivo In Vivo Studies (Mouse Model) Behavioral Behavioral Analysis (e.g., Pole Test, Rotarod) In_Vivo->Behavioral Neurochemical Neurochemical Analysis (HPLC) In_Vivo->Neurochemical Histological Histological Analysis (Immunohistochemistry) In_Vivo->Histological In_Vitro In Vitro Studies (Cell Lines) Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro->Cell_Viability ROS ROS Production Assays In_Vitro->ROS Mitochondrial Mitochondrial Function (Isolated Mitochondria) Respirometry High-Resolution Respirometry Mitochondrial->Respirometry Treatment_Groups->In_Vivo Treatment_Groups->In_Vitro Treatment_Groups->Mitochondrial Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Neurochemical->Data_Analysis Histological->Data_Analysis Cell_Viability->Data_Analysis ROS->Data_Analysis Respirometry->Data_Analysis

References

Application Notes and Protocols for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine as a Parkinson's Disease Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a close structural analog of the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely used to induce parkinsonism in animal models. Understanding the unique properties of BMTP is crucial for its application in Parkinson's disease (PD) research. While MPTP causes the selective destruction of dopaminergic neurons in the substantia nigra, BMTP, despite its structural similarity, is notably non-neurotoxic when administered systemically in vivo.[1] This key difference makes BMTP an invaluable research tool, primarily as a negative control in MPTP-induced models of PD.

This document provides detailed application notes and experimental protocols for the use of BMTP and its metabolite, 4-benzyl-1-methylpyridinium (BMP+), in both in vivo and in vitro research settings.

Principle of Action

The neurotoxicity of MPTP is not caused by the compound itself but by its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP+). This conversion is a two-step process catalyzed by the enzyme monoamine oxidase B (MAO-B).[1] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT) and accumulates in mitochondria, where it inhibits Complex I of the electron transport chain. This leads to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of the neuron.

BMTP follows a similar initial metabolic pathway. It is also a substrate for MAO-B, which converts it to the corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+).[1] In vitro studies and direct intrastriatal injections have shown that BMP+ is indeed neurotoxic to dopaminergic neurons, likely through a mechanism similar to that of MPP+.[1]

However, systemic administration of BMTP in mice, at doses significantly higher than neurotoxic doses of MPTP, does not result in the depletion of striatal dopamine or the loss of dopaminergic neurons.[1] This lack of in vivo toxicity is attributed to pharmacokinetic factors, such as differences in metabolism, distribution, or its ability to cross the blood-brain barrier, which prevent sufficient concentrations of BMP+ from reaching the dopaminergic neurons in the brain.

This disparity between the in vivo effects of BMTP and the in vitro toxicity of its metabolite, BMP+, makes these compounds versatile tools for dissecting the mechanisms of neurodegeneration.

Applications

  • In Vivo Negative Control: BMTP is an ideal negative control for studies using the MPTP-induced mouse model of Parkinson's disease. Its use allows researchers to control for the effects of the parent compound's structure, its metabolism by MAO-B, and the presence of a pyridinium metabolite, thereby isolating the specific neurotoxic effects of MPP+.

  • In Vitro Neurotoxicity Studies: The active metabolite, BMP+, can be used in cell culture systems (e.g., SH-SY5Y cells, primary dopaminergic neurons) to investigate the molecular mechanisms of dopaminergic neurodegeneration, including mitochondrial dysfunction, oxidative stress, and apoptosis. This allows for a more controlled environment to study specific cellular pathways without the complexities of in vivo metabolism and pharmacokinetics.

Data Presentation

In Vivo Neurochemical and Behavioral Data (Comparative)

The following table summarizes the expected outcomes from comparative studies between MPTP and BMTP in C57BL/6 mice.

ParameterControl (Saline)MPTP (e.g., 20 mg/kg)BMTP (e.g., 200 mg/kg)
Striatal Dopamine (ng/mg tissue) ~15~3-4 (Significant Depletion)~15 (No Significant Change)
Dopamine Metabolites (DOPAC, HVA) NormalSignificantly ReducedNo Significant Change
Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra NormalSignificant LossNo Significant Change
Rotarod Performance (latency to fall, s) BaselineSignificantly ReducedNo Significant Change from Baseline
Open Field Test (total distance traveled) NormalReducedNo Significant Change

Note: The above values are representative and may vary depending on the specific experimental conditions, such as the exact dosing regimen and time point of analysis.

In Vitro Neurotoxicity Data (BMP+ vs. MPP+)

This table outlines the expected results from in vitro studies on dopaminergic cell lines (e.g., differentiated SH-SY5Y cells).

ParameterControl (Vehicle)MPP+ (e.g., 1 mM)BMP+ (e.g., 1 mM)
Cell Viability (%) 100~50-60~50-70
Mitochondrial Complex I Activity (%) 100Significantly ReducedSignificantly Reduced
Reactive Oxygen Species (ROS) Production BaselineSignificantly IncreasedSignificantly Increased
Caspase-3 Activation BaselineSignificantly IncreasedSignificantly Increased

Note: The effective concentrations of BMP+ and MPP+ may vary between cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for each compound in the specific system being used.

Experimental Protocols

In Vivo Protocol: BMTP as a Negative Control in an MPTP-Induced Mouse Model

Objective: To assess the in vivo neurochemical and behavioral effects of BMTP in comparison to MPTP in C57BL/6 mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (BMTP)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Behavioral testing apparatus (Rotarod, Open Field Arena)

  • Equipment for tissue dissection and neurochemical analysis (HPLC-ECD)

  • Equipment for immunohistochemistry

Procedure:

  • Animal Groups:

    • Group 1: Control (Saline injections)

    • Group 2: MPTP-treated (e.g., 20 mg/kg)

    • Group 3: BMTP-treated (e.g., 200 mg/kg, a dose 10 times that of MPTP)

  • Drug Preparation and Administration:

    • Dissolve MPTP-HCl and BMTP in sterile saline to the desired concentration.

    • Administer the compounds via intraperitoneal (i.p.) injection. A common sub-acute MPTP regimen is four injections at 2-hour intervals within a single day. The same injection schedule should be used for BMTP and saline controls.

  • Behavioral Testing:

    • Rotarod Test: Acclimatize the mice to the rotarod for several days before drug administration. Test the mice at various time points post-injection (e.g., 7, 14, and 21 days). Record the latency to fall from an accelerating rotating rod.

    • Open Field Test: Place each mouse in the center of an open field arena and record its activity for a set period (e.g., 30 minutes). Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Neurochemical Analysis:

    • At the end of the study (e.g., 21 days post-injection), euthanize the mice.

    • Rapidly dissect the striata on ice.

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

  • Immunohistochemistry:

    • Perfuse a subset of animals with paraformaldehyde.

    • Cryosection the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum.

    • Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

In Vitro Protocol: Assessing the Neurotoxicity of BMP+

Objective: To determine the concentration-dependent toxicity of BMP+ on a dopaminergic cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and supplements)

  • Retinoic acid (for differentiation)

  • 4-benzyl-1-methylpyridinium (BMP+)

  • 1-methyl-4-phenylpyridinium (MPP+) iodide (as a positive control)

  • Cell viability assay kit (e.g., MTT or LDH)

  • Mitochondrial complex I activity assay kit

  • ROS detection reagent (e.g., DCFDA)

  • Caspase-3 activity assay kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells under standard conditions.

    • Differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days to induce a more mature, neuron-like phenotype.

  • Toxin Treatment:

    • Plate the differentiated cells in 96-well plates.

    • Prepare a range of concentrations of BMP+ and MPP+ in the cell culture medium.

    • Expose the cells to the toxins for 24-48 hours. Include a vehicle-only control.

  • Cell Viability Assay (MTT Assay):

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Mitochondrial Complex I Activity Assay:

    • Isolate mitochondria from treated cells.

    • Measure the activity of Complex I using a commercially available kit, which typically measures the oxidation of NADH.

  • ROS Measurement:

    • Load the cells with a ROS-sensitive dye (e.g., H2DCFDA) before or during toxin treatment.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

  • Caspase-3 Activity Assay:

    • Lyse the treated cells and measure the activity of caspase-3 using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.

Visualizations

BMTP_Metabolism_and_Action cluster_in_vivo In Vivo (Systemic Administration) cluster_in_vitro In Vitro / Direct Injection BMTP BMTP MAO_B_vivo MAO-B (in Glia) BMTP->MAO_B_vivo Metabolism BMP_plus_vivo BMP+ MAO_B_vivo->BMP_plus_vivo DA_neuron_vivo Dopaminergic Neuron BMP_plus_vivo->DA_neuron_vivo Limited Brain Penetration/ Rapid Clearance No_Toxicity No Significant Neurotoxicity DA_neuron_vivo->No_Toxicity BMP_plus_vitro BMP+ DA_neuron_vitro Dopaminergic Neuron BMP_plus_vitro->DA_neuron_vitro Uptake via DAT Mitochondrion Mitochondrion DA_neuron_vitro->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion & Oxidative Stress Complex_I->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: Metabolic pathway and differential effects of BMTP in vivo versus in vitro.

In_Vivo_Workflow cluster_analysis Endpoint Analysis start Animal Acclimatization (C57BL/6 Mice) grouping Group Assignment (Saline, MPTP, BMTP) start->grouping treatment Drug Administration (Sub-acute i.p. regimen) grouping->treatment behavior Behavioral Testing (Rotarod, Open Field) Days 7, 14, 21 treatment->behavior euthanasia Euthanasia & Tissue Collection (Day 21) behavior->euthanasia neurochem Neurochemistry (HPLC-ECD for Dopamine) euthanasia->neurochem ihc Immunohistochemistry (TH Staining) euthanasia->ihc analysis Data Analysis neurochem->analysis ihc->analysis

Caption: Experimental workflow for in vivo comparative studies of BMTP and MPTP.

In_Vitro_Workflow cluster_assays Toxicity Assays start SH-SY5Y Cell Culture differentiation Neuronal Differentiation (Retinoic Acid) start->differentiation plating Plate Cells for Assay differentiation->plating treatment Toxin Treatment (BMP+, MPP+, Vehicle) 24-48 hours plating->treatment assays Perform Endpoint Assays treatment->assays viability Cell Viability (MTT/LDH) mitotox Mitochondrial Function ros ROS Production apoptosis Apoptosis (Caspase-3) analysis Data Analysis (e.g., IC50 Calculation) viability->analysis mitotox->analysis ros->analysis apoptosis->analysis

References

Application Notes and Protocols for the Use of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) in experimental models, primarily as a crucial negative control for studies involving the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Understanding the distinct properties of BMTP is essential for accurately interpreting data in the context of Parkinson's disease (PD) research and the development of neuroprotective therapies.

Introduction

This compound (BMTP) is a close structural analog of MPTP, a potent neurotoxin widely used to induce a Parkinson's-like phenotype in animal models. The key value of BMTP in experimental neuroscience lies in its established lack of neurotoxicity in vivo, even at high doses. This makes it an ideal tool for dissecting the specific neurotoxic mechanisms of MPTP and for ensuring that observed effects in experimental models are due to the specific actions of MPTP and not to non-specific factors related to the administration of a tetrahydropyridine compound.

While BMTP itself is not neurotoxic when administered systemically, its metabolite, 4-benzyl-1-methylpyridinium ion (BMP+), can induce neuronal damage if directly introduced into the brain. This highlights the critical role of metabolic pathways and pharmacokinetics in determining the neurotoxic potential of these compounds.

Key Applications

  • Negative Control in MPTP-induced Models of Parkinson's Disease: The primary application of BMTP is as a negative control in in vivo and in vitro studies utilizing MPTP. By comparing the effects of MPTP to those of BMTP, researchers can confidently attribute observed neurodegeneration, neurochemical deficits, and behavioral changes to the specific toxic cascade initiated by MPTP.

  • Mechanistic Studies of Neurotoxicity: The differential effects of BMTP and MPTP, particularly concerning their metabolism and the toxicity of their respective pyridinium ions (BMP+ and MPP+), provide a valuable model for investigating the molecular determinants of neurotoxin-induced cellular damage.

  • Pharmacokinetic and Metabolic Studies: The non-toxic nature of systemically administered BMTP, despite the inherent toxicity of its metabolite, makes it a useful compound for studying the factors that influence the bioavailability and brain penetration of tetrahydropyridine-based compounds.

Data Presentation

The following tables summarize the expected comparative quantitative data from in vivo and in vitro experiments involving a vehicle control, BMTP, and MPTP. These are representative data based on findings in the literature. Actual results may vary depending on the specific experimental conditions.

Table 1: In Vivo Neurochemical Analysis in Mouse Striatum

Treatment GroupStriatal Dopamine (DA) Level (% of Control)Striatal DOPAC Level (% of Control)Striatal HVA Level (% of Control)
Vehicle Control100%100%100%
BMTP (e.g., 200 mg/kg)No significant change (~100%)No significant change (~100%)No significant change (~100%)
MPTP (e.g., 20 mg/kg)Significant decrease (<30%)Significant decrease (<40%)Significant decrease (<50%)

Table 2: In Vivo Behavioral Assessment in Mice

Treatment GroupLocomotor Activity (e.g., distance traveled)Motor Coordination (e.g., rotarod latency)
Vehicle ControlBaseline performanceBaseline performance
BMTP (e.g., 200 mg/kg)No significant change from baselineNo significant change from baseline
MPTP (e.g., 20 mg/kg)Significant decrease in activitySignificant decrease in latency to fall

Table 3: In Vitro Assessment of Mitochondrial Function

CompoundMitochondrial Complex I InhibitionCellular ATP Levels (% of Control)
Vehicle ControlNone100%
BMP+Potent InhibitorSignificant decrease
MPP+Potent InhibitorSignificant decrease

Experimental Protocols

The following are detailed protocols for key experiments utilizing BMTP as a negative control in the context of MPTP-induced neurotoxicity studies.

Protocol 1: In Vivo Assessment of Neurochemical and Behavioral Deficits in a Mouse Model

Objective: To compare the in vivo effects of systemically administered BMTP and MPTP on striatal dopamine levels and motor function in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (BMTP)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)

  • Sterile saline (0.9% NaCl)

  • Behavioral testing apparatus (e.g., open field arena, rotarod)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection for neurochemical analysis

Procedure:

  • Animal Housing and Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

  • Grouping and Treatment Administration:

    • Randomly assign mice to three groups: Vehicle Control, BMTP, and MPTP.

    • Vehicle Control Group: Administer sterile saline intraperitoneally (i.p.).

    • BMTP Group: Administer BMTP (e.g., 200 mg/kg, dissolved in saline) i.p.

    • MPTP Group: Administer MPTP-HCl (e.g., 20 mg/kg, dissolved in saline) i.p.

    • Administer injections once daily for five consecutive days.

  • Behavioral Testing:

    • Conduct behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination) 7 days after the final injection.

    • Record and analyze the data according to standard procedures for each test.

  • Neurochemical Analysis:

    • 21 days after the final injection, euthanize the mice.

    • Rapidly dissect the striata on ice.

    • Homogenize the tissue and process for HPLC analysis to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the results between the three groups.

Protocol 2: In Vitro Assessment of Mitochondrial Respiration

Objective: To compare the direct effects of the metabolites of BMTP (BMP+) and MPTP (MPP+) on mitochondrial complex I activity.

Materials:

  • Isolated mitochondria from rodent brain or cultured neuronal cells (e.g., SH-SY5Y)

  • 4-benzyl-1-methylpyridinium ion (BMP+)

  • 1-methyl-4-phenylpyridinium ion (MPP+)

  • Mitochondrial respiration buffer

  • Substrates for Complex I (e.g., glutamate and malate)

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondria Isolation/Cell Culture: Isolate mitochondria from fresh rodent brain tissue or harvest cultured neuronal cells using standard protocols.

  • Respirometry Assay:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add isolated mitochondria or permeabilized cells to the respiration buffer in the chambers of the respirometer.

    • Measure the basal respiration rate.

    • Add Complex I substrates (glutamate and malate) to measure LEAK respiration.

    • Add ADP to measure oxidative phosphorylation (OXPHOS) capacity.

    • In separate experiments, pre-incubate the mitochondria/cells with varying concentrations of BMP+ or MPP+ before the addition of substrates.

    • Measure the effect of each compound on the different respiratory states.

  • Data Analysis:

    • Calculate the oxygen consumption rates for each respiratory state.

    • Compare the inhibitory effects of BMP+ and MPP+ on Complex I-linked respiration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

G cluster_in_vivo In Vivo Administration cluster_metabolism Metabolism (via MAO-B) cluster_brain Brain MPTP MPTP (Systemic) MPDP MPDP+ MPTP->MPDP BMTP BMTP (Systemic) BMDP BMDP+ BMTP->BMDP MPP MPP+ MPDP->MPP BMP BMP+ BMDP->BMP MPP_uptake Uptake via DAT MPP->MPP_uptake BMP_no_uptake Limited Brain Penetration/ Uptake BMP->BMP_no_uptake DA_neuron Dopaminergic Neuron Mito Mitochondrion DA_neuron->Mito ComplexI Complex I Inhibition Mito->ComplexI MPP_uptake->DA_neuron No_effect No Neurotoxicity BMP_no_uptake->No_effect Neurodegeneration Neurodegeneration ComplexI->Neurodegeneration

Caption: Comparative metabolic pathways of MPTP and BMTP.

G cluster_treatment Treatment Phase (5 days) start Start: Experimental Design animal_prep Animal Preparation (C57BL/6 Mice) start->animal_prep grouping Randomized Grouping animal_prep->grouping control Vehicle (Saline) i.p. grouping->control bmtp BMTP i.p. grouping->bmtp mptp MPTP i.p. grouping->mptp behavioral Behavioral Assessment (Day 7 post-treatment) control->behavioral bmtp->behavioral mptp->behavioral neurochem Neurochemical Analysis (Day 21 post-treatment) behavioral->neurochem data_analysis Data Analysis & Comparison neurochem->data_analysis

Caption: Workflow for in vivo comparative study of BMTP and MPTP.

G cluster_incubation Incubation with Test Compounds start Start: Isolate Mitochondria or Prepare Neuronal Cultures respirometry_setup High-Resolution Respirometry Setup start->respirometry_setup control Vehicle Control respirometry_setup->control bmp BMP+ respirometry_setup->bmp mpp MPP+ respirometry_setup->mpp measurement Measure Oxygen Consumption Rates (Basal, LEAK, OXPHOS) control->measurement bmp->measurement mpp->measurement analysis Analyze Complex I Inhibition measurement->analysis

Caption: Workflow for in vitro mitochondrial respiration assay.

Application Notes and Protocols for the Detection of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a synthetic organic compound. The detection and quantification of BMTP in biological tissues are essential for pharmacokinetic, toxicological, and drug metabolism studies. This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of BMTP in tissue.

General Workflow for BMTP Analysis in Tissue

The overall process for analyzing BMTP in tissue samples involves several key stages, from sample collection to data analysis. The choice between HPLC-MS/MS and GC-MS will depend on the analyte's properties, required sensitivity, and laboratory instrumentation.

BMTP Analysis Workflow General Workflow for BMTP Analysis in Tissue cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing TissueCollection Tissue Sample Collection (Snap-freeze in liquid N2) Homogenization Tissue Homogenization (e.g., Bead Beater) TissueCollection->Homogenization Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Homogenization->Extraction Purification Extract Purification (Centrifugation, SPE) Extraction->Purification HPLC_MS HPLC-MS/MS Analysis Purification->HPLC_MS Liquid Chromatography Route GC_MS GC-MS Analysis (with Derivatization) Purification->GC_MS Gas Chromatography Route Quantification Quantification (Calibration Curve) HPLC_MS->Quantification GC_MS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: General workflow for the analysis of BMTP in tissue samples.

Quantitative Data Summary

As no specific quantitative data for a validated BMTP assay in tissue was found in the literature, the following table summarizes typical performance characteristics for bioanalytical methods of small molecules in tissue using HPLC-MS/MS and GC-MS. These values should be considered as targets during method development and validation.

ParameterHPLC-MS/MS (Typical Range)GC-MS (Typical Range)
Limit of Detection (LOD) 0.01 - 1 ng/g0.1 - 10 ng/g
Limit of Quantification (LOQ) 0.05 - 5 ng/g0.5 - 50 ng/g
Linearity (r²) > 0.99> 0.99
Recovery 70 - 120%60 - 110%
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%

Experimental Protocols

Tissue Sample Preparation

A critical step in the analysis of analytes in tissue is the efficient extraction of the compound of interest from the complex biological matrix.

Tissue Sample Preparation Workflow Tissue Sample Preparation Workflow Start Start: Frozen Tissue Sample Weigh Weigh Tissue (e.g., 50-100 mg) Start->Weigh Homogenize Add Homogenization Beads and Internal Standard in Extraction Solvent Weigh->Homogenize BeadBeat Homogenize using a Bead Beater (e.g., 2 cycles at 5000 rpm for 30s) Homogenize->BeadBeat Centrifuge1 Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) BeadBeat->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Evaporate Evaporate Solvent to Dryness (under Nitrogen Stream) CollectSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (for HPLC-MS/MS) or Derivatization Agent (for GC-MS) Evaporate->Reconstitute Centrifuge2 Centrifuge to Pellet Debris Reconstitute->Centrifuge2 FinalExtract Transfer Supernatant to Autosampler Vial for Analysis Centrifuge2->FinalExtract

Caption: Detailed workflow for tissue sample preparation.

Protocol:

  • Sample Collection and Storage: Immediately snap-freeze tissue samples in liquid nitrogen upon collection and store at -80°C until analysis to minimize enzymatic degradation of the analyte.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Place the tissue in a 2 mL tube containing homogenization beads (e.g., ceramic beads).

    • Add a known amount of a suitable internal standard (IS). The IS should be structurally similar to BMTP but with a different mass.

    • Add 1 mL of ice-cold extraction solvent (e.g., methanol or acetonitrile).

    • Homogenize the tissue using a bead beater (e.g., Precellys 24) for 2-3 cycles at a high speed, with cooling on ice between cycles.

  • Extraction and Purification:

    • Centrifuge the homogenate at approximately 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here, using a cartridge appropriate for the polarity of BMTP.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent. For HPLC-MS/MS, this is typically the initial mobile phase. For GC-MS, this would be the derivatization agent.

    • Vortex briefly and centrifuge to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

HPLC-MS/MS Analysis Protocol

HPLC-MS/MS is a highly sensitive and selective technique for quantifying small molecules in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Suggested HPLC Conditions:

ParameterSuggested Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute BMTP, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 - 10 µL

Suggested MS/MS Conditions:

ParameterSuggested Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The protonated molecular ion of BMTP ([M+H]⁺, m/z 188.29)
Product Ions (Q3) To be determined by infusing a BMTP standard and performing a product ion scan. Characteristic fragments should be selected for quantification and qualification.
Collision Energy To be optimized for the specific Q1/Q3 transitions of BMTP.
Source Temp. ~500°C
GC-MS Analysis Protocol

GC-MS is a suitable alternative, particularly for volatile or semi-volatile compounds. BMTP may require derivatization to improve its volatility and chromatographic properties.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

Derivatization (Silylation):

  • To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Cool to room temperature before injection.

Suggested GC Conditions:

ParameterSuggested Value
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Oven Program Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
Injector Temp. 250 - 280°C
Injection Mode Splitless

Suggested MS Conditions:

ParameterSuggested Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification, or full scan for qualitative analysis.
Monitored Ions To be determined from the mass spectrum of the derivatized BMTP standard. The molecular ion and characteristic fragment ions should be selected.
Source Temp. 230°C
Quadrupole Temp. 150°C

Method Validation

Any developed method for the quantification of BMTP in tissue must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess:

  • Selectivity and Specificity: The ability to differentiate and quantify BMTP in the presence of other components in the tissue matrix.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability of the assay.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of the tissue matrix on the ionization of BMTP.

  • Stability: The stability of BMTP in the tissue matrix under various storage and processing conditions.

Conclusion

The protocols outlined in this document provide a solid foundation for developing a robust and reliable analytical method for the quantification of this compound in tissue samples. While HPLC-MS/MS is generally preferred for its high sensitivity and specificity, GC-MS can also be a viable option. It is imperative that any method based on these generalized protocols be thoroughly validated to ensure the accuracy and reproducibility of the generated data.

dosage and administration of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine in mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific data on the dosage and administration of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine in mice. The information presented herein is based on the closely related and extensively studied compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a neurotoxin widely used to model Parkinson's disease in mice. Researchers should exercise caution and conduct thorough dose-response studies when investigating novel compounds.

These notes are intended for researchers, scientists, and drug development professionals working with mouse models of neurodegenerative diseases.

Introduction

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a proneurotoxin that, once metabolized, selectively destroys dopaminergic neurons in the substantia nigra pars compacta, leading to a Parkinsonian-like syndrome in various species, including mice.[1][2][3] The administration of MPTP is a well-established method for inducing symptoms of Parkinson's disease in mice, providing a valuable model for studying disease pathogenesis and evaluating potential therapeutic agents.[4][5] The susceptibility to MPTP-induced neurotoxicity can vary between different mouse strains.[4]

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for MPTP in mice as reported in the scientific literature.

Table 1: MPTP Dosage Regimens in Mice

Dosage RegimenStrainRoute of AdministrationDosageFrequencyReference
AcuteC57BL/6JIntraperitoneal (i.p.)15 mg/kgEvery 2 hours for 4 doses[1]
ChronicC57BL/6JIntraperitoneal (i.p.)20 mg/kgDaily for 5 days[1]
AcuteC57BL/6Intraperitoneal (i.p.)20 mg/kg4 injections, 2 hours apart[6]
Single DoseC57BL/6Intranasal (i.n.)1 mg/nostrilSingle administration[7]
Repeated DoseC57BL/6, Balb-C, ICRSubcutaneous (s.c.)20 mg/kgThree doses at 24-hour intervals[4]
ParenteralNot SpecifiedParenteral30 mg/kgNot Specified[5]

Table 2: Solvents and Vehicles for MPTP Administration

Solvent/VehicleRoute of AdministrationReference
Phosphate-Buffered Saline (PBS)Intraperitoneal (i.p.)[1]
0.9% Sterile SalineIntraperitoneal (i.p.)[6]

Experimental Protocols

Materials and Equipment
  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Heating pad (optional, for post-injection recovery)[6]

Preparation of MPTP Solution

Caution: MPTP is a hazardous substance and should be handled in a certified chemical fume hood with appropriate PPE.

  • Calculate the required amount of MPTP-HCl based on the desired dose and the number and weight of the mice.

  • Aseptically weigh the MPTP-HCl powder.

  • Dissolve the MPTP-HCl in sterile 0.9% saline or PBS to the desired final concentration.

  • Ensure complete dissolution by vortexing.

  • Prepare the solution fresh on the day of injection.

Administration Protocols
  • Weigh the mouse to determine the precise volume of MPTP solution to be injected.

  • Restrain the mouse appropriately.

  • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the calculated volume of the MPTP solution.

  • Monitor the mouse for any immediate adverse reactions.

  • For acute regimens involving multiple injections, maintain a strict time interval between doses.[1][6]

  • Weigh the mouse to determine the correct injection volume.

  • Gently lift the skin on the back of the neck to form a tent.

  • Insert the needle into the base of the skin tent.

  • Inject the MPTP solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Anesthetize the mouse according to an approved institutional protocol.

  • Position the mouse in a supine position.

  • Using a micropipette, carefully instill the MPTP solution (e.g., 1 mg in a small volume) into each nostril.[7]

  • Maintain the mouse in the supine position for a short period to ensure absorption.

  • Monitor the animal during recovery from anesthesia.

Visualizations

Experimental Workflow for MPTP Administration

MPTP_Workflow A Calculate Dosage B Prepare MPTP Solution (in Saline or PBS) A->B C Weigh Mouse D Administer MPTP (i.p., s.c., or i.n.) C->D E Monitor Animal F Behavioral/Neurochemical Analysis E->F

Caption: Workflow for MPTP administration in mice.

Simplified Signaling Pathway of MPTP Neurotoxicity

MPTP_Pathway MPTP MPTP MAO_B MAO-B (in Glial Cells) MPTP->MAO_B MPDP MPDP+ MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT MAO_B->MPDP Oxidation Mitochondria Mitochondria DAT->Mitochondria Uptake into Dopaminergic Neuron Complex_I Complex I Inhibition Mitochondria->Complex_I ATP_Depletion ATP Depletion Complex_I->ATP_Depletion ROS ROS Production Complex_I->ROS Neuronal_Death Dopaminergic Neuronal Death ATP_Depletion->Neuronal_Death ROS->Neuronal_Death

Caption: MPTP is metabolized to MPP+, which inhibits mitochondrial complex I.

References

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine for studying dopamine uptake inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and its Potential for Studying Dopamine Uptake Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of specific published data on the pharmacological activity of this compound as a dopamine uptake inhibitor. The following application notes and protocols are based on the established methodologies for studying structurally related compounds, such as 4-benzylpiperidines and benztropine analogs, which are known to exhibit affinity for and inhibit the dopamine transporter (DAT). These protocols can be adapted to evaluate the potential of this compound as a dopamine uptake inhibitor.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for various therapeutic agents, including those used to treat attention-deficit/hyperactivity disorder (ADHD) and depression, as well as for drugs of abuse like cocaine.[1] Therefore, the identification and characterization of novel DAT inhibitors are of significant interest in neuroscience research and drug development.

Compounds with a tetrahydropyridine or piperidine scaffold are known to interact with monoamine transporters. While direct data for this compound is unavailable, its structural similarity to known DAT ligands suggests it may possess activity at this transporter. This document provides a framework for researchers to investigate the potential of this and similar compounds as dopamine uptake inhibitors.

Data Presentation: Pharmacological Profile of Structurally Related Compounds

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative 4-benzylpiperidine and benztropine analogs at the dopamine transporter. This data provides a reference for the expected potency of compounds with similar structural motifs.

Compound ClassExample CompoundTransporterAssay SystemIC50 (nM)Ki (nM)Reference
4-Benzylpiperidine 4-BenzylpiperidineDopamine (DA)Monoamine Releasing Agent Assay109 (EC50)-[2]
Benztropine Analog N-methyl-3α-[bis(4'-fluorophenyl)methoxy]-tropane (AHN 1-055)Dopamine (DAT)Radioligand Binding ([3H]WIN 35,428)-11.6[3]
Benztropine Analog N-allyl-3α-[bis(4'-fluorophenyl)methoxy]-tropane (AHN 2-005)Dopamine (DAT)Radioligand Binding ([3H]WIN 35,428)-100-300 fold lower than DAT[4]
Benztropine Analog N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane (JHW 007)Dopamine (DAT)Radioligand Binding ([3H]WIN 35,428)24.6-[5]
Piperidine Derivative 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)Dopamine (DAT)Radioligand Binding & UptakeHigh Affinity-[6]

Experimental Protocols

In Vitro Dopamine Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound on dopamine uptake in a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 cells.[7][8]

Materials:

  • HEK-293 cells stably expressing hDAT

  • Culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent)

  • Poly-D-lysine coated 96-well plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]Dopamine (radioligand)

  • Test compound (e.g., this compound)

  • Known DAT inhibitor for positive control (e.g., GBR 12909)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hDAT-HEK-293 cells in appropriate medium at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to achieve a range of final concentrations for the assay.

    • Prepare a solution of [3H]Dopamine in assay buffer at a concentration close to its Km for DAT (typically in the low nanomolar range).

  • Assay:

    • Wash the cell monolayer with assay buffer.

    • Add the various concentrations of the test compound or vehicle control to the wells.

    • Pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding the [3H]Dopamine solution to all wells.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of dopamine uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific [3H]Dopamine uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the use of in vivo microdialysis in rodents to assess the effect of a test compound on extracellular dopamine levels in a specific brain region, such as the striatum.[9][10][11]

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and the fraction collector.

  • Baseline Collection:

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • Drug Administration:

    • Administer the test compound, either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

  • Post-Drug Sample Collection:

    • Continue collecting dialysate samples at the same intervals for several hours to monitor the effect of the compound on extracellular dopamine levels.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of any changes in dopamine levels following drug administration.

  • Histological Verification:

    • At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Visualizations

Dopamine Synapse and Transporter Inhibition

Dopamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle AADC VMAT2 VMAT2 Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_Cleft Dopamine Dopamine_Cleft->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_Cleft->D2_Receptor Binding Signaling Postsynaptic Signaling D2_Receptor->Signaling Test_Compound 1-Benzyl-4-methyl- 1,2,3,6-tetrahydropyridine (Test Compound) Test_Compound->DAT Inhibition

Caption: Dopaminergic synapse illustrating dopamine synthesis, release, reuptake via DAT, and inhibition by a test compound.

Experimental Workflow for In Vitro Dopamine Uptake Assay

a start Start culture Culture hDAT-expressing cells (e.g., HEK-293) start->culture plate Plate cells in 96-well plates culture->plate prepare_solutions Prepare test compound dilutions and [3H]Dopamine solution plate->prepare_solutions pre_incubate Pre-incubate cells with test compound prepare_solutions->pre_incubate add_radioligand Initiate uptake with [3H]Dopamine pre_incubate->add_radioligand incubate Incubate for a defined time add_radioligand->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells terminate->lyse count Quantify radioactivity (Scintillation Counting) lyse->count analyze Analyze data and calculate IC50 count->analyze end End analyze->end

Caption: Workflow for an in vitro dopamine uptake inhibition assay.

References

Synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic pathway involving the N-benzylation of 4-methylpyridine followed by the selective reduction of the resulting pyridinium salt and subsequent conversion to its hydrochloride salt.

This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing a detailed methodology, quantitative data summary, and a visual representation of the experimental workflow.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound hydrochloride.

StepParameterValueReference
1. N-Benzylation Reactants 4-Methylpyridine, Benzyl chloride[1][2][3]
Solvent Acetonitrile[1][2][3]
Temperature Reflux (~82 °C)[1][2]
Reaction Time 7 - 24 hours[1][3]
Typical Yield High (precipitated product)
2. Reduction Reactant 1-Benzyl-4-methylpyridinium chloride
Reducing Agent Sodium borohydride (NaBH₄)[4][5]
Solvent Methanol or Ethanol[4][5]
Temperature 0 - 5 °C[4][5]
Reaction Time Several hours[4]
Typical Yield Good to excellent
3. Salt Formation Reactant This compound
Reagent Hydrochloric Acid (e.g., in Ethanol)
Procedure Precipitation from a suitable solvent
Typical Yield Quantitative

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound hydrochloride.

Step 1: Synthesis of 1-Benzyl-4-methylpyridinium Chloride

This procedure follows the principles of the Menshutkin reaction, a nucleophilic substitution reaction between 4-methylpyridine and benzyl chloride.[1]

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Benzyl chloride

  • Anhydrous acetonitrile

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.[1][2]

  • Slowly add benzyl chloride (1.0-1.2 equivalents) to the stirred solution at room temperature.[1][2]

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 7-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][3] Formation of a white precipitate indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 1-benzyl-4-methylpyridinium chloride, will precipitate from the solution. To ensure complete precipitation, an excess of diethyl ether or ethyl acetate can be added to the cooled reaction mixture.[1][2]

  • Collect the white solid product by vacuum filtration and wash it with diethyl ether or ethyl acetate to remove any unreacted starting materials.[1][2]

  • Dry the product under vacuum to obtain pure 1-benzyl-4-methylpyridinium chloride.

Step 2: Synthesis of this compound

This step involves the selective reduction of the pyridinium salt to the corresponding tetrahydropyridine using sodium borohydride.[4][5]

Materials:

  • 1-Benzyl-4-methylpyridinium chloride (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the 1-benzyl-4-methylpyridinium chloride (1.0 equivalent) in methanol or ethanol.[4][5]

  • Cool the solution to 0-5°C using an ice bath.[4]

  • Slowly and portion-wise, add sodium borohydride (excess, e.g., 1.5-2.0 equivalents) to the cooled solution while stirring. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a free base.

Step 3: Preparation of this compound Hydrochloride

This is a standard acid-base reaction to form the hydrochloride salt.

Materials:

  • This compound (from Step 2)

  • Anhydrous ethanol

  • Concentrated hydrochloric acid or ethanolic HCl solution

  • Beaker or flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or an ethanolic HCl solution dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis.

SynthesisReaction cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product R1 4-Methylpyridine I1 1-Benzyl-4-methylpyridinium chloride R1->I1 Step 1: N-Benzylation (Acetonitrile, Reflux) R2 Benzyl chloride R2->I1 P1 This compound hydrochloride I1->P1 Step 2: Reduction (NaBH4) Step 3: Salt Formation (HCl)

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation S1_1 Dissolve 4-Methylpyridine in Acetonitrile S1_2 Add Benzyl Chloride S1_1->S1_2 S1_3 Reflux for 7-24h S1_2->S1_3 S1_4 Cool and Precipitate with Diethyl Ether S1_3->S1_4 S1_5 Filter and Dry S1_4->S1_5 S2_1 Dissolve Pyridinium Salt in Methanol/Ethanol S1_5->S2_1 Intermediate Product S2_2 Cool to 0-5°C S2_1->S2_2 S2_3 Add NaBH4 S2_2->S2_3 S2_4 Stir at 0-5°C S2_3->S2_4 S2_5 Workup and Extraction S2_4->S2_5 S3_1 Dissolve Free Base in Ethanol S2_5->S3_1 Free Base Product S3_2 Add HCl Solution S3_1->S3_2 S3_3 Precipitate and Filter S3_2->S3_3 S3_4 Dry the Hydrochloride Salt S3_3->S3_4 End End S3_4->End Final Product

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) in medicinal chemistry. The focus is on its application as a non-neurotoxic scaffold for the development of novel therapeutic agents. While direct therapeutic applications of BMTP are not extensively documented, its structural relationship to the neurotoxin MPTP and the broad biological activities of related tetrahydropyridine and piperidine derivatives underscore its potential as a valuable starting point for drug discovery campaigns.

Introduction: A Safe Scaffold for CNS Drug Discovery and Beyond

This compound is a structural analog of the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely used to induce Parkinson's-like symptoms in animal models.[1][2] Crucially, BMTP has been demonstrated to be non-neurotoxic.[3] This lack of neurotoxicity makes the this compound core a highly attractive and safe scaffold for the design and synthesis of novel drug candidates, particularly for central nervous system (CNS) targets, but also for a range of other therapeutic areas.[4]

The tetrahydropyridine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[4] The versatility of this core structure allows for extensive chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Potential Therapeutic Applications: Inferences from Structurally Related Compounds

While specific biological activity data for this compound is limited, the broader class of tetrahydropyridine and piperidine derivatives exhibits a remarkable range of pharmacological activities. This suggests that the BMTP scaffold could be elaborated to target a variety of biological pathways.

Table 1: Biological Activities of Structurally Related Tetrahydropyridine and Piperidine Derivatives
Compound ClassExample/DerivativeBiological ActivityTherapeutic AreaReference
Anticancer Agents 1-Benzamido-1,4-dihydropyridine derivativesCytotoxicity against various cancer cell lines (HeLa, Jurkat, A549, MIA PaCa-2)Oncology[5][6]
N,2,6-Trisubstituted 1H-benzimidazole derivativesAnticancer activity against HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cellsOncology[7]
Antimicrobial Agents N,2,6-Trisubstituted 1H-benzimidazole derivativesAntibacterial activity against MSSA and MRSAInfectious Diseases[7]
Tetrahydropyridine-based compoundsGeneral antimicrobial and antifungal propertiesInfectious Diseases[4]
CNS Agents 1-Benzyl-tetrahydropyridin-4-ylidene piperidinium saltsAntiplasmodial and antitrypanosomal activitiesAntiparasitic[8]
Coumarin-based N-benzyl pyridinium derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitionNeurodegenerative Diseases[2]
Anti-Trypanosoma Agents 1-Benzyl-3-aryl-2-thiohydantoin derivativesInhibition of Trypanosoma brucei growthAntiparasitic[9]

Experimental Protocols: A Roadmap for Utilizing the BMTP Scaffold

The following protocols provide a generalized workflow for researchers looking to utilize the this compound scaffold in a drug discovery program. These are conceptual protocols and should be adapted based on the specific synthetic route and biological target.

General Synthesis of Novel Derivatives from a BMTP-like Core

This protocol outlines a general approach for the chemical modification of a tetrahydropyridine scaffold.

Objective: To synthesize a library of derivatives based on the this compound core for biological screening.

Materials:

  • This compound (or a suitable precursor)

  • A diverse range of aldehydes, acyl chlorides, sulfonyl chlorides, or other electrophiles

  • Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Bases (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Scaffold Preparation: Synthesize or procure the starting this compound scaffold.

  • Reaction Setup: In a round-bottom flask, dissolve the scaffold in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the desired electrophile (e.g., acyl chloride, aldehyde for reductive amination) and a suitable base to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Screening Cascade

This protocol describes a general screening cascade to identify the biological activity of newly synthesized BMTP derivatives.

Objective: To assess the biological activity of a library of BMTP derivatives against a panel of relevant targets.

Procedure:

  • Primary Screening:

    • Target-based assays: Screen the compound library against specific enzymes or receptors of interest (e.g., kinases, proteases, GPCRs) at a single high concentration (e.g., 10 µM).

    • Cell-based assays: Evaluate the effect of the compounds on cell viability, proliferation, or a specific cellular phenotype in relevant cell lines (e.g., cancer cell lines, neuronal cell lines).

  • Hit Confirmation:

    • Re-test the active compounds ("hits") from the primary screen in the same assay to confirm their activity.

  • Dose-Response Analysis:

    • Perform dose-response studies for confirmed hits to determine their potency (e.g., IC₅₀, EC₅₀).

  • Selectivity Profiling:

    • Test the most potent compounds against a panel of related targets to assess their selectivity.

  • Mechanism of Action Studies:

    • For promising lead compounds, conduct further experiments to elucidate their mechanism of action.

Visualizations: Workflows and Relationships

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection: This compound (Non-Neurotoxic) Library_Synthesis Library Synthesis: Chemical Modification Scaffold_Selection->Library_Synthesis Biological_Screening In Vitro Biological Screening: Target- and Cell-Based Assays Library_Synthesis->Biological_Screening Hit_to_Lead Hit-to-Lead Optimization: SAR Studies Biological_Screening->Hit_to_Lead Preclinical_Development Preclinical Development Hit_to_Lead->Preclinical_Development G cluster_1 Potential Therapeutic Areas BMTP_Scaffold This compound Scaffold Oncology Oncology BMTP_Scaffold->Oncology Anticancer Activity Infectious_Diseases Infectious Diseases BMTP_Scaffold->Infectious_Diseases Antimicrobial Activity Neurodegenerative_Diseases Neurodegenerative Diseases BMTP_Scaffold->Neurodegenerative_Diseases CNS Modulation Antiparasitic Antiparasitic Agents BMTP_Scaffold->Antiparasitic Antiprotozoal Activity

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a tertiary amine and a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification and purity assessment are critical for ensuring the quality and safety of final drug products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of BMTP. This application note details a reversed-phase HPLC method with UV detection for the quantitative determination of this compound. The described protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterValue
Column C18 reversed-phase (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile/Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Run Time 10 minutes
Expected Retention Time Approximately 5.8 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable 1 L glass container.

  • Add 1.0 mL of trifluoroacetic acid (TFA) to the acetonitrile/water mixture.

  • Mix the solution thoroughly and degas using a suitable method such as sonication or vacuum filtration for at least 15 minutes.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve the standard in the mobile phase in a 10 mL volumetric flask and make up to volume.

  • Calibration Standards: Perform serial dilutions of the stock standard solution with the mobile phase to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

System Suitability Testing

Before initiating sample analysis, the performance of the HPLC system must be verified through a system suitability test. A standard solution (e.g., 25 µg/mL) should be injected five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Data Analysis and Quantification

A calibration curve should be generated by plotting the peak area of the analyte versus the concentration of the prepared standards. The concentration of this compound in the samples can then be determined from this calibration curve. The linearity of the method should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Example Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,950
1001,521,050

Visualized Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation D System Suitability Test B->D C->D E Calibration Curve Generation D->E Pass F Sample Analysis E->F G Data Processing & Quantification F->G H Final Report G->H

Application Notes and Protocols for Cell Culture Assays with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a structural analog of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely used to model Parkinson's disease in preclinical research. Unlike MPTP, BMTP itself is generally considered non-neurotoxic in vivo. However, its potential for bioactivation to a toxic metabolite warrants careful investigation in in vitro systems.

These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic and neurotoxic potential of BMTP and its putative active metabolite, the 4-benzyl-1-methylpyridinium ion (BMP+), in neuronal cell cultures. The protocols detailed below are designed for use in research and drug development settings to characterize the compound's effects on cell viability, mitochondrial function, oxidative stress, and apoptosis. The mechanistic insights are largely drawn from studies on the closely related and extensively characterized neurotoxin, 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP.

Data Presentation

The following tables summarize quantitative data from representative in vitro neurotoxicity assays. It is important to note that specific experimental data for BMP+ is limited in the current scientific literature. Therefore, the IC50 values presented for BMP+ are hypothetical and are included for illustrative purposes, based on the known potencies of related pyridinium-based neurotoxins. Researchers are strongly encouraged to determine these values empirically for their specific experimental system.

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundCell LineAssayIncubation Time (hours)IC50 (µM) [Hypothetical for BMP+]
BMP+ SH-SY5YMTT24~150
SH-SY5YLDH Release24~200
Primary Dopaminergic NeuronsCell Viability24~50
MPP+ SH-SY5YMTT24~500-1000
Primary Dopaminergic NeuronsCell Viability24~10-50
Rotenone SH-SY5YMTT24~0.1-1

Note: IC50 values can vary significantly depending on the specific cell line, differentiation state, and assay conditions.

Table 2: Apoptosis Induction in SH-SY5Y Cells (24-hour treatment)

Compound (Concentration)AssayResult (% of Control)
BMP+ (150 µM) Annexin V-FITC/PI Staining (Early Apoptosis)Increased
Annexin V-FITC/PI Staining (Late Apoptosis/Necrosis)Increased
Caspase-3/7 ActivityIncreased
MPP+ (500 µM) Annexin V-FITC/PI Staining (Early Apoptosis)Increased
Annexin V-FITC/PI Staining (Late Apoptosis/Necrosis)Increased
Caspase-3/7 ActivityIncreased
Staurosporine (1 µM) Annexin V-FITC/PI Staining (Early Apoptosis)Significantly Increased
Caspase-3/7 ActivitySignificantly Increased

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies due to its human origin and dopaminergic characteristics upon differentiation.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Thawing Cells: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium and centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete medium and seed into a T-75 flask.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells for seeding into new flasks or for experiments.

Protocol 2: Differentiation of SH-SY5Y Cells into a Neuronal Phenotype

Differentiation of SH-SY5Y cells can enhance their neuronal characteristics and sensitivity to neurotoxins.

Materials:

  • Complete DMEM/F-12 medium

  • Reduced-serum medium (DMEM/F-12 with 1% FBS)

  • Retinoic Acid (RA) stock solution (10 mM in DMSO)

Procedure:

  • Seed SH-SY5Y cells in the desired culture plates at a low density in complete medium.

  • After 24 hours, replace the medium with reduced-serum medium containing 10 µM retinoic acid.

  • Continue to culture the cells for 5-7 days, replacing the medium with fresh RA-containing medium every 2 days.

  • Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Protocol 3: Assessment of Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Differentiated or undifferentiated SH-SY5Y cells in a 96-well plate

  • BMTP or BMP+ at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere (and differentiate if applicable).

  • Treat the cells with a range of concentrations of BMTP or BMP+ for the desired time period (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Cytotoxicity using the Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Materials:

  • Cells cultured and treated as in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Following treatment with BMTP or BMP+, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 5: Detection of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured and treated in a black-walled, clear-bottom 96-well plate.

  • DCFH-DA stock solution (10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS).

Procedure:

  • After treatment with BMTP or BMP+, remove the culture medium and wash the cells once with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add fresh HBSS to each well.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

  • ROS production is proportional to the increase in fluorescence intensity.

Protocol 6: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated in 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Following treatment, harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for BMP+ and a typical experimental workflow for its in vitro characterization. The signaling pathway is based on the known mechanisms of the related neurotoxin MPP+.

G cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_neuron Dopaminergic Neuron BMTP 1-Benzyl-4-methyl- 1,2,3,6-tetrahydropyridine (BMTP) MAOB Monoamine Oxidase B (MAO-B) BMTP->MAOB Metabolism BMP_plus 4-Benzyl-1-methylpyridinium (BMP+) MAOB->BMP_plus DAT Dopamine Transporter (DAT) BMP_plus->DAT Uptake BMP_plus_in BMP+ DAT->BMP_plus_in Mito Mitochondrion BMP_plus_in->Mito ComplexI Complex I Inhibition Mito->ComplexI ATP_dec ↓ ATP Production ComplexI->ATP_dec ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Neuronal Cell Death Caspase->CellDeath

Caption: Proposed neurotoxic mechanism of BMTP via its metabolite BMP+.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start: Culture Neuronal Cells (e.g., SH-SY5Y) treatment Treat with varying concentrations of This compound (BMTP) or its metabolite BMP+ start->treatment incubation Incubate for 24-48 hours treatment->incubation viability Cell Viability/Cytotoxicity (MTT, LDH) incubation->viability ros Oxidative Stress (ROS Assay) incubation->ros apoptosis Apoptosis (Annexin V, Caspase Activity) incubation->apoptosis data_analysis Data Analysis: - IC50 Calculation - Statistical Analysis viability->data_analysis ros->data_analysis apoptosis->data_analysis end End: Characterize Neurotoxic Profile data_analysis->end

Caption: Workflow for in vitro neurotoxicity assessment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield in the Formation of the Tetrahydropyridine Ring via Shapiro Reaction

Symptoms:

  • The overall yield of 1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine is significantly lower than reported values (e.g., < 50%).

  • TLC or GC-MS analysis of the crude product shows a complex mixture of byproducts.

  • Incomplete consumption of the starting tosylhydrazone.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete formation of the vinyllithium intermediate. Ensure the reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and dried glassware. Verify the concentration of the n-butyllithium (n-BuLi) solution by titration.
Side reactions of the organolithium intermediate. Maintain a low reaction temperature (below -30 °C) during the addition of n-BuLi to minimize side reactions. The temperature should be carefully monitored and controlled.
Inefficient bromination. Use a pre-cooled solution of the brominating agent (e.g., 1,2-dibromoethane) and add it quickly to the reaction mixture at low temperature.
Degradation of the product during workup. Use a mild aqueous quench (e.g., saturated ammonium chloride solution) and avoid prolonged exposure to acidic or basic conditions.
Problem 2: Inefficient N-Benzylation of 4-methylpyridine Precursor

Symptoms:

  • Low conversion of the starting 4-methylpyridine derivative to the N-benzylated product.

  • Formation of quaternary ammonium salts as byproducts.

  • Difficulty in separating the product from the starting material.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low reactivity of the starting material. Consider using a more reactive benzyl halide (e.g., benzyl bromide over benzyl chloride). Ensure the reaction is carried out in a suitable solvent that promotes SN2 reactions (e.g., acetonitrile or DMF).
Over-alkylation (formation of quaternary salt). Use a stoichiometric amount of the benzylating agent. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Base-related issues. Use a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the acid formed during the reaction. Ensure the base is dry and added in appropriate amounts.
Suboptimal reaction temperature. The reaction may require heating to proceed at a reasonable rate. Optimize the reaction temperature by running small-scale trials at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Two common synthetic strategies are:

  • From 1-benzyl-3-methylpiperidin-4-one: This route involves the formation of a tosylhydrazone followed by a Shapiro reaction to introduce the double bond, yielding a substituted tetrahydropyridine. This method is suitable for producing specific isomers if a chiral resolution step is included.

  • From a pyridine precursor: This approach typically involves the N-benzylation of a substituted pyridine (e.g., 3-hydroxy-4-methylpyridine), followed by reduction of the pyridine ring to a tetrahydropyridine.

Q2: How can I minimize the formation of byproducts during the Shapiro reaction?

A2: To minimize byproducts:

  • Maintain strict anhydrous conditions.

  • Control the temperature carefully, especially during the addition of organolithium reagents.

  • Ensure the purity of all reagents and solvents.

  • Optimize the stoichiometry of the reagents, particularly the base and the electrophile.

Q3: What are the best practices for purifying this compound?

A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexane, is often effective. The purity of the fractions should be monitored by TLC or GC-MS. Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking on the silica gel column.

Q4: Can I use a reducing agent other than sodium borohydride for the reduction of the pyridine ring?

A4: Yes, other reducing agents can be used. For the reduction of a pyridine or pyridinium salt to a tetrahydropyridine, options include catalytic hydrogenation (e.g., H2/Pd-C) or other hydride reagents like lithium aluminum hydride (LiAlH4). However, the choice of reducing agent will depend on the specific substrate and the desired selectivity. Catalytic hydrogenation can sometimes lead to over-reduction to the piperidine. LiAlH4 is a very strong reducing agent and may not be compatible with other functional groups in the molecule.

Q5: My yield is consistently low. What general troubleshooting steps should I take?

A5:

  • Verify Starting Material Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, solvent, and stoichiometry on a small scale to find the optimal conditions.

  • Analyze Byproducts: Isolate and characterize major byproducts to understand the side reactions that are occurring. This information can help in modifying the reaction conditions to suppress these unwanted pathways.

  • Review the Literature: Compare your procedure with published methods for similar compounds to identify any critical steps you might be missing.

Experimental Protocols

Protocol 1: Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine via Shapiro Reaction

This protocol is adapted from a literature procedure for a closely related compound and can be a starting point for the synthesis of the target molecule.[1]

Step A: Synthesis of rac-(E)-N′-(1-benzyl-3-methylpiperidin-4-ylidene)-4-methylbenzenesulfonohydrazide

  • To a solution of 1-benzyl-3-methylpiperidin-4-one (1.0 eq) in ethanol, add p-toluenesulfonyl hydrazide (0.98 eq).

  • Heat the slurry to 50 °C for 30 minutes.

  • Slowly cool the solution to 0 °C over 2 hours and hold at this temperature for 1 hour.

  • Filter the resulting slurry and wash the solid with cold ethanol.

  • Dry the solid under vacuum at 45 °C to afford the tosylhydrazone.

Step B: Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine

  • To a solution of the tosylhydrazone from Step A (1.0 eq) in toluene, add TMEDA (4.0 eq).

  • Cool the mixture to -40 °C.

  • Slowly add n-BuLi (4.0 eq) while keeping the internal temperature below -30 °C.

  • Gradually warm the mixture to 10-15 °C and stir for about 1.5 hours.

  • Cool the mixture again to below -30 °C.

  • Add a pre-cooled solution of 1,2-dibromoethane (3.4 eq) in toluene.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Ratio (vs. Piperidone)
1-benzyl-3-methylpiperidin-4-one1.0
p-toluenesulfonyl hydrazide0.98
TMEDA4.0 (relative to hydrazone)
n-BuLi4.0 (relative to hydrazone)
1,2-dibromoethane3.4 (relative to hydrazone)

Yields for the bromo-analog were reported to be around 87% for the hydrazone formation and 64% for the Shapiro reaction after chromatography.[1]

Protocol 2: Synthesis via N-benzylation and Reduction (Conceptual)

This protocol is a conceptual outline based on general synthetic methods for tetrahydropyridines, inspired by related syntheses.[2]

Step A: N-benzylation of 4-methylpyridine derivative

  • Dissolve the 4-methylpyridine precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Add a base such as potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product to obtain the N-benzyl-4-methylpyridinium salt.

Step B: Reduction to this compound

  • Dissolve the N-benzyl-4-methylpyridinium salt (1.0 eq) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C.

  • Add a reducing agent such as sodium borohydride (NaBH4) (2.0-4.0 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench carefully with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

ReagentMolar Ratio (vs. Pyridine)
4-methylpyridine derivative1.0
Benzyl bromide1.1
Potassium carbonate1.5
Sodium borohydride2.0 - 4.0 (relative to pyridinium salt)

Visualizations

Synthesis_Workflow_1 cluster_start Starting Material cluster_step1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_step2 Step 2: Shapiro Reaction cluster_product Product start 1-Benzyl-3-methyl piperidin-4-one step1 Reaction with p-toluenesulfonyl hydrazide start->step1 intermediate Tosylhydrazone step1->intermediate step2 Treatment with n-BuLi followed by brominating agent intermediate->step2 product 1-Benzyl-4-bromo-3-methyl- 1,2,3,6-tetrahydropyridine step2->product

Caption: Workflow for the synthesis via Shapiro reaction.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous TempControl Check Temperature Control Start->TempControl Stoichiometry Verify Reagent Stoichiometry Start->Stoichiometry SideReactions Analyze Byproducts (TLC, GC-MS) CheckPurity->SideReactions Anhydrous->SideReactions TempControl->SideReactions Stoichiometry->SideReactions Optimize Optimize Reaction Conditions (Solvent, Time, Temp) SideReactions->Optimize Purification Review Purification Procedure Optimize->Purification

Caption: General troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address common challenges and questions related to the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthesis involves the Grignard reaction of 1-benzyl-4-piperidone with a methylmagnesium halide, followed by dehydration of the intermediate tertiary alcohol. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: 1-Benzyl-4-piperidone.

  • Intermediate Products: 1-Benzyl-4-methyl-4-piperidinol (the alcohol formed before dehydration).

  • Isomeric Byproducts: Positional isomers of the desired tetrahydropyridine, which can arise from incomplete or non-selective dehydration.

  • Grignard-Related Impurities: Byproducts from the Grignard reagent preparation, such as biphenyl (if phenylmagnesium bromide is used).

  • Solvent and Reagent Residues: Residual solvents from the reaction and work-up steps.

Q2: I am observing significant peak tailing during flash chromatography of my compound on silica gel. How can I resolve this?

A2: Peak tailing is a frequent issue when purifying basic compounds like tetrahydropyridine derivatives on standard silica gel. The basic nitrogen atom in your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This will compete with your compound for binding to the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., a mixture of hexanes and ethyl acetate).

    • Ammonia Solution: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2 M) can be added to the eluent in small percentages.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-Treated Silica: Using a commercially available amine-functionalized silica gel can also mitigate tailing.

Q3: My compound seems to be degrading on the column during purification. What could be the cause and how can I prevent it?

A3: While this compound is relatively stable, prolonged exposure to the acidic environment of standard silica gel can potentially lead to degradation.

Preventative Measures:

  • Deactivate Silica Gel: Before use, you can wash your silica gel with a dilute solution of triethylamine in your eluent and then dry it to neutralize the acidic sites.

  • Swift Purification: Do not let your compound sit on the column for an extended period. Perform the chromatography as efficiently as possible.

  • Use an Alternative Stationary Phase: As mentioned in Q2, using alumina or a modified silica gel can prevent acid-catalyzed degradation.

Q4: I am struggling to crystallize my this compound. Are there any recommended solvent systems?

A4: The free base of this compound is an oil at room temperature, making direct crystallization challenging. A common strategy for purifying basic, oily compounds is to convert them into a salt, which is often a crystalline solid.

Recommended Approach: Salt Formation and Recrystallization

  • Form the Hydrochloride Salt: Dissolve your crude oily product in a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitate the Salt: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolate and Recrystallize: Collect the precipitated hydrochloride salt by filtration. You can then recrystallize the salt from a suitable solvent system. Common choices for recrystallizing amine hydrochlorides include:

    • Ethanol/Diethyl Ether

    • Methanol/Diethyl Ether

    • Isopropanol/Hexane

Q5: How can I effectively monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring your column chromatography.

TLC Visualization:

  • UV Light: this compound contains a benzyl group and will be visible under a UV lamp (254 nm).

  • Staining: If the concentration is low, or to visualize non-UV active impurities, you can use a staining solution. A potassium permanganate (KMnO₄) stain is very effective for visualizing compounds with double bonds and other functional groups that can be oxidized.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₇N
Molecular Weight187.28 g/mol
AppearanceOily Liquid
Boiling PointData not readily available

Table 2: Typical TLC Rf Values for Purification Monitoring

CompoundMobile Phase (Hexane:Ethyl Acetate + 0.5% TEA)Rf Value (Approximate)
1-Benzyl-4-piperidone80:200.4
1-Benzyl-4-methyl-4-piperidinol80:200.2
This compound 90:10 0.5
Biphenyl95:50.8

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact mobile phase composition.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a general procedure for the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Potassium permanganate stain

Procedure:

  • Prepare the Mobile Phase: Prepare a stock solution of your desired mobile phase. A good starting point is a 95:5 mixture of hexanes and ethyl acetate. To this, add 0.5% (v/v) of triethylamine.

  • Pack the Column: Dry pack the column with silica gel. The amount of silica should be roughly 50-100 times the weight of your crude material.

  • Equilibrate the Column: Run the mobile phase through the packed column until the silica is fully wetted and equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.

  • Elute the Column: Begin eluting the column with your mobile phase, collecting fractions. You can use a gradient of increasing ethyl acetate concentration (e.g., from 5% to 20%) to elute compounds of increasing polarity.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This protocol outlines the purification of this compound by converting it to its hydrochloride salt and then recrystallizing it.

Materials:

  • Purified (by chromatography) or crude this compound oil

  • Diethyl ether (anhydrous)

  • Ethanol (anhydrous)

  • Hydrogen chloride (gas or a solution in diethyl ether)

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the oily this compound in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

  • Salt Formation: While stirring, slowly bubble dry hydrogen chloride gas through the solution or add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form. Continue addition until no further precipitation is observed.

  • Isolation of the Salt: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystalline hydrochloride salt by vacuum filtration and wash with a small amount of a cold ethanol/ether mixture. Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude Product (Oil) Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc + TEA) Crude->Chromatography Primary Purification Recrystallization Recrystallization as HCl Salt (Ethanol/Ether) Crude->Recrystallization Alternative/Secondary Purification Pure_Base Purified Free Base (Oil) Chromatography->Pure_Base Successful Separation Impure_Base Impure Free Base Chromatography->Impure_Base Incomplete Separation Pure_Salt Purified HCl Salt (Crystalline Solid) Recrystallization->Pure_Salt Successful Crystallization Impure_Salt Impure Salt Recrystallization->Impure_Salt Crystallization Issues

Caption: Purification workflow for this compound.

Troubleshooting_Chromatography Problem Problem Peak Tailing in Chromatography Cause Potential Cause Strong interaction of basic nitrogen with acidic silica gel Problem->Cause Solution1 Solution 1 Modify Mobile Phase - Add Triethylamine (0.1-1%) - Add NH3/MeOH solution Cause->Solution1 Solution2 Solution 2 Change Stationary Phase - Use Alumina (basic/neutral) - Use Amine-treated silica Cause->Solution2

Caption: Troubleshooting guide for chromatography peak tailing.

Technical Support Center: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT) in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific stability-related challenges you may face during your research.

Q1: I am observing a rapid loss of BMT potency in my aqueous stock solution. What are the likely causes?

A1: Rapid degradation of BMT in aqueous solutions can be attributed to several factors. The tetrahydropyridine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Additionally, the pH of your solution plays a critical role; both highly acidic and alkaline conditions can catalyze the degradation of BMT. It is also important to consider the purity of the water and other reagents used, as trace metal ions can catalyze oxidative degradation.

Q2: My chromatogram (HPLC-UV) shows several unexpected peaks appearing over time in my BMT solution. What could these peaks be?

A2: The appearance of new peaks in your chromatogram indicates the formation of degradation products. Based on the structure of BMT, the most probable degradation pathways are:

  • Oxidation of the Tetrahydropyridine Ring: This can lead to the formation of the corresponding pyridinium species, which is a common degradation pathway for tetrahydropyridines.

  • N-Debenzylation: Cleavage of the bond between the nitrogen atom and the benzyl group can occur, resulting in the formation of 4-methyl-1,2,3,6-tetrahydropyridine and benzaldehyde or benzoic acid.

  • Hydrolysis: While less common for this specific structure, hydrolysis of the tetrahydropyridine ring is possible under extreme pH conditions.

To identify these impurities, it is recommended to perform mass spectrometry (MS) analysis coupled with your HPLC.

Q3: How can I improve the stability of my BMT stock solutions?

A3: To enhance the stability of your BMT solutions, consider the following recommendations:

  • Storage Conditions: Store solutions at low temperatures (2-8 °C) and protected from light in amber vials. For long-term storage, consider freezing aliquots at -20 °C or below.

  • Solvent Choice: While BMT is soluble in various organic solvents, for aqueous solutions, it is crucial to use high-purity, deoxygenated water. The use of co-solvents such as ethanol or propylene glycol may improve stability in some cases.

  • pH Control: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system.

  • Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

Q4: What are the recommended storage conditions for the neat compound?

A4: For the solid (neat) compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8 °C is advisable to minimize potential degradation over time.

Quantitative Data Summary

The following table summarizes hypothetical stability data for BMT under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60 °C15-25%N-Debenzylation products, Pyridinium species
0.1 M NaOH24 hours60 °C10-20%Pyridinium species, Ring-opened products
3% H₂O₂24 hoursRoom Temp20-35%N-Oxide, Pyridinium species
Heat48 hours80 °C5-15%Pyridinium species
Photostability (ICH Q1B)10 daysRoom Temp< 5%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of BMT

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for BMT.

  • Preparation of Stock Solution: Prepare a stock solution of BMT in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store a solid sample of BMT and a solution of BMT at 80 °C for 48 hours. Prepare a 100 µg/mL solution of the stressed solid sample in the mobile phase. Dilute the stressed solution sample to 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose a solid sample and a solution of BMT to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Prepare a 100 µg/mL solution of the stressed solid sample. Dilute the stressed solution to 100 µg/mL.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method for BMT

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of BMT and its degradation products.

  • Instrumentation: HPLC with UV or PDA detector, and preferably a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Visualizations

logical_troubleshooting_flow start User observes instability issue issue_type What is the nature of the issue? start->issue_type potency_loss Rapid loss of potency in solution issue_type->potency_loss Potency new_peaks Appearance of new peaks in chromatography issue_type->new_peaks Purity cause_potency Potential Causes: - Oxidation - pH effects - Temperature/Light - Impurities potency_loss->cause_potency cause_peaks Potential Degradation Products: - Pyridinium species - N-Debenzylation products - N-Oxide new_peaks->cause_peaks solution_potency Troubleshooting Steps: - Control storage conditions - Adjust pH to neutral - Use high-purity solvents - Work under inert gas cause_potency->solution_potency solution_peaks Analytical Steps: - Use HPLC-MS for identification - Perform forced degradation study cause_peaks->solution_peaks

Figure 1. Troubleshooting logic for BMT stability issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting prep_stock Prepare BMT Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_conditions prep_samples Prepare Samples for Analysis (Dilution, Neutralization) stress_conditions->prep_samples hplc_analysis HPLC-UV/MS Analysis prep_samples->hplc_analysis data_processing Data Processing and Peak Identification hplc_analysis->data_processing summarize_data Summarize Degradation Data data_processing->summarize_data pathway_id Identify Degradation Pathways summarize_data->pathway_id

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound, dissolved in an organic solvent stock (e.g., DMSO), precipitates when diluted into my aqueous experimental buffer. Why does this occur and how can I prevent it?

A2: This common phenomenon, often called "crashing out," occurs due to a drastic change in solvent polarity from a highly organic environment to a predominantly aqueous one.[3] To prevent this, consider the following strategies:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion.[3]

  • Decrease the final concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempting a lower final concentration can be a simple solution.[3]

  • Utilize a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[4][5]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, for ionizable compounds, altering the pH of the aqueous buffer can significantly enhance solubility.[4][5] this compound contains a tertiary amine, which is basic. Lowering the pH of the solution with a pharmaceutically acceptable acid will protonate the amine, forming a more water-soluble salt.

Q4: What are some common solubilizing agents that can be used for compounds like this compound?

A4: Several types of solubilizing agents can be effective:

  • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6] Non-ionic surfactants like Tween® 80 and Polysorbate 80 are commonly used due to their lower toxicity.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their solubility.[5][7]

  • Co-solvents: Water-miscible organic solvents such as ethanol, propylene glycol, and N-methyl pyrrolidone (NMP) can be used to increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent.[4][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.

Issue 1: Compound is insoluble in the desired organic solvent for stock solution preparation.
  • Possible Cause: The chosen organic solvent may not be suitable.

  • Troubleshooting Steps:

    • Attempt to dissolve a small amount of the compound in a range of common organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile).

    • If single solvents fail, try binary solvent systems. For instance, a mixture of a highly polar organic solvent and a less polar one.

    • Gentle heating and sonication can also aid in dissolution.

Issue 2: Compound precipitates out of the aqueous buffer over time.
  • Possible Cause: The solution is supersaturated, and the compound is slowly crashing out.

  • Troubleshooting Steps:

    • Reduce Concentration: The most straightforward approach is to lower the final concentration of the compound in your experiment.

    • Increase Co-solvent Percentage: If using a co-solvent, incrementally increase its percentage in the final aqueous solution. Be mindful of the potential effects of the co-solvent on your experimental system.

    • Optimize pH: If pH adjustment was used, ensure the pH of the buffer remains stable throughout the experiment.

Issue 3: High concentrations of solubilizing agents (surfactants, cyclodextrins) are interfering with the experimental assay.
  • Possible Cause: The solubilizing agent itself is interacting with the biological or chemical components of the assay.

  • Troubleshooting Steps:

    • Titrate the Solubilizing Agent: Determine the minimum concentration of the solubilizing agent required to maintain the solubility of your compound.

    • Screen Different Solubilizers: Test a panel of different types of solubilizing agents (e.g., a different class of surfactant or a derivative of cyclodextrin) to find one that is inert in your assay.

    • Run Appropriate Controls: Always include controls with the solubilizing agent alone to account for any background effects.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventPredicted SolubilityNotes
WaterPoorly SolubleSolubility is expected to be low due to the hydrophobic benzyl and tetrahydropyridine rings.
EthanolSolubleA common organic solvent that can often dissolve moderately non-polar compounds.[9]
MethanolSolubleSimilar to ethanol, it is a polar organic solvent.[9]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.[9]
Dichloromethane (DCM)SolubleA non-polar organic solvent, likely to be effective.
ChloroformSolubleA common solvent for many organic compounds.[1]
Diethyl EtherSolubleA relatively non-polar solvent.[1]

Disclaimer: The data in this table is illustrative and based on the chemical structure and properties of similar compounds. Experimental verification is required for precise solubility values.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the chosen organic solvent (e.g., DMSO) to achieve the target stock concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

Protocol 2: Solubilization in an Aqueous Buffer using a Co-solvent
  • Prepare the aqueous buffer of your choice.

  • Determine the final desired concentration of this compound and the target percentage of the co-solvent (e.g., 1-5% DMSO or ethanol).

  • Add the required volume of the co-solvent to the aqueous buffer and mix well.

  • While vortexing the buffer/co-solvent mixture, add the appropriate volume of the concentrated organic stock solution of the compound dropwise.

  • Continue vortexing for at least 30 seconds after the addition is complete.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_solubilization Solubilization Strategy cluster_methods Methods cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound Powder strategy Select Solubilization Method start->strategy cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) strategy->cosolvent Method 1 ph_adjust pH Adjustment (Acidification for Amine) strategy->ph_adjust Method 2 surfactant Surfactant Micelles (e.g., Tween 80) strategy->surfactant Method 3 cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) strategy->cyclodextrin Method 4 soluble Soluble Solution for Experiment cosolvent->soluble ph_adjust->soluble surfactant->soluble cyclodextrin->soluble insoluble Precipitation Occurs soluble->insoluble If precipitation occurs over time troubleshoot Optimize Method or Try Alternative Strategy insoluble->troubleshoot troubleshoot->strategy Re-evaluate

Caption: A workflow diagram illustrating various strategies for solubilizing this compound.

logical_relationship cluster_techniques Enhancement Techniques cluster_physicochemical Physicochemical cluster_formulation Formulation compound This compound (Poorly Water-Soluble) problem Solubility Issue in Aqueous Media compound->problem solution Solubility Enhancement Techniques problem->solution physicochemical Physicochemical Modifications solution->physicochemical formulation Formulation Strategies solution->formulation ph pH Adjustment physicochemical->ph salt Salt Formation physicochemical->salt cosolvents Co-solvents formulation->cosolvents surfactants Surfactants formulation->surfactants cyclodextrins Cyclodextrins formulation->cyclodextrins

Caption: Logical relationships between the solubility problem and enhancement techniques for the target compound.

References

Technical Support Center: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-Me-THP) Neurotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-Me-THP), a structural analog of the well-known parkinsonian-inducing neurotoxin MPTP.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I administered B-Me-THP to C57BL/6 mice and observed no motor deficits or striatal dopamine depletion. Did my experiment fail?

A: It is highly likely your experiment did not fail and your results are consistent with published findings. Studies have shown that this compound (also referred to as BMTP in the literature) is not neurotoxic in C57BL/6 mice, even at doses ten times higher than those of MPTP that cause significant dopamine depletion.[1] The primary troubleshooting step is to confirm that your positive control (i.e., a group of animals treated with MPTP) shows the expected neurotoxic effects. If the MPTP group shows motor deficits and dopamine loss, your experimental procedures are likely valid.

Q2: Why is B-Me-THP not neurotoxic in vivo when it is a close analog of the potent neurotoxin MPTP?

A: The lack of in vivo neurotoxicity is likely due to pharmacokinetic or metabolic factors.[1] While B-Me-THP is metabolized by monoamine oxidase B (MAO-B) to its pyridinium ion (BMP+), similar to how MPTP is converted to its toxic metabolite MPP+, there are key differences.[1][2] The prevailing hypothesis is that B-Me-THP's specific chemical structure may lead to a different rate of metabolism, distribution, or ability of its metabolite to be taken up by dopamine transporters, preventing the toxic metabolite from reaching a high enough concentration within dopaminergic neurons to cause cell death.[1]

Q3: Is the metabolite of B-Me-THP, the 4-benzyl-1-methylpyridinium ion (BMP+), toxic to dopamine neurons?

A: Yes. When the metabolite BMP+ is directly administered into the rat striatum via microdialysis, it causes destruction of nerve terminals similar to that seen with MPP+.[1] This indicates that BMP+ is indeed a potent neurotoxin. The issue with systemic administration of the parent compound (B-Me-THP) is that this toxic metabolite does not appear to accumulate sufficiently in the correct location to exert its effect.

Q4: I want to induce dopaminergic neurodegeneration. What are my options if B-Me-THP doesn't work?

A: If your goal is to induce a parkinsonian phenotype, you should use a compound known to be effective.

  • Use MPTP: This is the most common and well-characterized method for creating a toxin-induced mouse model of Parkinson's disease.[3][4]

  • Direct Infusion of BMP+: If you wish to study the specific effects of the B-Me-THP metabolite, you would need to synthesize BMP+ and perform stereotaxic surgery to infuse it directly into the target brain region (e.g., striatum or substantia nigra).

  • Use Other Neurotoxins: Depending on your research question, other neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone can be used, although they have different mechanisms and experimental considerations.[5]

Q5: How can I troubleshoot the general procedures of my neurotoxicity experiment?

A: Use the "Troubleshooting Experimental Workflow" diagram below. The most critical step is ensuring your positive control (MPTP) works. If MPTP fails to induce toxicity, common issues include:

  • Animal Strain/Age/Sex: C57BL/6 mice are susceptible, but other strains like BALB/c are more resistant. Age also plays a role, with older mice sometimes showing more vulnerability.[6] Acute death post-injection is a known side effect, particularly in females.[7]

  • Compound Integrity: Ensure the MPTP hydrochloride is properly stored (protected from light, moisture) and the solution is freshly prepared. Do not weigh the powder; use a stock solution of known concentration to prepare injections.[3]

  • Injection Procedure: Inconsistent injection technique (intraperitoneal vs. subcutaneous) can lead to high variability. Ensure proper technique to avoid injecting into the bladder or intestines.[7]

  • Dosing Regimen: The chosen dose and frequency of MPTP administration are critical. Acute, sub-acute, and chronic paradigms will produce different levels of dopamine depletion and cell loss.[7]

Data Presentation: Comparative Analysis of MPTP and B-Me-THP

The table below summarizes the key differences between MPTP and its benzyl analog, B-Me-THP (BMTP), based on available scientific literature.

FeatureMPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)B-Me-THP / BMTP (this compound)Reference(s)
In Vivo Neurotoxicity High: Causes significant and reliable dopaminergic neuron loss and striatal dopamine depletion in mice and primates.None Observed: Does not cause striatal dopamine depletion in C57BL/6 mice, even at high doses.[1]
Metabolism by MAO-B Yes, oxidized to the intermediate MPDP+ and then the toxic metabolite MPP+.Yes, oxidized to the intermediate BMDP+ and then the pyridinium ion BMP+.[1][2]
Metabolite Toxicity MPP+ is a potent neurotoxin: It is actively taken up by dopamine transporters and inhibits mitochondrial complex I.BMP+ is a potent neurotoxin: Direct intrastriatal infusion causes neuronal damage.[1]
Primary Use in Research Widely used to create animal models of Parkinson's disease.Can be used as a non-neurotoxic negative control to study the structural requirements for MPTP-like toxicity.[1][3]

Experimental Protocols

Protocol 1: MPTP-Induced Neurotoxicity Model (Acute Regimen)

This protocol is a standard method for inducing parkinsonism in mice and should be used as a positive control.[3][7]

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimate animals for at least one week before the experiment.

  • Reagents:

    • MPTP hydrochloride (Handle with extreme caution in a certified chemical fume hood).

    • Sterile 0.9% saline.

  • Procedure:

    • Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.

    • Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.

    • A control group should receive saline injections on the same schedule.

    • House animals in a dedicated, clearly marked area. Note that MPTP and its metabolites are excreted, so proper PPE and cage handling procedures are required for at least 7-10 days post-injection.[3]

  • Endpoint Analysis:

    • Behavioral testing can be performed 7 days after injections.

    • Animals can be euthanized for neurochemical or histological analysis at 7, 14, or 21 days post-injection, by which time the dopaminergic lesion has stabilized.[7]

Protocol 2: Rotarod Test for Motor Coordination
  • Apparatus: An automated rotarod device for mice.

  • Training Phase (Days 1-2):

    • Place mice on the rotarod at a constant, low speed (e.g., 4 RPM) for 60 seconds.

    • Repeat this for 2-3 trials per day for two consecutive days before toxin administration to establish a baseline.

  • Testing Phase (e.g., 7 days post-MPTP/B-Me-THP):

    • Place mice on the rotarod and begin an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall for each mouse.

    • Perform 3 trials with a 15-20 minute inter-trial interval.

    • Average the latency to fall for each animal. MPTP-treated mice are expected to have a significantly shorter latency to fall compared to saline controls.

Protocol 3: Tyrosine Hydroxylase (TH) Immunohistochemistry
  • Tissue Preparation:

    • Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain on a cryostat or vibratome at 30-40 µm, focusing on the substantia nigra pars compacta (SNc) and striatum.

  • Staining:

    • Wash free-floating sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., citrate buffer at 80°C).

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours.

    • Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).

    • Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 2 hours.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize the staining with diaminobenzidine (DAB).

  • Analysis:

    • Mount sections on slides, dehydrate, and coverslip.

    • Quantify the number of TH-positive neurons in the SNc using stereology. A significant reduction in TH-positive cells is expected in MPTP-treated animals.

Mandatory Visualizations

Metabolic Pathway Comparison cluster_MPTP MPTP Pathway cluster_BMTP B-Me-THP (BMTP) Pathway MPTP MPTP (Lipophilic, crosses BBB) MPDP MPDP+ MPTP->MPDP MAO-B (Astrocyte) MPP MPP+ (Toxic Metabolite) MPDP->MPP DA_Neuron_MPTP Dopaminergic Neuron MPP->DA_Neuron_MPTP Uptake via DAT Cell_Death NEUROTOXICITY (Cell Death) DA_Neuron_MPTP->Cell_Death Mitochondrial Inhibition BMTP B-Me-THP (BMTP) (Lipophilic, crosses BBB) BMDP BMDP+ BMTP->BMDP MAO-B (Astrocyte) BMP BMP+ (Toxic Metabolite) BMDP->BMP DA_Neuron_BMTP Dopaminergic Neuron BMP->DA_Neuron_BMTP Inefficient Uptake / Low Concentration No_Toxicity NO In Vivo TOXICITY DA_Neuron_BMTP->No_Toxicity

Caption: Metabolic pathways of MPTP vs. B-Me-THP (BMTP).

Troubleshooting Workflow Start Start Experiment: Administer Compound Check_Positive_Control Did Positive Control (MPTP) Work? Start->Check_Positive_Control Check_BMeTHP Did B-Me-THP Cause Neurotoxicity? Check_Positive_Control->Check_BMeTHP Yes Troubleshoot_Protocol Troubleshoot Core Protocol: - Animal Strain/Age - Compound Integrity - Dosing Regimen - Injection Technique Check_Positive_Control->Troubleshoot_Protocol No Consult_Lit Consult Literature: B-Me-THP is known to be non-neurotoxic in vivo Check_BMeTHP->Consult_Lit No Unexpected_Result Unexpected Result: Re-evaluate compound identity and experimental setup Check_BMeTHP->Unexpected_Result Yes Success Result as Expected: B-Me-THP is Not Neurotoxic Consult_Lit->Success

Caption: Troubleshooting workflow for neurotoxicity experiments.

References

Technical Support Center: Optimizing In Vivo Studies with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT) is a research chemical with limited publicly available data on its in vivo use. This guide is intended to provide general principles and a framework for researchers and drug development professionals. The information provided should be supplemented with thorough literature review and pilot studies. All work with new chemical entities should be conducted in accordance with institutional and governmental regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BMT) and how is it related to MPTP?

A1: this compound (BMT) is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin used to model Parkinson's disease in animals. Unlike MPTP, BMT has been reported to be non-neurotoxic in C57BL/6 mice at doses ten times higher than those of MPTP that cause significant dopamine depletion. The lack of in vivo neurotoxicity is thought to be due to its pharmacokinetic properties or alternative metabolic pathways.

Q2: What are the key considerations before starting an in vivo study with BMT?

A2: Before initiating in vivo studies, it is crucial to:

  • Characterize the compound: Determine the purity, solubility, and stability of your BMT batch.

  • Define the research question: Clearly outline the objectives of your study, whether it's for efficacy, toxicity, or pharmacokinetic profiling.

  • Select an appropriate animal model: The choice of species and strain should be justified based on the scientific literature and your research goals.

  • Establish a preliminary dose range: This can be informed by any existing in vitro data, data from structurally similar compounds, and a thorough literature search.

  • Choose a suitable vehicle and route of administration: These should be selected based on the physicochemical properties of BMT and the intended therapeutic application.

Q3: How do I select an appropriate vehicle for administering BMT?

A3: Vehicle selection is critical for ensuring drug solubility, stability, and minimizing any confounding effects on the animal model.[1] For a novel compound like BMT, a tiered approach is recommended:

  • Aqueous vehicles: Start with simple aqueous vehicles like 0.9% saline or phosphate-buffered saline (PBS) if BMT is sufficiently soluble.

  • Co-solvents and surfactants: If solubility is an issue, consider using co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO) at the lowest effective concentration. Be aware that these vehicles can have their own biological effects.[1]

  • Suspensions: If BMT is insoluble, a suspension can be prepared using agents like carboxymethylcellulose (CMC). Ensure the particle size is uniform and the suspension is stable.

It is imperative to run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[1]

Troubleshooting Guides

Issue 1: Unexpected Animal Behavior or Toxicity
Symptom Possible Cause Troubleshooting Step
Sedation, ataxia, or motor impairmentVehicle-induced neurotoxicity.[1]Review the vehicle composition. High concentrations of DMSO, PEG-400, and PG can cause motor deficits.[1] Conduct a vehicle-only study to confirm. If necessary, reformulate with a more inert vehicle like 0.5% CMC.
Seizures, tremors, or hyperactivityOff-target effects of BMT or a metabolite.Immediately reduce the dose. Consider a dose-escalation study to determine the maximum tolerated dose (MTD). Review the literature for known off-target effects of similar tetrahydropyridine compounds.
Weight loss or reduced food/water intakeGeneral malaise, toxicity, or metabolic effects.Monitor animal health daily. Provide supportive care if necessary. In subsequent studies, include a pair-fed control group to differentiate between direct toxicity and reduced caloric intake.
Issue 2: Lack of Efficacy or High Variability in Results
Symptom Possible Cause Troubleshooting Step
No observable effect at the tested dosesInsufficient dosage, poor bioavailability, or rapid metabolism.Conduct a dose-response study with a wider range of doses. Perform a pilot pharmacokinetic study to determine the plasma and tissue concentrations of BMT.
Inconsistent results between animalsImproper drug administration, animal handling, or biological variability.Ensure consistent and accurate dosing technique. Handle animals consistently to minimize stress. Increase the sample size to improve statistical power. Consider the impact of circadian rhythms on your experimental outcomes.
Compound precipitation in the formulationPoor solubility or stability of BMT in the chosen vehicle.Visually inspect the formulation before each administration. If precipitation is observed, reformulate with a different vehicle or adjust the pH. Determine the stability of the formulation over the duration of the experiment.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small number of animals per group (n=3-5).

  • Dose Selection: Based on available data, select a starting dose and escalate by a fixed factor (e.g., 2x or 3x) in subsequent groups. Include a vehicle control group.

  • Administration: Administer BMT via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of BMT.[2]

Methodology:

  • Animal Model: Use the same species and strain as in the planned efficacy studies.

  • Dosing: Administer a single dose of BMT.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Analysis: Analyze plasma samples for BMT and potential major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study Results for BMT in Mice

Dose Group (mg/kg, IP)nBody Weight Change (48h)Clinical Signs of Toxicity
Vehicle Control5+1.2%None observed
105+0.8%None observed
305-2.5%Mild lethargy at 1h, resolved by 4h
1005-8.7%Significant lethargy and ataxia at 1h, partially resolved by 24h
3003-18.3% (euthanized at 24h)Severe ataxia, tremors, and hunched posture

Table 2: Hypothetical Pharmacokinetic Parameters of BMT in Mice (30 mg/kg, IP)

ParameterValue
Cmax (ng/mL)1250
Tmax (min)30
AUC (ng*h/mL)3500
Half-life (h)2.5

Visualizations

experimental_workflow cluster_preclinical Preclinical Development Workflow for BMT A Compound Characterization (Purity, Solubility, Stability) B In Vitro Studies (Target Engagement, Cytotoxicity) A->B C Dose-Range Finding Study (Determine MTD) B->C D Pilot PK Study (ADME Profile) C->D E Efficacy Studies (Dose-Response in Disease Model) D->E F Definitive Toxicology Studies E->F

Caption: A generalized workflow for the preclinical development of a novel compound like BMT.

troubleshooting_logic cluster_toxicity Toxicity Observed cluster_efficacy Lack of Efficacy start In Vivo Experiment with BMT outcome Unexpected Outcome? (Toxicity or Lack of Efficacy) start->outcome check_vehicle Was a vehicle control used? outcome->check_vehicle Yes check_dose Is the dose sufficient? outcome->check_dose No vehicle_effect Vehicle-induced toxicity? check_vehicle->vehicle_effect Yes reformulate Reformulate with inert vehicle vehicle_effect->reformulate Yes reduce_dose Reduce BMT Dose (Conduct MTD study) vehicle_effect->reduce_dose No end Refined Experiment reformulate->end reduce_dose->end check_pk Is there adequate exposure? check_dose->check_pk No increase_dose Increase BMT Dose (Dose-response study) check_dose->increase_dose Yes conduct_pk Conduct Pilot PK Study check_pk->conduct_pk No increase_dose->end conduct_pk->end

Caption: A logical diagram for troubleshooting common issues in in vivo studies with BMT.

References

Technical Support Center: Synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the two main stages of the synthesis: N-benzylation of 4-methylpyridine and the subsequent selective reduction of the resulting pyridinium salt.

Stage 1: N-Benzylation of 4-Methylpyridine

Question 1: My N-benzylation reaction is showing low or no conversion to the pyridinium salt. What are the likely causes?

Answer: Low or no conversion in the N-benzylation of 4-methylpyridine can often be attributed to issues with reactants, solvent, or reaction conditions.

  • Reactant Quality:

    • 4-Methylpyridine Purity: The presence of impurities, particularly water, can impede the reaction. For optimal results, consider distilling or drying the 4-methylpyridine over a suitable drying agent like KOH or CaO.[1]

    • Benzyl Halide Quality: Use fresh or properly stored benzyl chloride or bromide. Decomposed benzyl halide is a common reason for reduced yields.[1]

  • Solvent Choice: The selection of an appropriate solvent is critical. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction.

    • Recommended Solvents: Acetonitrile is a widely used and effective solvent for this reaction.[1] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but may require more rigorous purification to remove residual water.[1]

    • Inappropriate Solvents: Non-polar solvents are generally not suitable for this type of reaction.

  • Reaction Temperature and Time: This reaction typically requires heating. Refluxing in acetonitrile is a common and effective condition.[1] Ensure the reaction is allowed to proceed for a sufficient amount of time; monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Question 2: I'm observing multiple spots on my TLC plate during the N-benzylation. What are the possible side products?

Answer: While N-benzylation is generally a clean reaction, the formation of side products can occur.

  • Unreacted Starting Materials: The most common "impurities" are unreacted 4-methylpyridine and benzyl halide.

  • C-Benzylation: Although less common under typical N-alkylation conditions, benzylation at the methyl group of 4-methylpyridine (C-benzylation) is a possible side reaction. This is more likely to occur if strong bases are used. To favor C-benzylation, a catalyst system such as Pd(PPh₃)₄ with a base like Cs₂CO₃ is typically required.[1] To minimize C-benzylation when N-benzylation is desired, avoid the use of strong bases and palladium catalysts.

  • Impurities in Starting Materials: Ensure the purity of your starting materials to prevent carrying impurities through the reaction.

Question 3: The isolation of the 1-benzyl-4-methylpyridinium salt is proving difficult. Do you have any tips?

Answer: The product, 1-benzyl-4-methylpyridinium chloride/bromide, is a salt and can be hygroscopic, which can make isolation challenging.

  • Precipitation: After the reaction is complete and has cooled to room temperature, reducing the volume of the reaction solvent (e.g., acetonitrile) under reduced pressure can help initiate precipitation. Adding a non-polar solvent like diethyl ether or ethyl acetate can further induce precipitation of the salt.[1]

  • Washing: The collected solid should be washed with a non-polar solvent, such as cold diethyl ether, to remove any unreacted starting materials and other non-polar impurities.[2]

  • Drying: It is crucial to dry the final product thoroughly under vacuum to remove any residual solvent and moisture.[1]

Stage 2: Selective Reduction to this compound

Question 4: My reduction of the pyridinium salt is giving a low yield of the desired tetrahydropyridine. How can I improve this?

Answer: Low yields in the reduction step can be due to several factors, including the choice of reducing agent, reaction temperature, and the presence of side reactions.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a common reducing agent for pyridinium salts. However, its reactivity with the solvent, especially at room temperature, can lead to reduced efficacy.

    • Potassium Borohydride (KBH₄): KBH₄ is slightly less reactive than NaBH₄ and often provides better yields as it reacts less violently with alcohol solvents.[3]

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also be used. However, it is less selective and can lead to over-reduction. It also requires strictly anhydrous conditions and is more hazardous to handle.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can improve the yield. For reductions with NaBH₄ or KBH₄ in methanol, cooling the reaction to -5 °C can restrain the reaction of the borohydride with the solvent, leading to a better yield of the desired product.[3]

Question 5: I am getting a mixture of products from the reduction. How can I improve the selectivity for the 1,2,3,6-tetrahydropyridine isomer?

Answer: The reduction of pyridinium salts can lead to a mixture of dihydropyridine and tetrahydropyridine isomers, as well as the fully reduced piperidine.

  • Over-reduction to Piperidine: A common side product is the fully saturated 1-benzyl-4-methylpiperidine. To avoid this, it is important to control the amount of reducing agent used and the reaction time. Using a milder reducing agent like NaBH₄ or KBH₄ is generally preferred over LiAlH₄ to prevent over-reduction.

  • Formation of Dihydropyridine Isomers: The initial reduction with NaBH₄ can produce a mixture of 1,2-dihydropyridine and 1,4-dihydropyridine intermediates. The substitution pattern on the pyridine ring influences the regioselectivity of the hydride attack. For 4-substituted pyridinium salts, the formation of the 1,2,3,6-tetrahydropyridine is generally favored.

  • Solvent and Temperature Control: The choice of solvent and temperature can influence the selectivity of the reduction. It is recommended to perform the reaction at a controlled low temperature (e.g., 0 °C to -5 °C) to enhance selectivity.

Question 6: What are the common byproducts of a sodium borohydride reduction, and how can I remove them?

Answer: The main byproducts of a NaBH₄ reduction are borate salts, which are formed from the reaction of the borohydride with the solvent and the carbonyl group. These are typically removed during the aqueous workup. If unreacted starting material (the pyridinium salt) remains, it can be removed by extraction as it is water-soluble. The fully reduced piperidine byproduct, being a tertiary amine, will have different chromatographic properties from the desired tetrahydropyridine (an enamine) and can usually be separated by column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Pyridinium Salt Reduction

Reducing AgentRelative ReactivitySolventsKey Considerations
Sodium Borohydride (NaBH₄) ModerateProtic (Methanol, Ethanol)Can react with solvent, leading to lower effective concentration. Lowering temperature improves yield.[3]
Potassium Borohydride (KBH₄) Moderate (slightly less than NaBH₄)Protic (Methanol, Ethanol)Generally gives higher yields than NaBH₄ for pyridinium salt reduction due to lower reactivity with alcohol solvents.[3]
Lithium Aluminum Hydride (LiAlH₄) HighAprotic (Dry Ether, THF)Very powerful, can lead to over-reduction to piperidine. Reacts violently with water and protic solvents.[4][5]
Catalytic Transfer Hydrogenation VariesFormic acid/triethylamineCan be highly selective, but requires a catalyst (e.g., Rhodium complex).

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-methylpyridinium chloride

This protocol is a representative procedure for the N-benzylation of 4-methylpyridine.[1][2]

  • Materials:

    • 4-Methylpyridine (γ-picoline)

    • Benzyl chloride

    • Acetonitrile (anhydrous)

    • Diethyl ether (for precipitation/washing)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

    • To the stirred solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 7-10 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

    • Add diethyl ether to the cooled mixture to induce further precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

    • Dry the purified 1-benzyl-4-methylpyridinium chloride under vacuum to obtain the final product as a white to off-white solid.

Protocol 2: Selective Reduction to this compound

This protocol is a general procedure for the selective reduction of the pyridinium salt. Optimization may be required for specific substrates and scales.

  • Materials:

    • 1-Benzyl-4-methylpyridinium chloride

    • Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Diethyl ether or Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve 1-benzyl-4-methylpyridinium chloride (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium borohydride (or sodium borohydride) (1.5 - 2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Continue to stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: N-Benzylation cluster_1 Stage 2: Selective Reduction 4-Methylpyridine 4-Methylpyridine N_Benzylation N-Benzylation (Acetonitrile, Reflux) 4-Methylpyridine->N_Benzylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->N_Benzylation Pyridinium_Salt 1-Benzyl-4-methylpyridinium chloride N_Benzylation->Pyridinium_Salt Reducing_Agent NaBH4 or KBH4 (Methanol, 0 °C) Pyridinium_Salt->Reducing_Agent Final_Product 1-Benzyl-4-methyl-1,2,3,6- tetrahydropyridine Reducing_Agent->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_N_Benzylation Low_Conversion Low Conversion in N-Benzylation? Check_Reagents Check Reagent Purity (4-Methylpyridine, Benzyl Halide) Low_Conversion->Check_Reagents Yes Check_Solvent Verify Solvent is Polar Aprotic (e.g., Acetonitrile) Low_Conversion->Check_Solvent Yes Check_Conditions Ensure Adequate Heating (Reflux) and Reaction Time Low_Conversion->Check_Conditions Yes Impure_Reagents Impure or Decomposed Reagents Check_Reagents->Impure_Reagents Wrong_Solvent Inappropriate Solvent Choice (e.g., Non-polar) Check_Solvent->Wrong_Solvent Suboptimal_Conditions Insufficient Temperature or Time Check_Conditions->Suboptimal_Conditions Purify_Reagents Purify/Dry Reagents Impure_Reagents->Purify_Reagents Change_Solvent Use Anhydrous Polar Aprotic Solvent Wrong_Solvent->Change_Solvent Optimize_Conditions Increase Temperature/Time and Monitor with TLC Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting workflow for low conversion in the N-benzylation step.

Side_Reactions_Reduction Start Reduction of 1-Benzyl-4-methylpyridinium Desired_Product This compound Start->Desired_Product Desired Pathway Over_Reduction Over-reduction Start->Over_Reduction Side Reaction Isomerization Formation of other isomers Start->Isomerization Side Reaction Piperidine 1-Benzyl-4-methylpiperidine Over_Reduction->Piperidine Use_Milder_Reagent Use Milder Reducing Agent (NaBH4 or KBH4) Piperidine->Use_Milder_Reagent Other_Isomers e.g., 1,2,5,6-tetrahydropyridine Isomerization->Other_Isomers Control_Conditions Control Stoichiometry, Time, and Temperature Other_Isomers->Control_Conditions

Caption: Potential side reactions during the reduction of the pyridinium salt.

References

common pitfalls in handling 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, storage, and handling of this compound.

Storage and Stability

Question 1: My stored this compound has developed a yellow or brownish tint. Is it still usable?

Answer: A change in color often indicates degradation, likely due to oxidation. Tetrahydropyridine derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities and potentially the corresponding pyridinium salt. It is crucial to assess the purity of the discolored compound using techniques like NMR or LC-MS before use. For sensitive applications, it is recommended to use a freshly purified sample. To prevent degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Question 2: I am concerned about the long-term stability of this compound. What are the best storage practices?

Answer: For optimal long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (-20°C is recommended). The container should be protected from light. Avoid repeated freeze-thaw cycles. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure to air and moisture.

Synthesis and Purification

Question 3: My synthesis of this compound is resulting in a low yield and multiple side products. What are the common pitfalls?

Answer: Low yields and side product formation in the synthesis of tetrahydropyridines can arise from several factors. Common synthetic routes, such as the reduction of a corresponding pyridinium salt, require careful control of reaction conditions.

  • Over-reduction: Using too strong a reducing agent or prolonged reaction times can lead to the formation of the fully saturated piperidine derivative.

  • Incomplete reaction: Insufficient reducing agent or low reaction temperatures may result in unreacted starting material.

  • Side reactions: The presence of moisture or reactive functional groups can lead to undesired side reactions. Ensure all reagents and solvents are dry.

Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and conditions.

Question 4: I am having difficulty purifying this compound. What purification methods are most effective?

Answer: Purification of tetrahydropyridine derivatives can be challenging due to their basic nature and potential for decomposition on certain stationary phases.

  • Column Chromatography: Silica gel column chromatography is a common method. However, the acidic nature of silica can sometimes cause streaking or decomposition of basic compounds. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine (typically 1-2% in the eluent). A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For liquid compounds, vacuum distillation can be used for purification, provided the compound is thermally stable.

Handling and Safety

Question 5: What are the primary safety concerns when handling this compound?

Answer: Based on the GHS classifications for similar compounds, this compound should be handled with care. It is expected to cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

A critical safety consideration is the potential for tetrahydropyridine derivatives to be metabolized or oxidized to neurotoxic pyridinium species, similar to the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While the specific toxicity of this compound is not extensively documented, it is prudent to handle it with the assumption that it may have neurotoxic potential.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in most organic solvents

Table 2: Recommended Storage Conditions

ConditionRecommendation
Temperature -20°C for long-term storage
Atmosphere Inert gas (Argon or Nitrogen)
Container Tightly sealed, light-protected vial
Handling Minimize exposure to air and moisture

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Pre-equilibration: Equilibrate the packed column by running several column volumes of the initial eluent through it. For basic compounds, it is advisable to add 1-2% triethylamine to the eluent to prevent streaking.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification start Start: Synthesis Reaction monitoring Reaction Monitoring (TLC/LC-MS) start->monitoring workup Aqueous Workup monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography If Liquid/Oil recrystallization Recrystallization purification->recrystallization If Solid analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis storage Store under Inert Atmosphere at -20°C analysis->storage

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Workup and Purification workup_ok Workup Efficient? check_workup->workup_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_workup Yes adjust_temp Adjust Temperature conditions_ok->adjust_temp No adjust_time Adjust Reaction Time conditions_ok->adjust_time No adjust_reagents Check Reagent Stoichiometry conditions_ok->adjust_reagents No optimize_purification Optimize Purification Method workup_ok->optimize_purification No solution Improved Yield workup_ok->solution Yes purify_sm->start adjust_temp->start adjust_time->start adjust_reagents->start optimize_purification->start

Caption: A logical guide for troubleshooting low yields in synthesis.

stability_pathway Potential Degradation Pathway tetrahydropyridine This compound (Stable) pyridinium 1-Benzyl-4-methylpyridinium Ion (Potential Neurotoxin) tetrahydropyridine->pyridinium Oxidation oxidizing_agent Oxidizing Agent (e.g., Air, O₂) oxidizing_agent->pyridinium

Caption: Potential oxidation pathway of this compound.

Technical Support Center: Ensuring Reproducibility in Experiments with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-MTP). Our aim is to enhance experimental reproducibility by offering detailed protocols, troubleshooting advice, and key analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and handling of B-MTP.

Synthesis: Step 1 - N-Benzylation of 4-Methylpyridine

Question 1: My N-benzylation reaction to form 1-benzyl-4-methylpyridinium chloride shows low or no conversion. What are the likely causes?

Answer: Low conversion in the N-benzylation of 4-methylpyridine is typically related to reactant quality, solvent choice, or reaction temperature.

  • Reactant Quality:

    • 4-Methylpyridine Purity: Impurities, particularly water, can impede the reaction. While not always essential, distilling or drying 4-methylpyridine over a suitable agent like potassium hydroxide (KOH) can improve yields.

    • Benzyl Halide Quality: Use fresh or properly stored benzyl chloride or bromide. Decomposed benzyl halide will significantly reduce the yield of the desired product.

  • Solvent Selection:

    • Recommended Solvents: Polar aprotic solvents are preferable as they stabilize the charged transition state of this SN2 reaction. Acetonitrile is a commonly used and effective solvent.

    • Inappropriate Solvents: Non-polar solvents are generally not suitable for this reaction.

  • Reaction Temperature: This reaction typically requires heating. Refluxing in acetonitrile is a common and effective condition. Ensure your reaction setup reaches and maintains the appropriate temperature.

  • Reaction Time: Ensure the reaction runs for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: I'm observing multiple spots on my TLC plate during the N-benzylation reaction. What are the possible side products?

Answer: While N-benzylation is generally a clean reaction, the formation of side products is possible.

  • Unreacted Starting Materials: The most common "impurities" are unreacted 4-methylpyridine and benzyl halide.

  • Impurities in Starting Materials: Ensure the purity of your starting materials to avoid carrying impurities through the reaction.

Question 3: The 1-benzyl-4-methylpyridinium salt is difficult to isolate and purify. Do you have any tips?

Answer: The product is a salt and can be hygroscopic, which can present challenges in its isolation.

  • Precipitation: After cooling the reaction mixture, adding a non-polar solvent like diethyl ether or ethyl acetate can help precipitate the salt.

  • Washing: The precipitated solid can be washed with a cold, non-polar solvent to remove unreacted starting materials.

  • Drying: Thoroughly dry the final product under vacuum to remove any residual solvent and moisture.

Synthesis: Step 2 - Reduction of 1-benzyl-4-methylpyridinium chloride

Question 4: My reduction of the pyridinium salt with sodium borohydride (NaBH₄) is giving a low yield of the tetrahydropyridine. What could be the issue?

Answer: Low yields in this reduction step can be attributed to several factors.

  • Reaction Temperature: The temperature should be carefully controlled. Performing the reaction at low temperatures (e.g., 0-5 °C) is often recommended to improve selectivity and yield.

  • Solvent: The choice of solvent is crucial. Methanol or a mixture of methanol and water is commonly used.

  • pH Control: After the reduction, the pH should be carefully adjusted. Acidic workup can lead to the formation of byproducts. Neutralization with a base is a critical step.

  • Purity of the Pyridinium Salt: Impurities from the previous step can interfere with the reduction. Ensure the starting pyridinium salt is of high purity.

Question 5: What are the potential side products in the NaBH₄ reduction of the pyridinium salt?

Answer: The primary side products are typically over-reduced or rearranged products.

  • Piperidine derivative: Over-reduction can lead to the formation of the fully saturated 1-benzyl-4-methylpiperidine.

  • Other isomers: Depending on the reaction conditions, other isomers of the tetrahydropyridine may be formed.

Question 6: How can I effectively purify the final product, this compound?

Answer: Purification can be achieved through several methods.

  • Extraction: After quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: For high purity, column chromatography on silica gel is effective. A solvent system of hexane and ethyl acetate is a good starting point for elution.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be a suitable method for purification.

Data Presentation

The following tables summarize key data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 32018-56-7
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Appearance Expected to be a liquid or low-melting solid

Table 2: Summary of a Typical Two-Step Synthesis

StepReactionKey ReagentsSolventTypical Yield
1 N-Benzylation4-Methylpyridine, Benzyl chlorideAcetonitrile>90%
2 Reduction1-benzyl-4-methylpyridinium chloride, NaBH₄Methanol/Water70-85%

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.2-7.4 (m, 5H, Ar-H), ~5.4 (br s, 1H, C=CH), ~3.5 (s, 2H, Ar-CH₂), ~2.9 (m, 2H, N-CH₂), ~2.4 (m, 2H, N-CH₂), ~2.2 (m, 2H, C=C-CH₂), ~1.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (C=CH), ~118 (C=CH), ~62 (Ar-CH₂), ~55 (N-CH₂), ~52 (N-CH₂), ~28 (C=C-CH₂), ~23 (CH₃)
GC-MS (m/z) 187 (M⁺), 91 (tropylium ion, base peak)

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-methylpyridinium chloride

This protocol is based on the Menshutkin reaction.[1]

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Benzyl chloride

  • Anhydrous acetonitrile

  • Diethyl ether (for precipitation/washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 7-10 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Add diethyl ether to the cooled mixture to induce further precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 1-benzyl-4-methylpyridinium chloride under vacuum to obtain the final product as a white to off-white solid.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the pyridinium salt using sodium borohydride.

Materials:

  • 1-benzyl-4-methylpyridinium chloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-benzyl-4-methylpyridinium chloride (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Mandatory Visualization

G cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Reduction start1 4-Methylpyridine + Benzyl Chloride in Acetonitrile reflux Reflux (80-85°C, 7-10h) start1->reflux cool_precipitate Cool to RT & Add Diethyl Ether reflux->cool_precipitate filter_dry1 Filter and Dry Under Vacuum cool_precipitate->filter_dry1 product1 1-benzyl-4-methylpyridinium chloride filter_dry1->product1 start2 Dissolve Pyridinium Salt in MeOH/H₂O product1->start2 Proceed to next step cool_add_nabh4 Cool to 0-5°C & Add NaBH₄ start2->cool_add_nabh4 react Stir (0-5°C to RT) cool_add_nabh4->react quench_extract Quench, Extract with EtOAc react->quench_extract wash_dry Wash and Dry quench_extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product2 This compound purify->product2

Caption: Experimental workflow for the two-step synthesis of B-MTP.

G cluster_problem Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed reactant_quality Poor Reactant Quality low_yield->reactant_quality reaction_conditions Suboptimal Reaction Conditions low_yield->reaction_conditions workup_issues Inefficient Workup/Purification low_yield->workup_issues purify_reactants Purify/Dry Reactants reactant_quality->purify_reactants optimize_conditions Optimize Temp., Time, Solvent reaction_conditions->optimize_conditions improve_workup Refine Extraction/Purification Protocol workup_issues->improve_workup

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Analytical Method Validation for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine quantification.

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it crucial?

A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate.[1] Regulatory bodies like the FDA and EMA require validated methods for drug development and quality control, as outlined in guidelines such as ICH Q2(R2).[3][4][5]

Q2: What are the key parameters to evaluate during method validation?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components.[6]

  • Linearity: A direct proportional relationship between the analyte concentration and the analytical signal over a defined range.[6]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • System Suitability: A test to ensure the analytical system is performing correctly before and during the analysis of samples.[6]

Q3: Which analytical technique is most suitable for quantifying this compound?

A3: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

  • HPLC-UV: This is often the preferred method due to its robustness and the presence of a UV-active benzyl group in the molecule. It is excellent for routine quality control.

  • GC-MS: This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying the analyte, especially at low concentrations or in complex matrices.[7][8] The mass spectrum provides a "fingerprint" for definitive identification.[8]

Experimental Protocols & Method Parameters

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol provides a general framework. Optimization may be required based on the specific sample matrix and HPLC system.

1. Chromatographic Conditions:

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

| Run Time | 10 minutes |

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedure Workflow:

G HPLC Method Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Standards & QC Samples prep_system System Equilibration & Conditioning prep_std->prep_system data_acq Data Acquisition prep_system->data_acq specificity Specificity (Forced Degradation) specificity->data_acq linearity Linearity (5-6 levels) linearity->data_acq accuracy Accuracy (3 levels, n=3) accuracy->data_acq precision Precision (Repeatability & Intermediate) precision->data_acq lod_loq LOD & LOQ (S/N Ratio or SD) lod_loq->data_acq robustness Robustness (Vary parameters) robustness->data_acq data_proc Process Results (Calculate %RSD, %Recovery) data_acq->data_proc acceptance Compare to Acceptance Criteria data_proc->acceptance report Validation Report acceptance->report Meets Criteria

Caption: General workflow for analytical method validation.

Protocol 2: GC-MS Method

This method is suitable for trace-level quantification and confirmation.

1. GC-MS Conditions:

Parameter Recommended Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Splitless mode, 280°C
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
MS Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification
Quantifier Ion m/z 187 (M+)

| Qualifier Ions | m/z 91 (tropylium ion), m/z 172 |

2. Preparation of Solutions:

  • Solvent: Use a high-purity solvent such as methanol or ethyl acetate.

  • Standard & Sample Preparation: Follow the same procedure as for HPLC, using the appropriate solvent. Ensure samples are anhydrous if possible.

Validation Parameters: Summary of Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of a quantitative analytical method, based on ICH guidelines.[3][9][10]

ParameterTestAcceptance Criteria
System Suitability Inject standard solution (n=5)Tailing Factor (T) ≤ 2.0Theoretical Plates (N) > 2000Relative Standard Deviation (%RSD) ≤ 2.0%
Specificity Analyze blank, placebo, and spiked samplesNo interference at the analyte's retention time. Peak purity should pass.
Linearity Analyze 5-6 concentrationsCorrelation coefficient (r²) ≥ 0.995
Accuracy Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120%); (n=3 per level)Mean recovery should be 98.0% - 102.0%
Precision Repeatability: 6 determinations at 100% concentrationIntermediate: Repeat on a different day/by a different analyst%RSD ≤ 2.0%
LOQ Signal-to-Noise (S/N) ratio or standard deviation of the responseS/N ratio ≥ 10. Precision at LOQ should have %RSD ≤ 10%.
Robustness Vary parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temp ±5°C)System suitability parameters should remain within limits.

Troubleshooting Guide

Q: I am observing poor peak shape (fronting or tailing) in my HPLC analysis. What should I do?

A: Poor peak shape can be caused by several factors. Follow this troubleshooting logic:

G Troubleshooting Poor HPLC Peak Shape start Poor Peak Shape (Tailing or Fronting) check_column Is the column old or overused? start->check_column check_ph Is the mobile phase pH appropriate for the analyte? check_column->check_ph No sol_column Action: Replace the column. Consider a guard column. check_column->sol_column Yes check_buffer Is buffer concentration sufficient? check_ph->check_buffer Yes sol_ph Action: Adjust mobile phase pH. For basic compounds, use low pH (e.g., add 0.1% TFA) or high pH with a suitable column. check_ph->sol_ph No check_sample Is the sample dissolved in a stronger solvent than the mobile phase? check_buffer->check_sample Yes sol_buffer Action: Increase buffer concentration (e.g., 20-50 mM). check_buffer->sol_buffer No check_overload Is the peak overloaded (flat top)? check_sample->check_overload No sol_sample Action: Dissolve the sample in the mobile phase or a weaker solvent. check_sample->sol_sample Yes sol_overload Action: Reduce sample concentration or injection volume. check_overload->sol_overload Yes

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

Q: My sample recovery during accuracy studies is consistently low. What are the potential causes?

A: Consistently low recovery can point to several issues:

  • Incomplete Sample Extraction: Ensure your extraction solvent and procedure are effective for the sample matrix. You may need to increase extraction time, use a stronger solvent, or employ techniques like sonication.

  • Analyte Adsorption: The analyte may be adsorbing to glassware, vials, or filter membranes. Using silanized glassware or polypropylene vials can help. Test different syringe filter materials (e.g., PTFE, Nylon) to check for binding.

  • Analyte Instability: this compound may be unstable under certain conditions (e.g., pH, light, temperature). Prepare samples fresh and protect them from light if necessary. Perform solution stability studies to confirm.

  • Inaccurate Standard Preparation: Double-check all calculations and weighing procedures for your standard solutions. Use a calibrated analytical balance.

Q: I am not detecting a peak for my analyte in GC-MS. What should I check first?

A: If no peak is detected, systematically check the following:

  • Injection: Confirm the autosampler successfully injected the sample. Check the syringe and vial for any issues.

  • Analyte Volatility: Ensure the compound is volatile enough for GC analysis. This compound should be suitable, but very high molecular weight impurities might not be.

  • Thermal Degradation: The analyte might be degrading in the high-temperature injector port. Try lowering the injector temperature.

  • MS Parameters: Verify that the mass spectrometer is set to monitor the correct ions (m/z 187, 91, 172) and that the detector is turned on. Ensure you are looking at the correct chromatogram (Total Ion Chromatogram or Extracted Ion Chromatogram).

  • System Contamination or Leaks: A major leak in the system can lead to a loss of sensitivity. Check for leaks and run a system blank to check for contamination.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Potential: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine vs. MPTP

Author: BenchChem Technical Support Team. Date: December 2025

The neurotoxicity of MPTP is a well-established phenomenon, leading to a Parkinson's-like syndrome through the selective destruction of dopaminergic neurons in the substantia nigra.[1][2][3][4][5][6] This process is initiated by the bioactivation of MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), a reaction catalyzed by monoamine oxidase B (MAO-B).[6][7][8][9] The selective toxicity of MPP+ arises from its accumulation in dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, cell death.[6][7][9][10][11][12][13]

In contrast, while direct experimental data on the neurotoxicity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is scarce, structure-activity relationship studies of MPTP analogs suggest that the substitution of the N-methyl group with a larger N-benzyl group would likely abolish its neurotoxic properties.[8][14] This is primarily attributed to the stringent structural requirements of the enzymes and transporters involved in the neurotoxic pathway of MPTP.

Comparative Molecular Mechanisms of Neurotoxicity

The neurotoxic cascade of MPTP involves a series of critical steps, each with specific structural requirements. The presence of a benzyl group on the nitrogen atom in B-MPTP, as opposed to the methyl group in MPTP, is predicted to disrupt this cascade at its initial and most crucial stage: MAO-B-mediated bioactivation.

A study on the structure-reactivity of MPTP analogs with MAO revealed that the N-methyl group is of ideal size for optimal interaction within the active site of the enzyme.[8] Both smaller and larger substituents on the nitrogen atom were found to be less favorable for MAO-B catalysis.[8] The bulky benzyl group in B-MPTP would likely create steric hindrance, preventing its efficient binding to and oxidation by MAO-B. Without this conversion to a pyridinium species, the downstream toxic events cannot be initiated.

Even if a small amount of the corresponding pyridinium ion were formed, its uptake into dopaminergic neurons via the dopamine transporter (DAT) would likely be impeded. The affinity of MPP+ for DAT is a key factor in its selective toxicity.[9][15] The large N-benzyl substituent in the hypothetical pyridinium metabolite of B-MPTP would significantly alter its molecular shape and size, likely reducing its affinity for DAT and preventing its accumulation within dopaminergic neurons.

Interestingly, a study on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), a structural isomer of B-MPTP with the benzyl group at the 4-position of the pyridine ring and a methyl group on the nitrogen, found it to be non-neurotoxic in mice.[16][17] Although BMTP is efficiently oxidized by MAO-B, its lack of neurotoxicity is attributed to other in vivo factors, potentially altered pharmacokinetics or alternative metabolic pathways.[16] This further underscores the high degree of structural specificity required for MPTP-like neurotoxicity.

The following diagram illustrates the predicted divergence in the metabolic pathways of MPTP and B-MPTP, highlighting the critical role of the N-substituent.

cluster_MPTP MPTP Pathway cluster_BMPTP Predicted B-MPTP Pathway MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ (1-methyl-4-phenyl-2,3-dihydropyridinium) MPTP->MPDP MAO-B MPP MPP+ (1-methyl-4-phenylpyridinium) MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Mitochondria Mitochondrial Complex I Inhibition DAT->Mitochondria Neurotoxicity Dopaminergic Neurotoxicity Mitochondria->Neurotoxicity BMPTP B-MPTP (this compound) NoOxidation Inefficient or No Oxidation by MAO-B BMPTP->NoOxidation MAO-B (Steric Hindrance) NoNeurotoxicity No Neurotoxicity NoOxidation->NoNeurotoxicity

Predicted metabolic pathways of MPTP and B-MPTP.
Quantitative Data Comparison (Predictive)

Direct quantitative experimental data for a side-by-side comparison of B-MPTP and MPTP is not available. However, based on the structure-activity relationship studies of MPTP analogs, a predictive comparison can be made.

ParameterMPTPThis compound (Predicted)Rationale for Prediction
MAO-B Substrate Activity HighVery Low to NegligibleThe bulky N-benzyl group is expected to cause steric hindrance at the MAO-B active site, preventing efficient oxidation.[8]
Formation of Pyridinium Metabolite Efficiently forms MPP+Inefficient to no formationDependent on the initial MAO-B oxidation step.
Affinity for Dopamine Transporter (DAT) High (for MPP+)Not applicable (no significant pyridinium formation)The primary toxic metabolite is not expected to be formed in significant amounts.
Inhibition of Mitochondrial Complex I Potent (by MPP+)Not applicableThe active toxicant is not expected to reach the mitochondria.
In vivo Dopaminergic Neurotoxicity HighPredicted to be non-neurotoxicThe neurotoxic cascade is likely halted at the initial bioactivation step.

Experimental Protocols for Neurotoxicity Assessment

To empirically determine and compare the neurotoxicity of B-MPTP and MPTP, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

In Vitro Neurotoxicity Assay in Dopaminergic Cell Lines (e.g., SH-SY5Y)

This assay assesses the direct cytotoxic effects of the compounds on a human dopaminergic neuroblastoma cell line.

Methodology:

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a medium containing various concentrations of MPTP, B-MPTP, or their corresponding pyridinium ions (if synthesized). A vehicle control (e.g., DMSO or saline) is also included.

  • Cell Viability Assessment (MTT Assay): After 24-48 hours of incubation, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) value for each compound is calculated from the dose-response curve.

In Vivo Neurotoxicity Assessment in a Mouse Model

This protocol is designed to evaluate the effects of the compounds on the nigrostriatal dopaminergic system in mice, a commonly used model for Parkinson's disease research.[10][18][19][20]

Methodology:

  • Animal Model: Young adult male C57BL/6 mice are typically used due to their sensitivity to MPTP.[10]

  • Compound Administration: Mice are divided into groups and administered MPTP (e.g., 20-30 mg/kg, intraperitoneally) or an equimolar dose of B-MPTP daily for a set number of days (e.g., 5-7 days). A control group receives vehicle injections.

  • Behavioral Testing: Motor function is assessed using tests such as the rotarod test (for motor coordination and balance) and the pole test (for bradykinesia).[21]

  • Neurochemical Analysis: At a predetermined time point after the final injection (e.g., 7-21 days), animals are euthanized. The striata are dissected and analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).[22]

  • Immunohistochemistry: The brains are sectioned, and immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed on sections of the substantia nigra and striatum. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods.[23]

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the behavioral, neurochemical, and histological outcomes between the different treatment groups.

The following diagram outlines a typical experimental workflow for comparing the neurotoxicity of novel compounds to MPTP.

start Start: Hypothesis Formulation in_vitro In Vitro Studies (e.g., SH-SY5Y cells) start->in_vitro in_vivo In Vivo Studies (e.g., C57BL/6 Mice) start->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis behavioral Behavioral Analysis (Rotarod, Pole Test) in_vivo->behavioral neurochemical Neurochemical Analysis (HPLC for Dopamine) in_vivo->neurochemical histological Histological Analysis (TH Immunohistochemistry) in_vivo->histological behavioral->data_analysis neurochemical->data_analysis histological->data_analysis conclusion Conclusion on Comparative Neurotoxicity data_analysis->conclusion

Experimental workflow for neurotoxicity comparison.

References

A Comparative Analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and Its Analogs: Neurotoxicity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of synthetic compounds is paramount. This guide provides a detailed comparison of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and its close structural analogs, with a focus on their differential effects on the central nervous system. By examining experimental data on neurotoxicity, metabolism, and mechanisms of action, this document aims to elucidate the key structural determinants of their biological activity.

The tetrahydropyridine scaffold is a core component of numerous biologically active compounds. A prominent and extensively studied example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective dopaminergic neurotoxin that has been instrumental in modeling Parkinson's disease.[1][2] The substitution pattern on the tetrahydropyridine ring dramatically influences the molecule's biological effects. This guide will compare this compound with its well-characterized N-methyl analog, MPTP, and a positional isomer, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), to highlight these structural nuances.

Comparative Neurotoxicity

CompoundStructureAnimal ModelDoseEffect on Striatal DopamineReference
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) C₁₂H₁₅NMouse30 mg/kg85% depletion[2]
4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) C₁₉H₂₁NMouse>300 mg/kg (10x MPTP dose)No significant depletion[2]
This compound C₁₃H₁₇N--Data not available-

Experimental Protocols

The neurotoxicity of these compounds is typically assessed in vivo using rodent models. A common experimental protocol is as follows:

Animal Model: C57 black mice are frequently used due to their sensitivity to MPTP-induced neurotoxicity.[2]

Compound Administration: The test compound (e.g., MPTP or BMTP) is dissolved in a suitable vehicle, such as saline, and administered via intraperitoneal (i.p.) injection. Dosing regimens can vary, but a typical approach for MPTP involves multiple injections over a short period.[2]

Neurochemical Analysis: At a predetermined time point after administration, animals are euthanized, and brain tissue, specifically the striatum, is dissected. The levels of dopamine and its metabolites (e.g., DOPAC and HVA) are quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant reduction in striatal dopamine levels is a key indicator of dopaminergic neurotoxicity.[2]

Histological Analysis: To confirm neuronal damage, brain sections may be stained to visualize dopaminergic neurons in the substantia nigra pars compacta (SNc). A loss of tyrosine hydroxylase-positive neurons in the SNc is indicative of neurodegeneration.

Mechanism of Action and Metabolic Pathways

The neurotoxicity of MPTP is dependent on its metabolic activation. This process, which is less effective or altered for its non-toxic analogs, is a critical determinant of its biological effect.

cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB BMTP BMTP BMTP->MAOB MPDP MPDP+ MAOB->MPDP BMDP BMDP+ MAOB->BMDP MPP MPP+ MPDP->MPP Oxidation BMP BMP+ BMDP->BMP Incomplete Oxidation DAT Dopamine Transporter (DAT) MPP->DAT BMP->DAT Mitochondria Mitochondria DAT->Mitochondria Accumulation Toxicity Neurotoxicity Mitochondria->Toxicity Inhibition of Complex I

Metabolic activation and neurotoxic mechanism of MPTP and its analog BMTP.

As illustrated, MPTP readily crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in glial cells to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][3] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1] Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[3]

In contrast, while BMTP is also a substrate for MAO-B, its oxidation to the corresponding pyridinium ion, BMP+, is reportedly incomplete.[2] This, along with potential differences in pharmacokinetics and alternative metabolic pathways, is thought to contribute to its lack of neurotoxicity in vivo.[2] The large benzyl group on the nitrogen of this compound may sterically hinder its interaction with MAO-B or the dopamine transporter, potentially rendering it non-toxic, though this remains to be experimentally verified.

cluster_alternative Alternative Fates start Compound Administration bloodstream Distribution via Bloodstream start->bloodstream bbb Blood-Brain Barrier Penetration bloodstream->bbb alternative_metabolism Alternative Metabolism or Rapid Clearance bloodstream->alternative_metabolism glial Uptake into Glial Cells bbb->glial metabolism Metabolism by MAO-B glial->metabolism neuron_uptake Uptake into Dopaminergic Neurons via DAT metabolism->neuron_uptake Toxic Metabolite toxicity Mitochondrial Toxicity & Cell Death neuron_uptake->toxicity no_toxicity No Neurotoxicity alternative_metabolism->no_toxicity

Generalized experimental and physiological workflow for assessing neurotoxicity.

Conclusion

The comparative analysis of this compound and its analogs, MPTP and BMTP, underscores the profound impact of subtle structural modifications on biological activity. The presence and position of the benzyl and methyl groups are critical determinants of their interaction with key enzymes like MAO-B and transporters like DAT, which in turn dictates their neurotoxic potential. While MPTP serves as a valuable tool for studying Parkinson's disease, its non-toxic analogs, such as BMTP, provide crucial insights into the structural requirements for neurotoxicity. Further investigation into the biological effects of this compound is warranted to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent.

References

The Enigmatic Profile of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Comparative Guide to its Potential as a Dopaminergic Neurotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-MTP) and its potential as a selective dopaminergic neurotoxin. In the absence of direct validation studies on B-MTP, this document draws objective comparisons with the well-established neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its non-neurotoxic analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP). The information presented herein is intended to guide future research and experimental design for the validation of B-MTP.

Executive Summary

Current scientific literature lacks direct evidence to classify this compound (B-MTP) as a selective dopaminergic neurotoxin. However, analysis of its structural analogues provides critical insights into its potential metabolic fate and neurotoxic activity. The extensively studied neurotoxin, MPTP, selectively damages dopaminergic neurons and is a widely used model for Parkinson's disease research. Conversely, a close structural analogue of B-MTP, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been reported as non-neurotoxic in mice when administered systemically. This suggests that the specific placement of the benzyl and methyl groups on the tetrahydropyridine ring is a critical determinant of neurotoxicity.

This guide will delve into the comparative biochemistry of these compounds, propose a hypothetical metabolic pathway for B-MTP, and outline the necessary experimental protocols for its validation as a dopaminergic neurotoxin.

Comparative Analysis of Tetrahydropyridine Derivatives

The neurotoxicity of MPTP is a well-documented, multi-step process. Understanding this pathway is crucial for postulating the potential activity of B-MTP.

Table 1: Comparative Properties of MPTP, BMTP, and the Hypothetical Profile of B-MTP

Property1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP)This compound (B-MTP) (Hypothetical)
Systemic Neurotoxicity in Mice Potent dopaminergic neurotoxinReported as non-neurotoxicUnknown, requires experimental validation
Metabolism by MAO-B Oxidized to MPP+Oxidized to BMDP+, with incomplete conversion to BMP+Potentially metabolized by MAO, but the bulky benzyl group on the nitrogen may hinder this conversion.
Active Metabolite 1-methyl-4-phenylpyridinium (MPP+)4-benzyl-1-methylpyridinium (BMP+) (Causes neurotoxicity on direct striatal perfusion)Hypothetical: 1-benzyl-4-methylpyridinium (B-MP+). Its formation and toxicity are yet to be determined.
Uptake by Dopamine Transporter (DAT) MPP+ is a high-affinity substrate for DAT.UnknownThe affinity of the hypothetical B-MP+ for DAT is unknown and would be a key determinant of its selectivity.
Mechanism of Toxicity Inhibition of mitochondrial complex I by MPP+, leading to oxidative stress and apoptosis of dopaminergic neurons.BMP+ causes nerve terminal destruction upon direct administration.If a toxic metabolite is formed and taken up by dopaminergic neurons, a similar mechanism to MPP+ could be expected.

Proposed Metabolic Pathway and Mechanism of Action for B-MTP

Based on the known metabolism of MPTP, a hypothetical pathway for B-MTP can be proposed. The validation of this pathway requires rigorous experimental investigation.

B-MTP_Metabolic_Pathway cluster_outside_neuron Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron B-MTP 1-Benzyl-4-methyl- 1,2,3,6-tetrahydropyridine (B-MTP) B-MPDP+ 1-Benzyl-4-methyl-2,3- dihydropyridinium (B-MPDP+) B-MTP->B-MPDP+ MAO-B (?) B-MP+ 1-Benzyl-4-methyl pyridinium (B-MP+) B-MPDP+->B-MP+ Oxidation (?) DAT Dopamine Transporter (DAT) B-MP+->DAT Uptake (?) Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation ComplexI Complex I Inhibition Mitochondrion->ComplexI ROS ↑ Reactive Oxygen Species ComplexI->ROS Apoptosis Apoptosis ROS->Apoptosis

Hypothetical metabolic pathway of B-MTP.

Experimental Protocols for Validation

To validate this compound as a selective dopaminergic neurotoxin, a series of in vitro and in vivo experiments are required.

In Vitro Studies
  • Metabolism Studies:

    • Objective: To determine if B-MTP is a substrate for monoamine oxidase A (MAO-A) and/or MAO-B.

    • Methodology: Incubate B-MTP with purified MAO-A and MAO-B enzymes or with mitochondrial fractions from rodent brains. Analyze the formation of the putative metabolites, 1-benzyl-4-methyl-2,3-dihydropyridinium (B-MPDP+) and 1-benzyl-4-methylpyridinium (B-MP+), using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Cell Viability Assays:

    • Objective: To assess the cytotoxicity of B-MTP and its potential metabolite, B-MP+, on dopaminergic and non-dopaminergic cell lines.

    • Methodology: Treat SH-SY5Y (human neuroblastoma, dopaminergic) and a non-dopaminergic cell line (e.g., HEK293) with increasing concentrations of B-MTP and synthesized B-MP+. Measure cell viability using assays such as MTT or LDH release.

  • Dopamine Transporter (DAT) Uptake Assay:

    • Objective: To determine if the putative active metabolite, B-MP+, is a substrate for the dopamine transporter.

    • Methodology: Use synaptosomes prepared from rodent striatum or cells expressing DAT. Measure the uptake of radiolabeled B-MP+ or its ability to compete with the uptake of a known DAT substrate like [³H]dopamine.

In Vivo Studies
  • Animal Model: C57BL/6 mice are a commonly used and sensitive strain for MPTP-induced neurotoxicity studies.

  • Dosing Regimen: Administer B-MTP systemically (e.g., intraperitoneally or subcutaneously) at various doses. Include a vehicle control group and a positive control group treated with MPTP.

  • Behavioral Analysis:

    • Objective: To assess motor deficits indicative of dopaminergic dysfunction.

    • Methodology: Perform a battery of motor function tests such as the rotarod test, open-field test, and pole test at different time points after B-MTP administration.

  • Neurochemical Analysis:

    • Objective: To quantify the levels of dopamine and its metabolites in the striatum.

    • Methodology: At the end of the study, dissect the striata and measure the concentrations of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using HPLC with electrochemical detection.

  • Histopathological Analysis:

    • Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

    • Methodology: Perfuse the animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to stain dopaminergic neurons. Quantify the number of TH-positive neurons in the SNpc using stereological methods.

Experimental_Workflow In_Vitro In Vitro Validation Metabolism MAO Metabolism Assay In_Vitro->Metabolism Cytotoxicity Cell Viability Assay (SH-SY5Y vs. Non-dopaminergic) In_Vitro->Cytotoxicity DAT_Uptake DAT Uptake Assay In_Vitro->DAT_Uptake Conclusion Validation as a Selective Dopaminergic Neurotoxin Metabolism->Conclusion Cytotoxicity->Conclusion DAT_Uptake->Conclusion In_Vivo In Vivo Validation (C57BL/6 Mice) Dosing Systemic Administration (B-MTP, MPTP, Vehicle) In_Vivo->Dosing Behavior Behavioral Analysis (Rotarod, Open-field) Dosing->Behavior Neurochemistry Striatal Dopamine & Metabolite Measurement (HPLC-ED) Dosing->Neurochemistry Histology TH Immunohistochemistry (Stereological Counting in SNpc) Dosing->Histology Behavior->Conclusion Neurochemistry->Conclusion Histology->Conclusion

Workflow for validating B-MTP neurotoxicity.

Conclusion and Future Directions

The validation of this compound as a selective dopaminergic neurotoxin remains an open question. The structural similarity to the non-neurotoxic compound BMTP suggests that B-MTP may also lack systemic toxicity. The bulky benzyl group on the nitrogen atom could potentially hinder its metabolism by MAO-B, a critical step for the bioactivation of MPTP.

Future research should focus on the systematic in vitro and in vivo studies outlined in this guide. The synthesis of the putative metabolite, 1-benzyl-4-methylpyridinium (B-MP+), and its direct testing in cell cultures and via intrastriatal infusion in animals will be pivotal in determining the intrinsic neurotoxic potential of this compound. Should B-MTP prove to be a selective dopaminergic neurotoxin, it could offer a novel tool for studying the mechanisms of neurodegeneration and for the development of new therapeutic strategies for Parkinson's disease. However, based on the current evidence from its analogue, researchers should proceed with the hypothesis that it may not exhibit the same neurotoxic profile as MPTP.

A Comparative Guide to the Cross-Species Metabolism of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMT), a non-neurotoxic analog of the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Understanding the species-specific metabolic pathways of BMT is crucial for elucidating its safety profile and for the development of related compounds. While direct comparative quantitative data is limited in the available scientific literature, this guide synthesizes existing findings and discusses potential metabolic routes based on studies of structurally similar molecules.

Data Presentation

Table 1: Cross-Species Comparison of BMT Metabolism

ParameterMouseRatBovine (in vitro)Human
Primary Enzyme MAO-B (inferred)MAO-B (inferred)[1]MAO-B[1]MAO-B (inferred)
Key Metabolites BMDP+, BMP+ (inferred)BMDP+, BMP+ (inferred)BMDP+, BMP+[1]Data not available
Plasma Half-life Data not availableData not availableNot ApplicableData not available
Clearance Rate Data not availableData not availableNot ApplicableData not available
Other Potential Pathways N-debenzylation, Benzyl ring hydroxylation (hypothesized)N-debenzylation, Benzyl ring hydroxylation (hypothesized)Data not availableN-debenzylation, Benzyl ring hydroxylation (hypothesized)

BMDP+: 1-benzyl-4-methyl-2,3-dihydropyridinium BMP+: 1-benzyl-4-methylpyridinium

Experimental Protocols

The following is a generalized protocol for in vitro metabolism studies using liver microsomes, which is a standard method for investigating the metabolism of new chemical entities. This protocol can be adapted for studying the metabolism of BMT.

In Vitro Metabolism of BMT using Liver Microsomes

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of BMT in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse) at a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Add BMT to the microsome suspension to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-generating system or a final concentration of 1 mM NADPH.

    • For control incubations (to assess non-enzymatic degradation), replace the NADPH solution with the phosphate buffer.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a suitable mobile phase for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound (BMT) and its metabolites.

Mandatory Visualization

The following diagrams illustrate the known metabolic pathway of BMT and a general workflow for its metabolic analysis.

BMT_Metabolism cluster_MAOB MAO-B Mediated Oxidation cluster_hypothetical Hypothetical Pathways BMT 1-Benzyl-4-methyl- 1,2,3,6-tetrahydropyridine (BMT) BMDP 1-Benzyl-4-methyl- 2,3-dihydropyridinium (BMDP+) BMT->BMDP Oxidation N_debenz N-debenzylation Metabolites BMT->N_debenz CYP450 Benzyl_OH Benzyl Ring Hydroxylation Metabolites BMT->Benzyl_OH CYP450 BMP 1-Benzyl-4-methyl- pyridinium (BMP+) BMDP->BMP Oxidation

Caption: Metabolic pathways of BMT.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Mouse) Incubate Incubate at 37°C Microsomes->Incubate BMT_stock BMT Stock Solution BMT_stock->Incubate NADPH NADPH NADPH->Incubate Terminate Terminate Reaction (Cold Solvent) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: In vitro metabolism workflow.

References

A Comparative Analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and Other Tetrahydropyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyridine scaffold is a versatile heterocyclic motif present in a wide array of biologically active compounds, ranging from neurotoxins to potential therapeutics. This guide provides a comparative analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) and other notable tetrahydropyridine derivatives, focusing on their neurotoxic, enzyme-inhibiting, anti-inflammatory, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.

Comparative Analysis

Neuroactivity and Neurotoxicity

The most extensively studied tetrahydropyridine in the context of neurobiology is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease.[1] The neurotoxicity of MPTP is not inherent to the molecule itself but is a consequence of its metabolism. In the brain, MPTP is oxidized by monoamine oxidase B (MAO-B) to the 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+), which is then further oxidized to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[1] MPP+ is a substrate for the dopamine transporter (DAT), leading to its accumulation within dopaminergic neurons. Once inside, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.

In stark contrast, This compound (BMTP) , a structural analog of MPTP, is reported to be non-neurotoxic.[2] While BMTP is also a substrate for MAO-B and is efficiently converted to its corresponding dihydropyridinium intermediate (BMDP+), the subsequent oxidation to the potentially toxic 4-benzyl-1-methylpyridinium ion (BMP+) is incomplete.[2] Although direct intrastriatal administration of BMP+ can cause neuronal damage, the inability of the parent compound, BMTP, to generate sufficient levels of this toxic metabolite in vivo is believed to be the primary reason for its lack of neurotoxicity.[2] This critical difference highlights the profound impact of subtle structural modifications on the biological activity of tetrahydropyridine derivatives and underscores the importance of metabolic pathways in determining their toxicological profiles.

Monoamine Oxidase (MAO) Inhibition

The interaction with MAO-B is a defining characteristic of many tetrahydropyridine derivatives. As mentioned, both MPTP and BMTP are substrates for MAO-B. However, other tetrahydropyridine analogs have been specifically designed as MAO-B inhibitors for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease, where reducing dopamine metabolism is a key strategy. The inhibitory potency of these compounds, typically measured by their half-maximal inhibitory concentration (IC50), varies significantly based on the nature and position of substituents on the tetrahydropyridine ring. For instance, certain novel coumarin-based tetrahydropyridine hybrids have demonstrated high MAO-B inhibitory potency with pIC50 values as high as 8.13.[3]

Anti-inflammatory Activity

Recent research has explored the potential of tetrahydropyridine derivatives as anti-inflammatory agents. Inflammation is a key pathological feature of many diseases, and the ability to modulate inflammatory responses is a significant therapeutic goal. Certain pyrrole derivatives possessing a tetrahydropyridine group have shown potent in vitro and in vivo inhibitory activity against the production of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS).[4] For example, one such derivative demonstrated an IC50 of 1.86 µM in a human whole blood assay.[4] The mechanism of action is believed to involve the modulation of key signaling pathways in inflammatory cells, such as macrophages.

Antimicrobial Activity

The tetrahydropyridine scaffold has also been investigated for its antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Studies have shown that various N-formyl tetrahydropyrimidine derivatives exhibit inspirational antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. For some novel tetrahydropyrimidines, MIC values as low as 0.20 mg/mL have been reported against certain fungal species.[6]

Data Presentation

The following tables summarize the quantitative data for the biological activities of selected tetrahydropyridine derivatives.

Table 1: Comparative Neurotoxicity of MPTP and BMTP

CompoundAnimal ModelDoseEffect on Neostriatal DopamineNeurotoxicityReference
MPTP C-57 Black Mouse-85% depletionNeurotoxic[2]
BMTP C-57 Black Mouse10x MPTP doseNo significant depletionNon-neurotoxic[2]

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by Tetrahydropyridine Derivatives

Compound ClassSpecific Compound ExampleTargetIC50 / pIC50Reference
Coumarin-based hybridsCompound 15MAO-BpIC50 = 8.13[3]
Coumarin-based hybridsCompound 16MAO-BpIC50 = 7.89[3]
Coumarin-based hybridsCompound 17MAO-BpIC50 = 7.82[3]
Benzyloxy-substitutedCompound 34MAO-BIC50 = 0.19 µM[3]

Table 3: Anti-inflammatory Activity of Tetrahydropyridine Derivatives

Compound ClassSpecific Compound ExampleAssayIC50Reference
Pyrrole derivativeCompound 17LPS-induced TNFα production (human whole blood)1.86 µM[4]

Table 4: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

Compound ClassSpecific Compound ExampleMicroorganismMIC (mg/mL)Reference
Novel TetrahydropyrimidinesCompound 4eTrichophyton mentagrophytes0.20[6]
Novel TetrahydropyrimidinesCompound 4fTrichophyton mentagrophytes0.20[6]
Novel TetrahydropyrimidinesCompound 4kTrichophyton mentagrophytes0.20[6]

Experimental Protocols

Synthesis of this compound (BMTP)

A common synthetic route to N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine involves the reaction of 4-methylpyridine with benzyl chloride to form the corresponding pyridinium salt, followed by partial reduction.

  • Step 1: Synthesis of 1-Benzyl-4-methylpyridinium chloride. In a round-bottom flask, 4-methylpyridine (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile. Benzyl chloride (1.0-1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the product is precipitated with diethyl ether, filtered, and dried.

  • Step 2: Reduction to this compound. The 1-benzyl-4-methylpyridinium chloride is dissolved in a suitable solvent, such as methanol or a mixture of methanol and water. The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until completion, after which the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the desired product.

In Vitro Neurotoxicity Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neurotoxic potential of compounds.

  • Cell Culture: SH-SY5Y cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., MPTP, BMTP, and their metabolites MPP+ and BMP+) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay): After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[7]

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory activity of tetrahydropyridine derivatives against MAO-B can be determined using a fluorometric assay.

  • Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a MAO-B substrate (e.g., benzylamine) by the enzyme. The H2O2 is then detected using a fluorescent probe.

  • Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains MAO-B enzyme, a fluorescent probe, and the test compound at various concentrations. The reaction is initiated by the addition of the MAO-B substrate. The fluorescence is measured kinetically over time using a fluorescence microplate reader. The rate of the reaction is proportional to the MAO-B activity.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics. For the assay, cells are seeded in 96-well plates.

  • Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of the tetrahydropyridine derivatives for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): After a 24-hour incubation period with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control without any inhibitor. The IC50 value is then determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the tetrahydropyridine derivatives against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

MPTP_Neurotoxicity_Pathway cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP (1-methyl-4-phenyl- 1,2,3,6-tetrahydropyridine) MAOB MAO-B MPTP->MAOB Oxidation MPDP MPDP+ (1-methyl-4-phenyl- 2,3-dihydropyridinium) MPP MPP+ (1-methyl-4-phenylpyridinium) MPDP->MPP Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake MAOB->MPDP Mitochondrion Mitochondrion DAT->Mitochondrion NeuronDeath Dopaminergic Neuron Death Mitochondrion->NeuronDeath Inhibition of Complex I, Oxidative Stress

Caption: Mechanism of MPTP-induced neurotoxicity.

MAO_Inhibition_Workflow Start Start: Prepare Reagents AddEnzyme Add MAO-B Enzyme and Test Compound Start->AddEnzyme AddSubstrate Add MAO-B Substrate (e.g., Benzylamine) AddEnzyme->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for MAO-B inhibition assay.

Anti_Inflammatory_Workflow Start Start: Seed RAW 264.7 Cells Pretreat Pre-treat with Tetrahydropyridine Derivative Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate MeasureNO Measure Nitric Oxide (Griess Assay) Incubate->MeasureNO Analyze Calculate % Inhibition and IC50 MeasureNO->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory assay.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Simplified LPS-induced pro-inflammatory signaling.

References

confirming the inhibitory effect of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine on mitochondrial respiration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPTP is a potent neurotoxin that induces symptoms of Parkinson's disease in animal models by selectively destroying dopaminergic neurons in the substantia nigra.[1][2] Its toxicity is mediated by its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), which directly inhibits Complex I of the mitochondrial electron transport chain.[3][4] This inhibition leads to a cascade of detrimental effects, including decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, cell death.[3][5][6]

This guide will compare the effects of MPTP/MPP+ with another well-known Complex I inhibitor, Rotenone, presenting quantitative data on their respective impacts on mitochondrial function. Detailed experimental protocols for assessing mitochondrial respiration are also provided to facilitate further research in this area.

Comparative Analysis of Mitochondrial Respiration Inhibitors

The following table summarizes the key differences in the inhibitory effects of MPP+ (the active metabolite of MPTP) and Rotenone on mitochondrial respiration.

ParameterMPP+ (1-methyl-4-phenylpyridinium)Rotenone
Target Primarily inhibits Complex I of the electron transport chain.[3][4]Potent and specific inhibitor of Complex I.[2][4]
Mechanism of Action Competitively inhibits the NADH-ubiquinone oxidoreductase activity of Complex I.[7]Binds to the quinone-binding site of Complex I, blocking electron transfer.
Inhibitory Potency Less potent than Rotenone; Ki for pyruvate oxidation is in the micromolar range (60-400 µM).[8]Highly potent inhibitor with Ki values in the nanomolar range.
Effect on Oxygen Consumption Causes a significant decrease in basal and ATP-linked oxygen consumption rate (OCR).[8][9]Induces an immediate and potent inhibition of basal and ATP-linked OCR.[8][9]
Effect on ATP Production Leads to a significant reduction in mitochondrial ATP synthesis.[5][6]Causes a rapid and severe depletion of cellular ATP levels.[4]
Cellular Uptake Requires uptake into cells via specific transporters, such as the dopamine transporter (DAT).[2]Lipophilic nature allows for direct diffusion across cell membranes.[2]
Neurotoxicity Selectively toxic to dopaminergic neurons due to uptake via DAT.[1][2]Broad-spectrum cellular toxicity, not specific to dopaminergic neurons.

Experimental Protocols

Assessment of Mitochondrial Respiration using High-Resolution Respirometry

A standard method to evaluate the effect of compounds on mitochondrial function is by measuring the oxygen consumption rate (OCR) in isolated mitochondria, permeabilized cells, or intact cells using high-resolution respirometry, such as the Seahorse XF Analyzer or an Oroboros O2k.[10][11][12]

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., MiR05)

  • Substrates for Complex I (e.g., glutamate, malate, pyruvate)

  • ADP

  • Test compound (e.g., 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, MPP+, Rotenone)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone & Antimycin A (Complex I and III inhibitors, respectively)

Procedure for Intact Cells (adapted from Seahorse XF Cell Mito Stress Test): [12][13]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with a bicarbonate-free assay medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Prepare stock solutions of the test compound, oligomycin, FCCP, and rotenone/antimycin A. Load the compounds into the appropriate ports of the sensor cartridge.

  • Baseline Measurement: Place the cell culture plate in the Seahorse XF analyzer and measure the basal oxygen consumption rate (OCR).

  • Compound Injection and OCR Measurement: Sequentially inject the test compound and measure the resulting change in OCR.

  • Mitochondrial Function Assessment: Following the test compound, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[10][13]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the impact of a test compound on mitochondrial respiration in intact cells.

G cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis p1 Seed Cells in XF Microplate p2 Prepare Assay Medium and Compounds a1 Equilibrate Cells in Assay Medium p2->a1 a2 Measure Basal OCR a1->a2 a3 Inject Test Compound (e.g., this compound) a2->a3 a4 Measure OCR Change a3->a4 a5 Inject Oligomycin a4->a5 a6 Inject FCCP a5->a6 a7 Inject Rotenone/ Antimycin A a6->a7 a8 Measure Final OCR a7->a8 d1 Calculate Basal Respiration a8->d1 d2 Determine ATP-linked Respiration a8->d2 d3 Calculate Maximal Respiration a8->d3 d4 Assess Inhibitory Effect a8->d4

Caption: Workflow for assessing mitochondrial respiration inhibition.

Signaling Pathways and Logical Relationships

The inhibitory action of MPP+ on the mitochondrial electron transport chain disrupts the normal flow of electrons, leading to a series of downstream consequences.

G cluster_Mitochondrion Mitochondrion MPTP 1-Methyl-4-phenyl- 1,2,3,6-tetrahydropyridine (MPTP) MAOB Monoamine Oxidase B (MAO-B) in Glial Cells MPTP->MAOB Metabolism MPP MPP+ MAOB->MPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake ComplexI Complex I MPP->ComplexI Inhibition Neuron Dopaminergic Neuron DAT->Neuron Neuron->ComplexI Accumulation of MPP+ in Mitochondria ETC Electron Transport Chain ComplexI->ETC Disruption of Electron Flow ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased Apoptosis Apoptosis ATP->Apoptosis Contributes to ROS->Apoptosis

Caption: MPTP-induced mitochondrial dysfunction pathway.

The evidence surrounding 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) strongly confirms its inhibitory effect on mitochondrial respiration via its metabolite, MPP+. This action, specifically at Complex I, serves as a cornerstone for its use in modeling Parkinson's disease. While the specific inhibitory potential of this compound requires direct experimental validation, the established mechanism of its structural analog, MPTP, provides a critical framework for future investigation. The provided experimental protocols and workflow diagrams offer a comprehensive guide for researchers to explore the mitochondrial toxicity of this and other novel compounds. Further research into the structure-activity relationship of tetrahydropyridine derivatives is crucial for understanding their potential neurotoxic effects and for the development of therapeutic strategies for related disorders.

References

Validating the Purity of Synthesized 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a substituted tetrahydropyridine derivative. We present supporting experimental data, detailed methodologies, and a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate a robust purity assessment.

Comparative Analysis of Purity Validation Methods

A multi-pronged approach utilizing orthogonal analytical techniques is essential for the unambiguous determination of the purity of this compound. Each method offers unique advantages in identifying and quantifying the target compound and its potential impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity assessment (peak area %), detection of non-volatile impurities, retention time for identification.High sensitivity and resolution for separating closely related impurities. Well-established for quantitative analysis.Requires a chromophore for UV detection. Co-elution of impurities can occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with unique signals.Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for the impurities.Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, structural information from fragmentation patterns, identification of volatile and semi-volatile impurities.High sensitivity and specificity. Can be coupled with chromatography (e.g., GC-MS, LC-MS) for enhanced separation and identification.Isomers may not be distinguishable by MS alone. Ionization efficiency can vary between compounds, affecting quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and the detection of process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical gradient could be:

    • 0-2 min: 20% Acetonitrile

    • 2-15 min: Increase to 95% Acetonitrile

    • 15-18 min: Hold at 95% Acetonitrile

    • 18-20 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation of this compound and the identification of any structural isomers or impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Infusion Solvent: Acetonitrile/water (1:1) with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the sample in the infusion solvent to a concentration of approximately 10 µg/mL.

Data Presentation and Visualization

The following sections present simulated experimental data for the purity validation of this compound.

HPLC Purity Analysis

A hypothetical HPLC chromatogram of the synthesized product would show a major peak corresponding to this compound and minor peaks for potential impurities. The purity is calculated based on the relative peak areas.

PeakRetention Time (min)Area (%)Identification
14.21.21-Benzyl-4-piperidone (Starting Material)
28.598.5This compound
312.10.3Triphenylphosphine oxide (Byproduct)
NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.35m5HPhenyl-H
5.40br s1HC4-H
3.55s2HBenzyl-CH₂
2.95m2HC6-H₂
2.50t, J=5.6 Hz2HC2-H₂
2.15m2HC3-H₂
1.70s3HMethyl-H

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
138.0Phenyl C (quaternary)
134.5C5 (alkene)
129.0Phenyl CH
128.2Phenyl CH
127.1Phenyl CH
120.0C4 (alkene)
62.5Benzyl-CH₂
55.0C2
51.0C6
30.5C3
23.5Methyl-C
Mass Spectrometry Fragmentation

The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 188.2. Key fragmentation patterns would include the loss of the benzyl group.

m/zProposed Fragment
188.2[M+H]⁺
91.1[C₇H₇]⁺ (Tropylium ion from benzyl group)
96.1[M - C₇H₇]⁺ (Tetrahydropyridine fragment)

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Conclusion Synthesis Synthesized Product HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS Purity Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Final Pure Compound Purity->Final Structure->Final MW->Final

Caption: Experimental workflow for the purity validation of this compound.

Signaling Pathway of Impurity Formation

A common synthetic route to this compound is the Wittig reaction between 1-benzyl-4-piperidone and a methyl-substituted phosphonium ylide. This pathway can lead to specific impurities.

Impurity_Formation cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_products Products & Impurities Piperidone 1-Benzyl-4-piperidone Reaction Reaction Mixture Piperidone->Reaction Ylide Methyltriphenylphosphonium ylide Ylide->Reaction Product This compound Reaction->Product Impurity1 Unreacted Piperidone Reaction->Impurity1 Impurity2 Triphenylphosphine oxide Reaction->Impurity2

Caption: Potential impurity formation pathway in the Wittig synthesis.

comparison of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine with rotenone in inducing parkinsonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Neurodegeneration Researchers

In the quest to understand and combat Parkinson's disease (PD), animal models that replicate the hallmark features of the disease are indispensable. Neurotoxins have historically been pivotal in creating such models. This guide provides a detailed comparison of two compounds: rotenone, a well-established pesticide known to induce parkinsonism in rodents, and 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-MTP), a structural analog of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While both are related to compounds that affect the dopaminergic system, their outcomes in vivo are strikingly different. This guide will delve into their mechanisms of action, experimental data from animal studies, and the critical differences that make one a widely used tool for PD research and the other a non-neurotoxic counterpart.

Section 1: Overview of Rotenone and B-MTP

Rotenone is a naturally occurring pesticide that consistently reproduces many key features of Parkinson's disease in animal models.[1][2] Chronic exposure to rotenone leads to selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc), the formation of α-synuclein-positive cytoplasmic inclusions resembling Lewy bodies, and the presentation of motor deficits that are responsive to dopamine agonists.[1][2][3] Its ability to induce these pathological and behavioral changes has made it a valuable, albeit challenging, model for studying the pathogenesis of PD and for testing potential neuroprotective therapies.

This compound (B-MTP) , in stark contrast, is an analog of the well-known parkinsonian-inducing agent MPTP. Despite this structural similarity, B-MTP is considered to be non-neurotoxic in vivo.[4][5] Studies have shown that even at high doses, systemic administration of B-MTP does not cause the depletion of striatal dopamine or the loss of dopaminergic neurons characteristic of parkinsonism.[4][5] This lack of toxicity is attributed to its unique pharmacokinetic properties and metabolic pathways in the body.[4][5]

Section 2: Mechanism of Action - A Study in Contrasts

The divergent effects of rotenone and B-MTP on the dopaminergic system stem from their fundamentally different mechanisms of action at the cellular and systemic levels.

Rotenone: A Direct Assault on Mitochondria and Cellular Processes

Rotenone's neurotoxicity is primarily attributed to its potent inhibition of mitochondrial complex I, a critical component of the electron transport chain.[4][6] This inhibition leads to a cascade of detrimental events within the neuron:

  • ATP Depletion and Oxidative Stress: By blocking complex I, rotenone impairs mitochondrial respiration, leading to a significant decrease in ATP production and a surge in the generation of reactive oxygen species (ROS).[4][7] This oxidative stress damages cellular components, including proteins, lipids, and DNA.[4][7]

  • Proteasome Inhibition: Rotenone has been shown to inhibit the function of the proteasome, the cellular machinery responsible for degrading misfolded and unnecessary proteins.[8] This impairment can contribute to the accumulation of toxic protein aggregates, including α-synuclein.[8]

  • Microtubule Dysfunction: Beyond its effects on mitochondria, rotenone can also disrupt the assembly of microtubules, which are essential for maintaining cell structure and axonal transport.[8][9]

The combination of mitochondrial dysfunction, oxidative stress, proteasome inhibition, and cytoskeletal disruption creates a toxic environment that ultimately leads to the selective demise of dopaminergic neurons, which are particularly vulnerable to these insults.[10][11]

B-MTP: A Story of Ineffective Activation

The lack of neurotoxicity of B-MTP, despite its structural resemblance to MPTP, is a lesson in the subtleties of neuropharmacology. The toxicity of MPTP is dependent on its conversion to the active metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B).[12][13] MPP+ is then taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits mitochondrial complex I.[12][14]

B-MTP also undergoes metabolism. It is converted to its corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+).[4][5] In vitro studies and direct intrastriatal injections have shown that BMP+ itself is toxic to nerve terminals.[4][5] However, the crucial difference lies in the in vivo fate of B-MTP. It is believed that pharmacokinetic factors or alternative metabolic pathways prevent the sufficient formation and/or accumulation of BMP+ in the dopaminergic neurons of the substantia nigra following systemic administration of B-MTP.[4][5] This prevents the initiation of the toxic cascade seen with MPTP and rotenone.

Section 3: Comparative Experimental Data

The following tables summarize the key differences in the experimental outcomes of rotenone and B-MTP administration in rodent models.

Table 1: Effects on Dopaminergic System

ParameterRotenoneThis compound (B-MTP)
Striatal Dopamine Levels Significant depletion[3]No significant change[4][5]
Dopaminergic Neuron Loss in SNpc Significant loss of TH-positive neurons[3]No significant loss[15]
α-Synuclein Aggregation Formation of α-synuclein-positive inclusions[1][3]Not reported to induce aggregation
Tyrosine Hydroxylase (TH) Activity Decreased[3][16]No significant change[15]

Table 2: Behavioral Outcomes

Behavioral TestRotenoneThis compound (B-MTP)
Locomotor Activity (Open Field Test) Decreased exploratory and locomotor activity[16]No significant effect
Motor Coordination (Rotarod Test) Impaired motor coordination and balance[16]No significant effect
Bradykinesia/Akinesia Induces bradykinesia and akinesia[3]Does not induce bradykinesia, though a related compound 1-BnTIQ has been shown to cause bradykinesia through a different mechanism[15]
Postural Instability Induces postural instability[3]No significant effect

Section 4: Experimental Protocols

Rotenone-Induced Parkinsonism Model

A commonly used protocol to induce parkinsonism in rats involves the chronic subcutaneous or intraperitoneal administration of rotenone.

  • Animal Model: Male Lewis rats are often used.[3]

  • Rotenone Preparation: Rotenone is typically dissolved in a vehicle such as sunflower oil or a mixture of solvents like DMSO and polyethylene glycol.

  • Administration: A daily subcutaneous or intraperitoneal injection of rotenone at a dose ranging from 2 to 3 mg/kg is administered for a period of 4 to 6 weeks.[1][3] The dose and duration can be adjusted depending on the animal strain and the desired severity of the parkinsonian phenotype.

  • Behavioral Assessment: Motor functions are assessed using tests such as the open field test for locomotor activity, the rotarod test for motor coordination, and tests for akinesia and postural instability.

  • Neurochemical and Histological Analysis: After the treatment period, animals are euthanized, and their brains are processed for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) and immunohistochemical staining for tyrosine hydroxylase (to quantify dopaminergic neuron loss) and α-synuclein (to assess for protein aggregation).[3]

In Vivo Neurotoxicity Assessment of B-MTP

To assess the in vivo neurotoxicity of B-MTP, a protocol similar to that used for MPTP is typically followed.

  • Animal Model: C57BL/6 mice are a commonly used strain as they are sensitive to MPTP.[4]

  • B-MTP Administration: B-MTP is dissolved in a suitable vehicle and administered to mice, often via intraperitoneal injection. Doses can be significantly higher than those used for MPTP to test for any potential toxic effects.[4][5]

  • Comparative Control: A positive control group receiving MPTP is essential to validate the experimental model. A vehicle-treated group serves as the negative control.

  • Endpoint Analysis: Similar to the rotenone protocol, the primary endpoints are the measurement of striatal dopamine levels and the quantification of dopaminergic neurons in the SNpc using immunohistochemistry for tyrosine hydroxylase.[4][5]

Section 5: Visualizing the Pathways

The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with rotenone and the metabolic fate of B-MTP.

G cluster_rotenone Rotenone's Mechanism of Neurotoxicity Rotenone Rotenone Mito Mitochondrial Complex I Inhibition Rotenone->Mito Proteasome Proteasome Inhibition Rotenone->Proteasome Microtubule Microtubule Destabilization Rotenone->Microtubule ATP_Depletion ATP Depletion Mito->ATP_Depletion ROS Increased ROS (Oxidative Stress) Mito->ROS Apoptosis Apoptosis ATP_Depletion->Apoptosis Aggregation α-synuclein Aggregation ROS->Aggregation Proteasome->Aggregation Microtubule->Apoptosis Aggregation->Apoptosis Neuron_Death Dopaminergic Neuron Death Apoptosis->Neuron_Death

Figure 1. Signaling cascade of rotenone-induced dopaminergic neurodegeneration.

G cluster_bmtp Metabolic Pathway of B-MTP BMTP B-MTP (Systemic) MAOB MAO-B BMTP->MAOB Metabolism PK Pharmacokinetic Factors/ Alternative Metabolism BMTP->PK BMP_plus BMP+ (Metabolite) MAOB->BMP_plus No_Accumulation Insufficient Accumulation in Dopaminergic Neurons BMP_plus->No_Accumulation Limited PK->No_Accumulation No_Toxicity No Significant Neurotoxicity No_Accumulation->No_Toxicity

Figure 2. Proposed reason for the lack of in vivo neurotoxicity of B-MTP.

G cluster_workflow Typical Experimental Workflow for Neurotoxin-Induced Parkinsonism start Animal Model Selection (e.g., Rats, Mice) toxin_prep Neurotoxin Preparation (Rotenone or B-MTP) start->toxin_prep admin Chronic Systemic Administration toxin_prep->admin behavior Behavioral Testing (Motor Function) admin->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia neurochem Neurochemical Analysis (e.g., HPLC for Dopamine) euthanasia->neurochem histology Immunohistochemistry (TH, α-synuclein) euthanasia->histology analysis Data Analysis & Comparison neurochem->analysis histology->analysis

Figure 3. Generalized workflow for studying neurotoxin-induced models of Parkinson's disease.

Section 6: Conclusion

The comparison between rotenone and this compound offers a compelling illustration of the principle that subtle molecular differences can lead to vastly different biological outcomes. Rotenone, through its multi-faceted assault on cellular homeostasis, provides a robust, albeit complex, model for studying the neurodegenerative processes of Parkinson's disease. In contrast, B-MTP serves as a critical negative control and a fascinating case study in neurotoxin metabolism and pharmacokinetics. Its lack of in vivo toxicity, despite being a close analog of MPTP and producing a toxic metabolite, underscores the importance of the entire metabolic and distribution pathway in determining the ultimate neurotoxic potential of a compound. For researchers in the field of neurodegeneration, understanding these differences is not only crucial for selecting the appropriate experimental models but also for gaining deeper insights into the fundamental mechanisms that drive the selective vulnerability of dopaminergic neurons in Parkinson's disease.

References

A Comparative Guide to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and its Neurotoxic Analog MPTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B-MPTP) is a structural analog of the potent neurotoxin MPTP, which induces a Parkinson's disease-like syndrome in various species.[1] A key difference lies in their in vivo effects: while MPTP is notoriously neurotoxic, B-MPTP is reported to be non-neurotoxic, even at high doses.[2] This guide explores the experimental data that highlights these differences, focusing on their metabolism by Monoamine Oxidase B (MAO-B) and the resulting biological consequences. The evidence suggests that while the oxidized metabolite of B-MPTP is toxic, pharmacokinetic or alternative metabolic pathways in vivo may prevent its toxic effects.[2]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative differences between B-MPTP and MPTP based on available experimental data.

Table 1: Comparison of In Vivo Neurotoxicity

CompoundAnimal ModelDosageEffect on Striatal Dopamine LevelsReference
MPTP C57BL/6 Mice30 mg/kg (daily for 7 days)90% reduction[3]
MPTP C57BL/6 Mice (young)20 mg/kg (4 doses, 12-h intervals)75-80% reduction (1 week post-injection)[4]
B-MPTP C-57 Black Mouse10x the dose of MPTP required for 85% dopamine depletionNo significant neurotoxicity[2]

Table 2: Comparison of Metabolite Neurotoxicity

MetaboliteCompound of OriginExperimental ModelAdministrationEffectReference
MPP+ MPTPRat Striatum15-min perfusion (intrastriatal microdialysis)Nerve terminal destruction[2]
BMP+ B-MPTPRat Striatum60-min perfusion (intrastriatal microdialysis)Nerve terminal destruction similar to MPP+[2]

Table 3: Metabolism by Monoamine Oxidase B (MAO-B)

CompoundMAO-B SubstrateMetabolic ProductsNotesReference
MPTP YesMPDP+, MPP+Efficiently converted to its toxic metabolite MPP+.[1]
B-MPTP YesBMDP+, BMP+Efficient and quantitative conversion to BMDP+, with incomplete further oxidation to BMP+.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of MPTP and B-MPTP.

Protocol 1: Assessment of In Vivo Neurotoxicity in Mice

This protocol outlines the general procedure for inducing dopaminergic neurotoxicity using MPTP in mice and assessing the neurochemical outcome.

  • Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • Compound Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A typical dosing regimen is 30 mg/kg daily for 7 consecutive days.[3] For B-MPTP, significantly higher doses have been used without inducing neurotoxicity.[2]

  • Tissue Collection: At a designated time point after the final injection (e.g., 7 days), animals are euthanized. The brains are rapidly removed and dissected on ice to isolate the striata.

  • Neurochemical Analysis: Striatal tissue is homogenized and analyzed for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Dopamine levels in the MPTP-treated group are compared to those in a saline-treated control group to quantify the extent of dopamine depletion.

Protocol 2: In Vivo Microdialysis for Metabolite Perfusion in the Rat Striatum

This protocol describes the technique used to directly assess the neurotoxicity of the oxidized metabolites, MPP+ and BMP+, in the brain.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum. The animals are allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum of the awake, freely moving animal.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After establishing a stable baseline of dopamine levels in the collected dialysate, the perfusion medium is switched to aCSF containing either MPP+ or BMP+ for a defined period (e.g., 15 minutes for MPP+, 60 minutes for BMP+).[2]

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals before, during, and after the perfusion of the metabolite. The samples are analyzed by HPLC-ECD to measure the extracellular concentrations of dopamine and its metabolites.

  • Assessment of Neurotoxicity: A significant and sustained decrease in dopamine levels following perfusion of the metabolite is indicative of neurotoxicity to the dopaminergic nerve terminals.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of B-MPTP and MPTP.

MPTP_Metabolic_Pathway MPTP MPTP (1-methyl-4-phenyl- 1,2,3,6-tetrahydropyridine) MPDP MPDP+ (1-methyl-4-phenyl- 2,3-dihydropyridinium) MPTP->MPDP MAO-B MPP MPP+ (1-methyl-4-phenylpyridinium) (Neurotoxic Metabolite) MPDP->MPP Oxidation

Caption: Metabolic activation of MPTP to its neurotoxic metabolite MPP+ by MAO-B.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Animal_Model Animal Model Selection (e.g., C57BL/6 Mouse) Compound_Admin Compound Administration (B-MPTP or MPTP) Animal_Model->Compound_Admin Behavioral_Tests Behavioral Assessment (Optional) Compound_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Brain Dissection) Behavioral_Tests->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (HPLC-ECD for Dopamine) Tissue_Collection->Neurochemical_Analysis Histology Histological Analysis (e.g., Tyrosine Hydroxylase Staining) Tissue_Collection->Histology Data_Analysis Data Analysis and Comparison Neurochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for comparing the neurotoxic effects of compounds.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine are paramount for ensuring laboratory safety and environmental compliance. Due to its potential hazards as a skin, eye, and respiratory irritant, this compound must be treated as hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling Considerations

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Work in a well-ventilated area or under a chemical fume hood.To avoid inhalation of potentially irritating vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national hazardous waste regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.

    • This waste stream should be segregated from other chemical waste to prevent inadvertent reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number (32018-56-7).[2]

    • Indicate the primary hazards: "Irritant."

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Disposal Request and Pickup:

    • Once the container is full or when the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Final Disposal Method

For pyridine and its derivatives, incineration is a common and recommended disposal method.[3] This process is typically carried out at high temperatures in a specialized facility to ensure the complete destruction of the chemical. Your designated hazardous waste disposal service will handle the transportation and final treatment of the waste in compliance with regulatory standards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Hazardous Waste (Irritant, Pyridine Derivative) segregate Segregate from other Incompatible Waste identify->segregate ppe->identify containerize Collect in a Labeled, Leak-Proof Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Final Disposal: Incineration by a Licensed Facility contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.